ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate
説明
BenchChem offers high-quality ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
ethyl 5-amino-3-benzylimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-18-13(17)11-12(14)15-9-16(11)8-10-6-4-3-5-7-10/h3-7,9H,2,8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOIASQFYRYVPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CN1CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456267 | |
| Record name | ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169616-29-9 | |
| Record name | ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate (CAS Number: 169616-29-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate (CAS No. 169616-29-9), a substituted imidazole derivative with significant potential in drug discovery and development. This document details its physicochemical properties, outlines a probable synthetic route, and provides in-depth protocols for its characterization using modern analytical techniques. Furthermore, this guide explores the promising biological activities of this compound and its analogs, with a particular focus on its potential as a TGR5 agonist for metabolic diseases, as well as its prospective antimicrobial and antiviral applications. The underlying mechanisms of action for these biological activities are also discussed, supported by scientific literature. This guide is intended to be a valuable resource for researchers and scientists working in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Substituted imidazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and pharmaceuticals. Their versatile chemical nature allows for a wide range of structural modifications, leading to a diverse array of pharmacological activities. Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate, identified by CAS number 169616-29-9, is a member of this important class of compounds. Its structure, featuring an amino group, an ethyl ester, and a benzyl substituent on the imidazole ring, suggests a high potential for interaction with various biological targets. This guide aims to provide a detailed characterization of this molecule, offering insights into its synthesis, analysis, and potential therapeutic applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 169616-29-9 | |
| Molecular Formula | C₁₃H₁₅N₃O₂ | |
| Molecular Weight | 245.28 g/mol | |
| IUPAC Name | ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | |
| Synonyms | ethyl 5-amino-3-benzylimidazole-4-carboxylate | |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, sealed in dry, dark place |
Synthesis and Purification
Proposed Synthetic Pathway
"ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate molecular structure"
An In-Depth Technical Guide to Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate
This guide provides a comprehensive technical overview of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its molecular structure, plausible synthetic routes, detailed characterization methodologies, and explore its potential therapeutic applications based on the activities of structurally related molecules.
Molecular Structure and Physicochemical Properties
Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate is a substituted imidazole with a molecular formula of C13H15N3O2 and a molecular weight of 245.28 g/mol [1]. The core of the molecule is a five-membered imidazole ring, which is known to be a crucial scaffold in many biologically active compounds[2]. The imidazole ring is substituted at various positions: an amino group at position 4, an ethyl carboxylate group at position 5, and a benzyl group at the N-1 position.
The presence of the amino and ester functional groups, along with the aromatic imidazole and benzyl rings, imparts specific chemical properties that are critical for its biological activity and for its synthesis and characterization.
| Property | Value | Source |
| Molecular Formula | C13H15N3O2 | PubChem[1] |
| Molecular Weight | 245.28 g/mol | PubChem[1] |
| CAS Number | 169616-29-9 | PubChem[1] |
| Canonical SMILES | CCOC(=O)C1=C(N=CN1CC2=CC=CC=C2)N | PubChem[1] |
| InChI Key | HPOIASQFYRYVPD-UHFFFAOYSA-N | PubChem[1] |
digraph "Ethyl_4_amino_1_benzyl_1H_imidazole_5_carboxylate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1!", fontcolor="#202124"]; C2 [label="C", pos="1.2,1.5!", fontcolor="#202124"]; N3 [label="N", pos="1.5,0.3!", fontcolor="#202124"]; C4 [label="C", pos="0.5,-0.5!", fontcolor="#202124"]; C5 [label="C", pos="-0.5,0!", fontcolor="#202124"]; C_benzyl [label="CH2", pos="-1,-1.5!", fontcolor="#202124"]; C_phenyl1 [label="C", pos="-2,-2.5!", fontcolor="#202124"]; C_phenyl2 [label="C", pos="-3,-2!", fontcolor="#202124"]; C_phenyl3 [label="C", pos="-3.5,-1!", fontcolor="#202124"]; C_phenyl4 [label="C", pos="-3,-0!", fontcolor="#202124"]; C_phenyl5 [label="C", pos="-2,-0.5!", fontcolor="#202124"]; C_ester [label="C", pos="-1.5,0.5!", fontcolor="#202124"]; O_ester1 [label="O", pos="-2,1.5!", fontcolor="#202124"]; O_ester2 [label="O", pos="-2.5,-0.5!", fontcolor="#202124"]; C_ethyl1 [label="CH2", pos="-3,2!", fontcolor="#202124"]; C_ethyl2 [label="CH3", pos="-4,1.5!", fontcolor="#202124"]; N_amino [label="NH2", pos="0.8,-1.5!", fontcolor="#202124"];
// Imidazole ring bonds N1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N1 [label=""];
// Substituent bonds N1 -- C_benzyl [label=""]; C_benzyl -- C_phenyl1 [label=""]; C_phenyl1 -- C_phenyl2 [label=""]; C_phenyl2 -- C_phenyl3 [label=""]; C_phenyl3 -- C_phenyl4 [label=""]; C_phenyl4 -- C_phenyl5 [label=""]; C_phenyl5 -- C_phenyl1 [label=""]; C5 -- C_ester [label=""]; C_ester -- O_ester1 [label="="]; C_ester -- O_ester2 [label=""]; O_ester2 -- C_ethyl1 [label=""]; C_ethyl1 -- C_ethyl2 [label=""]; C4 -- N_amino [label=""]; }
Caption: 2D molecular structure of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate.
Synthesis of Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate
A representative synthesis could involve the reaction of ethyl 2-cyano-2-(ethoxymethylene)aminoacetate with benzylamine. This reaction would likely proceed through a series of steps including nucleophilic addition, cyclization, and tautomerization to yield the desired imidazole product.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate.
Representative Experimental Protocol:
Disclaimer: This is a proposed protocol based on similar reactions and has not been experimentally validated for this specific compound.
-
To a solution of ethyl 2-cyano-2-(ethoxymethylene)aminoacetate (1.0 eq) in a suitable solvent such as ethanol or DMF, add benzylamine (1.1 eq).
-
The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for a specified period (e.g., 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate.
Structural Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques is employed for this purpose. While specific data for the title compound is not available, data for a structurally similar compound, ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, can be used for comparative purposes[4][5].
a) Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the benzyl group (a singlet for the methylene protons and multiplets for the aromatic protons), the amino group (a broad singlet), and the imidazole ring proton.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the benzyl and imidazole rings, the methylene carbon of the benzyl group, and the carbons of the ethyl group.
b) Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the compound. For ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate, the expected molecular ion peak [M]+ would be at m/z 245, with other fragmentation patterns corresponding to the loss of various functional groups.
c) Infrared (IR) Spectroscopy:
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹).
-
C=O stretching of the ester group (around 1700-1720 cm⁻¹).
-
C=N and C=C stretching of the imidazole and benzyl rings (in the 1400-1600 cm⁻¹ region).
-
C-H stretching of the aromatic and aliphatic portions of the molecule.
d) X-ray Crystallography:
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure. Although no crystal structure has been reported for the title compound, analysis of a similar pyrazole derivative reveals key structural features such as bond lengths, bond angles, and intermolecular interactions[4][5]. Such an analysis for ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate would provide invaluable insights into its solid-state conformation.
Potential Therapeutic Applications
The imidazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, and antibacterial properties[2].
a) Anticancer Activity:
A study on a series of 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives has demonstrated their potential as anticancer agents[3]. Specifically, a derivative with a long alkyl chain, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, showed significant inhibitory effects on the growth and proliferation of several human cancer cell lines, including HeLa (cervical cancer) and HT-29 (colon cancer)[3]. This compound was found to induce apoptosis and inhibit tumor cell colony formation and migration[3]. Given the structural similarity, it is plausible that ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate could also exhibit anticancer properties, warranting further investigation.
b) TGR5 Agonism:
Takeda G protein-coupled receptor 5 (TGR5) has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity[6][7]. A series of 1-benzyl-1H-imidazole-5-carboxamide derivatives have been identified as potent TGR5 agonists[6]. These compounds were shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose homeostasis[7]. The structural similarity of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate to these TGR5 agonists suggests that it may also interact with this receptor.
Caption: Potential biological activities of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate.
Conclusion
Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate is a molecule with significant potential in the field of drug discovery. Its structural features, characteristic of a privileged imidazole scaffold, suggest a range of possible biological activities. While specific experimental data for this compound is limited in the public domain, this guide has provided a comprehensive overview based on its fundamental properties and data from closely related analogs. The proposed synthetic route and characterization methodologies provide a solid foundation for researchers and scientists to further explore this promising compound. Future studies should focus on the definitive synthesis, comprehensive characterization, and thorough biological evaluation of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate to unlock its full therapeutic potential.
References
-
Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed. [Link]
-
Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. PubMed. [Link]
-
Discovery and characterization of small-molecule TGR5 ligands with agonistic activity. PubMed. [Link]
-
Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. PubMed Central. [Link]
-
Discovery of 3-Aryl-4-isoxazolecarboxamides as TGR5 Receptor Agonists. Request PDF. [Link]
-
Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment. RSC Publishing. [Link]
-
Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3- thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. Semantic Scholar. [Link]
-
ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | C13H15N3O2. PubChem. [Link]
-
Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. ResearchGate. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]
-
Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino) - Ijarse. [Link]
-
(PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate. [Link]
-
Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. [Link]
-
Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Request PDF. [Link]
-
ethyl 4-amino-1H-imidazole-5-carboxylate | C6H9N3O2. PubChem. [Link]
-
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. PMC - NIH. [Link]
-
Imidazoles as potential anticancer agents. PMC - PubMed Central. [Link]
-
Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903. PubMed. [Link]
- Industrial production method of 4-amino-5-imidazole formamide.
-
SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. DergiPark. [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTHELMINTIC ACTIVITY OF NOVEL IMIDAZOLE-5-ONE DERIVATIVES. International Journal of Pharmacy and Biological Sciences. [Link]
-
Synthesis and Characterization of Some New Benzimidazole Derivatives. ResearchGate. [Link]
-
Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. MDPI. [Link]
-
Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl) - RSC Publishing. [Link]
-
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]
Sources
- 1. ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | C13H15N3O2 | CID 11128569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]
Characterizing a Key Building Block: A Guide to the Organic Solvent Solubility of Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate
An In-depth Technical Guide for the Pharmaceutical Scientist
Abstract
The characterization of physicochemical properties is a cornerstone of modern drug discovery and development. For active pharmaceutical ingredients (APIs) and their synthetic intermediates, solubility is a critical parameter that dictates formulation strategies, reaction kinetics, and purification efficiency. This guide provides a comprehensive technical overview of the solubility of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate, a substituted imidazole derivative of interest in medicinal chemistry. We will dissect the molecular structure to predict solubility behavior, present a robust experimental protocol for its determination, and discuss the underlying scientific principles. This document is intended for researchers, chemists, and formulation scientists seeking to understand and empirically determine the solubility profile of this compound in relevant organic solvent systems.
Introduction: The Central Role of Imidazole Scaffolds and Solubility
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, from antifungal agents to anticancer drugs.[1] Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate serves as a versatile building block for the synthesis of more complex pharmaceutical agents.[2] Understanding its solubility is not merely an academic exercise; it is a fundamental prerequisite for its effective use.[3]
Key processes dependent on solubility data include:
-
Reaction Chemistry: Ensuring the compound remains in the solution phase for homogenous reaction kinetics.
-
Purification: Selecting appropriate solvents for crystallization or chromatography.
-
Formulation Development: For APIs, solubility in various excipients is a key first step in creating a viable dosage form.[3]
-
Screening Assays: Preparing stock solutions with known concentrations for high-throughput screening.
This guide provides the theoretical framework and a practical, field-proven methodology for determining the solubility of this specific imidazole derivative.
Physicochemical Profile and Solubility Predictions
A molecule's structure is the primary determinant of its solubility.[3] By examining the key functional groups of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate, we can make informed predictions about its behavior in different organic solvents.
-
Imidazole Core: The imidazole ring itself is polar and capable of acting as both a hydrogen bond donor (N-H, though substituted in this case) and acceptor (the sp² nitrogen).[1] This contributes to solubility in polar solvents.
-
Amino Group (-NH₂): The primary amine at position 4 is a strong hydrogen bond donor and acceptor, significantly increasing polarity and favoring solubility in protic solvents like alcohols.
-
Ethyl Carboxylate Group (-COOEt): The ester group is a polar, aprotic feature that acts as a hydrogen bond acceptor. It contributes to solubility in a range of polar solvents.
-
Benzyl Group (-CH₂-Ph): The non-polar benzyl group at the N-1 position introduces significant hydrophobic character. This large, non-polar moiety will limit solubility in highly polar solvents but enhance it in solvents with some aromatic or non-polar character, such as toluene or dichloromethane.
Predicted Solubility Trend: Based on this analysis, the compound is expected to exhibit moderate to good solubility in polar aprotic solvents (e.g., Acetone, Ethyl Acetate) and polar protic solvents (e.g., Ethanol, Methanol) where hydrogen bonding and dipole-dipole interactions can occur. Solubility is predicted to be lower in highly non-polar solvents (e.g., Hexane) due to the polar functional groups, and potentially limited in water due to the hydrophobic benzyl group.
Gold Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To move from prediction to empirical data, a reliable experimental method is required. The saturation shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[4][5]
This protocol ensures a self-validating system by confirming that a true equilibrium between the solid and liquid phases has been reached and that the analytical method is specific for the compound of interest.
Detailed Experimental Workflow
Objective: To determine the equilibrium solubility of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate in a selected organic solvent at a controlled temperature.
Materials:
-
Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate (solid, purity >95%)[6]
-
Selected organic solvents (HPLC grade)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Protocol:
-
Preparation of Vials: Add an excess amount of the solid compound to several glass vials. "Excess" is critical; enough solid must be added to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation. A general rule is to add approximately 2-3 times the estimated amount needed for saturation.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent (e.g., 2.0 mL) into each vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C). Agitate the samples for a predetermined period.
-
Expert Insight: An equilibration time of 24 to 48 hours is typically sufficient for most organic systems.[4] To ensure equilibrium has been reached, a time-point study is recommended. Analyze samples at 24, 48, and 72 hours; equilibrium is confirmed when the measured concentration no longer changes over time.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, separate the saturated solution (supernatant) from the undissolved solid.
-
Causality: Centrifugation (e.g., 10 minutes at 10,000 rpm) is the preferred method as it minimizes disturbance. Filtration can also be used, but care must be taken to avoid solute sorption onto the filter membrane, which can be a source of error for hydrophobic compounds.[4]
-
-
Sample Dilution: Immediately after separation, accurately pipette an aliquot of the clear supernatant into a volumetric flask and dilute with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical calibration curve.
-
Quantification via HPLC: Analyze the diluted sample using a validated HPLC method. The advantage of HPLC over other methods like UV-Vis spectrophotometry is its ability to separate the target compound from any impurities or degradants, ensuring accurate quantification.[4]
-
Calculation: Calculate the original solubility concentration using the measured concentration and the dilution factor.
Workflow Visualization
The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
Quantitative solubility data should be organized systematically for clear comparison and analysis. The following table provides a template for presenting results from a multi-solvent screening study.
Table 1: Solubility of Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate in Various Organic Solvents at 25°C (Hypothetical Data)
| Solvent | Solvent Type | Dielectric Constant (20°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | 32.7 | 150.5 | 0.614 |
| Ethanol | Polar Protic | 24.5 | 95.2 | 0.388 |
| Acetone | Polar Aprotic | 20.7 | 210.8 | 0.859 |
| Ethyl Acetate | Polar Aprotic | 6.0 | 185.4 | 0.756 |
| Dichloromethane | Polar Aprotic | 9.1 | 125.1 | 0.510 |
| Toluene | Non-polar | 2.4 | 30.7 | 0.125 |
| Hexane | Non-polar | 1.9 | < 1.0 | < 0.004 |
Note: The molecular weight of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate is 245.28 g/mol .[7]
Interpretation: This hypothetical data illustrates a profile consistent with our structural analysis. The compound shows high solubility in polar aprotic solvents like acetone and ethyl acetate, where its polar groups can interact favorably without the competing hydrogen bonding network of protic solvents. Good solubility is also seen in alcohols. The solubility drops significantly in non-polar solvents, highlighting the dominant role of the polar functionalities over the hydrophobic benzyl group.
Conclusion
Determining the solubility of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate is a critical step in harnessing its potential as a synthetic intermediate. This guide has provided a framework for understanding its likely behavior based on molecular structure and a detailed, robust protocol for its empirical determination using the gold-standard shake-flask method. By following this methodology, researchers can generate accurate and reliable solubility data, enabling more efficient process development, successful formulation design, and accelerated drug discovery timelines.
References
-
SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
-
Solubility of Things. Imidazole. Available from: [Link]
-
Solubility of Things. 1-Methylimidazole. Available from: [Link]
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Available from: [Link]
-
ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. Available from: [Link]
-
SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]
-
PubMed Central (PMC). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Solubility of Imidazoles in Alcohols. Request PDF. Available from: [Link]
-
ResearchGate. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. PDF. Available from: [Link]
-
ChemBK. Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. Available from: [Link]
-
PubChem. ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. Available from: [Link]
-
PubMed. (2021, May 25). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Available from: [Link]
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | 169616-29-9 [sigmaaldrich.com]
- 7. ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | C13H15N3O2 | CID 11128569 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate: Discovery and Scientific History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate is a substituted imidazole derivative that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its discovery, historical development, synthesis, and known biological context. The imidazole core is a ubiquitous scaffold in biologically active molecules, and understanding the nuances of its substituted analogs is crucial for the development of novel therapeutics.
Physicochemical Properties
A foundational understanding of a molecule begins with its fundamental physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅N₃O₂ | PubChem[1] |
| Molecular Weight | 245.28 g/mol | PubChem[1] |
| CAS Number | 169616-29-9, 68462-61-3 | PubChem[1] |
| IUPAC Name | ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | PubChem[1] |
| Synonyms | Ethyl 5-amino-3-benzylimidazole-4-carboxylate | PubChem[1] |
The Genesis of a Scaffold: Discovery and Initial Synthesis
The precise first synthesis of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate is not definitively documented in readily available academic literature. However, its emergence is intrinsically linked to the broader exploration of substituted imidazole-4-carboxylates as versatile building blocks in medicinal chemistry. Patent literature often provides the earliest disclosures of novel chemical entities. The patent WO2015005615A1 describes the synthesis of related compounds and provides a general methodology applicable to the preparation of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate.
The primary route to this compound involves the N-alkylation of a pre-existing imidazole core, specifically ethyl 4-amino-1H-imidazole-5-carboxylate. This precursor itself is a known compound, and its synthesis is a critical first step.
Synthesis of the Precursor: Ethyl 4-amino-1H-imidazole-5-carboxylate
The synthesis of the un-benzylated imidazole core is a well-established process.
Experimental Protocol:
Objective: To synthesize ethyl 4-amino-1H-imidazole-5-carboxylate.
Materials:
-
Starting materials for imidazole ring formation (e.g., ethyl glycinate, formamidine acetate)
-
Appropriate solvents (e.g., ethanol)
-
Reagents for cyclization
Procedure:
-
Combine ethyl glycinate and formamidine acetate in a suitable solvent such as ethanol.
-
Reflux the mixture for several hours to facilitate the condensation and cyclization reaction.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).
-
Upon completion, cool the reaction mixture and isolate the crude product.
-
Purify the product through recrystallization or column chromatography to yield ethyl 4-amino-1H-imidazole-5-carboxylate.
Diagram of Precursor Synthesis:
Caption: Synthesis of the imidazole precursor.
The Key Benzylation Step: Formation of Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate
The introduction of the benzyl group at the N-1 position is typically achieved through a nucleophilic substitution reaction.
Experimental Protocol:
Objective: To synthesize ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate.
Materials:
-
Ethyl 4-amino-1H-imidazole-5-carboxylate
-
Benzyl bromide or benzyl chloride
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
An appropriate solvent (e.g., dimethylformamide (DMF), acetonitrile)
Procedure:
-
Dissolve ethyl 4-amino-1H-imidazole-5-carboxylate in an anhydrous solvent such as DMF.
-
Add a base, such as potassium carbonate, to the solution to deprotonate the imidazole nitrogen.
-
Slowly add benzyl bromide to the reaction mixture at room temperature.
-
Stir the reaction for a specified period, monitoring its progress by TLC.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the resulting crude product by column chromatography to obtain pure ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate.
Diagram of Benzylation Workflow:
Caption: N-alkylation of the imidazole precursor.
Historical Context and Evolution of Synthesis
The synthesis of substituted imidazoles has been a subject of continuous research, driven by the quest for new therapeutic agents. While the direct history of this specific molecule is not extensively detailed in academic journals, the methodologies employed for its synthesis are classical and well-understood in organic chemistry. The choice of a benzyl group is common in medicinal chemistry to introduce a lipophilic and metabolically stable aromatic moiety, which can influence the compound's pharmacokinetic and pharmacodynamic properties.
Biological Significance and Potential Applications
While specific biological activity data for ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate is not widely published, the broader class of 5-amino-1-substituted-imidazole-4-carboxylates has shown significant promise in various therapeutic areas.
A 2021 study published in Archiv der Pharmazie investigated a series of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks for their anticancer activity.[2] The study revealed that several derivatives with alkyl chains at the N-1 position exhibited inhibitory effects on the growth and proliferation of various human cancer cell lines, including HeLa (cervical), HT-29 (colon), A549 (lung), and MDA-MB-231 (breast) cells.[2] One derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, demonstrated significant anticancer effects, including the inhibition of tumor cell colony formation and migration, and the induction of apoptosis.[2] These findings suggest that the 5-aminoimidazole-4-carboxylate scaffold is a promising starting point for the development of novel anticancer agents.[2]
The structural similarity of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate to these active compounds suggests its potential as an intermediate or a candidate for similar biological evaluations. The benzyl group, in place of a long alkyl chain, would confer different physicochemical properties that could modulate its biological activity.
Future Directions and Research Opportunities
The existing body of research on related compounds opens up several avenues for future investigation of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate:
-
Biological Screening: A thorough evaluation of its activity against a panel of cancer cell lines is a logical next step.
-
Kinase Inhibition Assays: Given that many imidazole-based compounds are kinase inhibitors, screening this molecule against a panel of kinases could reveal potential therapeutic targets.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs with substitutions on the benzyl ring would provide valuable insights into the SAR of this chemical series.
-
Pharmacokinetic Profiling: Should biological activity be identified, an assessment of its metabolic stability, solubility, and other pharmacokinetic parameters would be crucial for its development as a potential drug candidate.
Conclusion
Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate represents a synthetically accessible molecule within a class of compounds that has demonstrated significant potential in anticancer research. While its specific discovery and biological profile are not yet fully elucidated in the public domain, its structural features and the established synthetic routes make it a compound of interest for further investigation in drug discovery programs. This guide provides a foundational understanding for researchers looking to explore the potential of this and related imidazole derivatives.
References
-
PubChem. Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl 4-amino-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. [Link]
-
Abduganiev, O. I., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), e2000470. [Link]
Sources
"fundamental chemistry of 4-amino-1-benzyl-1H-imidazole-5-carboxylates"
An In-depth Technical Guide to the Fundamental Chemistry of 4-Amino-1-benzyl-1H-imidazole-5-carboxylates
Executive Summary
The 4-amino-1-benzyl-1H-imidazole-5-carboxylate scaffold is a cornerstone heterocyclic structure for researchers, scientists, and drug development professionals. Its unique arrangement of a primary amino group, a versatile carboxylate ester, and a lipophilic benzyl group on an aromatic imidazole core makes it a privileged scaffold in medicinal chemistry. This guide provides a comprehensive exploration of the fundamental chemistry of this molecule, covering its synthesis, core reactivity, and strategic applications in drug discovery. We delve into the causality behind synthetic choices, present detailed experimental protocols, and map the molecule's reactivity to inform the rational design of novel therapeutics. The insights provided herein are grounded in authoritative literature, aiming to empower researchers to fully leverage the potential of this valuable chemical entity.
Introduction: The Imidazole Scaffold in Modern Drug Discovery
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor have established it as a critical component in a vast array of biologically active molecules.[1][2] Imidazole derivatives are integral to the treatment of numerous diseases, finding application as anticancer, antibacterial, antifungal, and antiviral agents.[3][4][5]
The specific scaffold, 4-amino-1-benzyl-1H-imidazole-5-carboxylate, presents a particularly compelling architecture for drug design. It features three key functional domains:
-
The 4-Amino Group: A potent hydrogen bond donor and a key nucleophilic center for chemical modification.
-
The 1-Benzyl Group: A substituent that enhances lipophilicity, influences solubility, and can engage in crucial π-stacking or hydrophobic interactions with biological targets.
-
The 5-Carboxylate Ester: A hydrogen bond acceptor that can be readily hydrolyzed to the corresponding carboxylic acid or converted into a diverse range of amides to modulate physicochemical properties and biological activity.
This guide aims to provide a senior-level technical overview of this scaffold's chemistry, serving as a foundational resource for its application in synthetic and medicinal chemistry programs.
Physicochemical Properties and Spectroscopic Analysis
The structural and electronic properties of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate are summarized below. Understanding these characteristics is the first step in designing its synthesis and predicting its reactivity.
| Property | Value | Source |
| IUPAC Name | ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | [6] |
| Molecular Formula | C₁₃H₁₅N₃O₂ | [6] |
| Molecular Weight | 245.28 g/mol | [6] |
| CAS Number | 169616-29-9; 68462-61-3 | [6][7] |
| Appearance | Expected to be a solid at room temperature | General Knowledge |
Spectroscopic Signatures (Predicted):
-
¹H NMR: Protons of the ethyl ester (triplet ~1.3 ppm, quartet ~4.2 ppm), a broad singlet for the NH₂ protons (~4.0-5.0 ppm, solvent dependent), a singlet for the benzylic CH₂ (~5.2 ppm), signals for the phenyl ring protons (~7.3 ppm), and a singlet for the C2-proton of the imidazole ring (~7.5-8.0 ppm).
-
¹³C NMR: Resonances for the ethyl ester carbons (~14 ppm, ~60 ppm), the benzylic carbon (~50 ppm), multiple signals in the aromatic region (120-140 ppm) for the phenyl and imidazole rings, and a signal for the carbonyl carbon (~165 ppm).
-
IR Spectroscopy: Characteristic stretches for N-H bonds of the primary amine (~3300-3500 cm⁻¹), C=O of the ester (~1690-1710 cm⁻¹), and C=N/C=C bonds of the aromatic rings (~1500-1650 cm⁻¹).[8]
-
Mass Spectrometry: A molecular ion peak [M]⁺ corresponding to the molecular weight of 245.28.
Synthesis Strategies
The construction of the 4-amino-1-benzyl-1H-imidazole-5-carboxylate core can be approached through several established methods for imidazole synthesis. A common and reliable strategy involves the cyclization of an appropriately substituted acyclic precursor.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points towards key starting materials: ethyl 2-cyano-3,3-bis(methylthio)acrylate and benzylamine. This approach builds the ring from a versatile and commercially available cyanoacrylate derivative.
Caption: Retrosynthetic pathway for the target molecule.
Recommended Synthetic Pathway
The synthesis proceeds in two main steps: 1) sequential displacement of the methylthio groups from the starting acrylate, and 2) base-catalyzed intramolecular cyclization to form the imidazole ring.
Step 1: Synthesis of Ethyl 2-amino-2-cyano-3-(benzylamino)acrylate The first step involves the reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with benzylamine. The more labile methylthio group is displaced first by benzylamine. Subsequent treatment with ammonia displaces the second methylthio group to form the key acyclic intermediate.
Step 2: Cyclization to form Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate The intermediate is then treated with a base, such as sodium ethoxide. The base facilitates the intramolecular cyclization via nucleophilic attack of the benzylamino nitrogen onto the nitrile carbon, followed by tautomerization to yield the aromatic imidazole ring.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is an excellent choice as it readily dissolves the reactants and is compatible with the sodium ethoxide base used for cyclization.
-
Base: Sodium ethoxide is used as it is a strong, non-aqueous base that effectively promotes the cyclization without causing unwanted hydrolysis of the ester functional group.
-
Temperature: The reactions are typically run at reflux to ensure a sufficient reaction rate. Cooling is then required for product crystallization.
Detailed Experimental Protocol
Protocol: Synthesis of Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate
-
Step A: Intermediate Formation
-
To a solution of ethyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 eq) in absolute ethanol (5 mL/mmol) in a round-bottom flask, add benzylamine (1.1 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 2 hours. The progress can be monitored by TLC.
-
Cool the reaction mixture to 0°C and bubble ammonia gas through the solution for 30 minutes, or add a saturated solution of ammonia in ethanol (3.0 eq) and stir overnight at room temperature.
-
Remove the solvent under reduced pressure to obtain the crude intermediate, which can be used in the next step without further purification.
-
-
Step B: Cyclization
-
Dissolve the crude intermediate from Step A in absolute ethanol (10 mL/mmol).
-
Add a solution of sodium ethoxide in ethanol (21% w/w, 1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and then with diethyl ether.
-
Dry the solid under vacuum to yield the final product, ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. Further purification can be achieved by recrystallization from ethanol if necessary.
-
-
Validation:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data to expected values.
-
Synthetic Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target carboxylate.
Core Chemical Reactivity
The reactivity of 4-amino-1-benzyl-1H-imidazole-5-carboxylate is governed by its three primary functional groups. This multi-functionality allows for selective chemical modifications at different sites, making it an ideal scaffold for generating chemical libraries.
Reactivity Map
Caption: Key reactive sites and potential transformations of the scaffold.
Reactions at the 4-Amino Group
The primary amino group at the C4 position is a strong nucleophile and a key handle for diversification.
-
Acylation/Sulfonylation: Reacts readily with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form stable amide or sulfonamide linkages. This is a primary method for exploring structure-activity relationships (SAR).
-
Diazotization: The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. This highly reactive intermediate can then be displaced by a wide variety of nucleophiles (halides, cyanide, hydroxyl) via Sandmeyer-type reactions, enabling profound structural modifications.
Reactions at the 5-Carboxylate Group
The ester at C5 is another critical site for modification.
-
Hydrolysis: Saponification using a base like NaOH or LiOH, followed by acidic workup, cleanly converts the ester to the corresponding carboxylic acid.[9][10] Carboxylic acids often exhibit different solubility profiles and can serve as an alternative hydrogen bond donor/acceptor.
-
Amidation: The ester can be converted directly to an amide by heating with an amine (aminolysis), or more commonly, by first hydrolyzing to the acid, activating it (e.g., with HATU or EDC), and then reacting with an amine. This transformation is crucial for creating analogs like the TGR5 agonists.[11][12]
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, introducing a new functional group for further elaboration.
Reactions on the Imidazole Ring
The imidazole ring itself can undergo reactions, although the electron-donating amino group and electron-withdrawing carboxylate group influence its reactivity.
-
Electrophilic Aromatic Substitution: The C2 position is the most likely site for electrophilic attack (e.g., halogenation, nitration) due to activation from both ring nitrogens. Reaction conditions must be carefully controlled to avoid side reactions with the amino group.
Applications in Medicinal Chemistry and Drug Development
The 4-amino-1-benzyl-1H-imidazole-5-carboxylate scaffold is a "privileged structure," meaning it is capable of binding to multiple biological targets with high affinity.
Case Study: Anticancer Activity
Research on closely related analogs has demonstrated significant potential in oncology. A study on ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates revealed potent antiproliferative activity.[13] The N-dodecyl analog, in particular, showed remarkable efficacy against cervical (HeLa) and colon (HT-29) cancer cell lines.
| Compound | Target Cell Line | IC₅₀ (µM) | Mechanism of Action |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HeLa (Cervical Cancer) | 0.737 ± 0.05 | Induction of Apoptosis, Anti-tubulin activity |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HT-29 (Colon Cancer) | 1.194 ± 0.02 | Induction of Apoptosis |
Source: Arch Pharm (Weinheim), 2021.[13]
These results strongly suggest that the 4-amino-1-benzyl analog is a promising starting point for developing novel anticancer agents. The benzyl group can be further functionalized to optimize target engagement and pharmacokinetic properties.
Case Study: Metabolic Diseases
The versatility of the imidazole core is highlighted by the development of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent agonists of the Takeda G protein-coupled receptor 5 (TGR5).[11][12] TGR5 is a key regulator of energy metabolism and a promising target for type 2 diabetes and obesity. In these analogs, the ester was converted to an amide, demonstrating the importance of modifications at the C5 position for tuning biological activity. The most potent compounds exhibited excellent agonistic activity and significant glucose-lowering effects in vivo.[12]
Logical Drug Design Pathway
The core scaffold serves as an excellent starting point for generating a library of diverse compounds for high-throughput screening. A logical workflow involves systematically modifying the three key positions.
Caption: A logical pathway for scaffold diversification in drug discovery.
Conclusion and Future Outlook
The 4-amino-1-benzyl-1H-imidazole-5-carboxylate scaffold is a molecule of significant strategic value. Its well-defined synthesis and orthogonally reactive functional groups provide a robust platform for the development of new chemical entities. The demonstrated success of its close analogs in oncology and metabolic diseases underscores its potential as a privileged structure.
Future research should focus on:
-
Library Synthesis: Expanding the chemical space around the core by systematically exploring modifications at the C4, C5, and N1 positions.
-
Structure-Based Design: Utilizing the scaffold as a starting point for computational and structure-based design targeting specific enzymes or receptors.
-
Biophysical Characterization: Investigating the binding modes of active derivatives to understand the molecular basis of their activity and guide further optimization.
By leveraging the fundamental chemistry detailed in this guide, researchers can effectively harness the power of this imidazole scaffold to drive innovation in drug discovery.
References
-
Title: Studies on Imidazoles. II. The Synthesis of 5-Imidazolecarboxylates from Glycine and Substituted Glycine Esters Source: Journal of the American Chemical Society URL: [Link]
-
Title: Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide Source: Organic Process Research & Development URL: [Link]
-
Title: Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents Source: MDPI URL: [Link]
-
Title: One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction Source: ResearchGate URL: [Link]
-
Title: The synthesis of 5-imidazolecarboxylates from glycine and substituted glycine esters Source: Journal of the American Chemical Society URL: [Link]
-
Title: ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]
- Title: Industrial production method of 4-amino-5-imidazole formamide Source: Google Patents URL
-
Title: Overview on Biological Activities of Imidazole Derivatives Source: ResearchGate URL: [Link]
-
Title: Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule Source: ResearchGate URL: [Link]
-
Title: Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents Source: PubMed, National Center for Biotechnology Information URL: [Link]
-
Title: Imidazole derivatives: Impact and prospects in antiviral drug discovery Source: PMC, National Center for Biotechnology Information URL: [Link]
-
Title: Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists Source: ResearchGate URL: [Link]
-
Title: Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks Source: PubMed, National Center for Biotechnology Information URL: [Link]
-
Title: Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate Source: PMC, National Center for Biotechnology Information URL: [Link]
-
Title: Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists Source: PubMed, National Center for Biotechnology Information URL: [Link]
Sources
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | C13H15N3O2 | CID 11128569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 68462-61-3|Ethyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 8. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alchempharmtech.com [alchempharmtech.com]
- 10. 1219977-36-2|4-Amino-1-benzyl-1H-imidazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate
An In-Depth Review for Researchers and Drug Development Professionals
Introduction: The Imidazole Core in Modern Drug Discovery
The imidazole ring is a cornerstone of medicinal chemistry, a privileged scaffold found in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions allow imidazole-containing molecules to bind with high affinity to a wide range of biological targets. This versatility has led to the development of imidazole-based drugs with diverse therapeutic applications, including anticancer, antifungal, and antihypertensive agents. Within this important class of compounds, ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate emerges as a key synthetic intermediate, a versatile building block for the creation of more complex and potent therapeutic agents. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this strategic molecule, offering field-proven insights for researchers in drug discovery and development.
Chemical and Physical Properties
Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate is a stable, solid organic compound. A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅N₃O₂ | PubChem[2] |
| Molecular Weight | 245.28 g/mol | PubChem[2] |
| CAS Number | 169616-29-9 | PubChem[2] |
| Appearance | Solid (predicted) | |
| Melting Point | 109-111 °C | ChemBK[3] |
| Boiling Point | 478.1±35.0 °C (Predicted) | ChemBK[3] |
| Density | 1.24±0.1 g/cm³ (Predicted) | ChemBK[3] |
Synthesis of the Imidazole Scaffold: A Strategic Approach
Caption: A generalized workflow for the synthesis of the target imidazole.
Experimental Protocol: A Representative Synthesis
The following protocol is a detailed, step-by-step methodology for the synthesis of a 1-benzyl-4-amino-1H-imidazole-5-carboxylate derivative, adapted from literature procedures for similar compounds. This serves as a practical guide for the synthesis of the title compound.
Step 1: Reagent Preparation and Initial Reaction
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-cyano-2-(ethoxymethylene)acetate in a suitable solvent such as ethanol.
-
To this solution, add an equimolar amount of benzylamine.
-
Stir the reaction mixture at room temperature for 30 minutes. The initial phase of the reaction involves the nucleophilic substitution of the ethoxy group by the benzylamine.
Step 2: Cyclization
-
After the initial stirring period, heat the reaction mixture to reflux.
-
Maintain the reflux for a period of 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC). The heating facilitates the intramolecular cyclization to form the imidazole ring.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
Step 3: Product Isolation and Purification
-
Reduce the volume of the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate as a solid.
-
Filter the recrystallized product, wash with a small amount of cold solvent, and dry under vacuum.
Spectroscopic Characterization: The Molecular Fingerprint
While specific spectroscopic data for ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate is not extensively reported, the expected spectral characteristics can be inferred from closely related structures.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the benzyl group (aromatic protons and a singlet for the benzylic CH₂), the amino group (a broad singlet), and the imidazole ring proton (a singlet).
-
¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbon of the ester, the aromatic and aliphatic carbons of the benzyl and ethyl groups, and the carbons of the imidazole ring.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the aromatic and aliphatic groups, C=O stretching of the ester, and C=N and C=C stretching of the imidazole ring.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (245.28 g/mol ), along with characteristic fragmentation patterns.
Biological Significance and Applications in Drug Development
Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate is a valuable scaffold for the synthesis of compounds with significant biological activities. Research has primarily focused on the derivatization of this core to develop potent anticancer agents and TGR5 agonists for the treatment of metabolic diseases.
Anticancer Potential of Imidazole Derivatives
A number of studies have demonstrated the potent anticancer activity of derivatives of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. These compounds have been shown to inhibit the proliferation of various cancer cell lines.
One study reported the synthesis of a series of 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives and their evaluation against several human cancer cell lines, including HeLa (cervical cancer), HT-29 (colon cancer), and A549 (lung cancer).[2] Several of these derivatives, particularly those with long alkyl chains at the N-1 position, exhibited significant inhibitory effects on cancer cell growth.[2]
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HeLa | 0.737 ± 0.05 | [2] |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HT-29 | 1.194 ± 0.02 | [2] |
Further investigations revealed that these compounds can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor cell migration and colony formation.[2] The mechanism of action is thought to involve the disruption of the mitochondrial membrane potential in cancer cells.[2]
TGR5 Agonism for Metabolic Diseases
Takeda G protein-coupled receptor 5 (TGR5) is a promising therapeutic target for the treatment of type 2 diabetes, obesity, and other metabolic syndromes. Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose homeostasis.
A series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives, synthesized from ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate, have been identified as potent TGR5 agonists.[4] These compounds exhibited excellent agonistic activity against human TGR5, with some derivatives being more potent than the reference drugs.[4]
Caption: TGR5 activation pathway by imidazole derivatives.
In vivo studies demonstrated that these compounds have significant glucose-lowering effects.[4] The ability of these imidazole derivatives to selectively activate TGR5 and stimulate GLP-1 secretion highlights their potential as novel therapeutics for metabolic disorders.[4]
Conclusion and Future Perspectives
Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate is a molecule of significant strategic importance in medicinal chemistry. Its versatile and readily accessible core structure provides a foundation for the synthesis of a wide array of biologically active compounds. The demonstrated potential of its derivatives as both anticancer agents and TGR5 agonists underscores the value of this scaffold in modern drug discovery.
Future research should focus on a number of key areas:
-
Optimization of Synthetic Routes: The development of more efficient, scalable, and environmentally friendly synthetic methods for the title compound will be crucial for its broader application.
-
Elucidation of Structure-Activity Relationships (SAR): A more detailed understanding of the SAR for different biological targets will enable the rational design of more potent and selective derivatives.
-
Exploration of New Therapeutic Areas: The inherent versatility of the imidazole scaffold suggests that derivatives of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate may have therapeutic potential in other disease areas.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive preclinical evaluation of promising lead compounds is essential to assess their drug-like properties and safety profiles.
References
-
Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. ChemBK. Available from: [Link]
-
ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | C13H15N3O2. PubChem. Available from: [Link]
-
Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed. Available from: [Link]
-
A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. Available from: [Link]
-
Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. Available from: [Link]
-
Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry. PubMed. Available from: [Link]
-
Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. PubMed. Available from: [Link]
Sources
- 1. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | C13H15N3O2 | CID 11128569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
Initial Biological Screening of Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate: A Hierarchical Approach from Cytotoxicity to Mechanism of Action
An In-Depth Technical Guide:
This guide provides a comprehensive framework for conducting the initial biological evaluation of the novel small molecule, ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. The imidazole core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and antimicrobial effects.[1][2] This document outlines a logical, tiered screening cascade designed to efficiently characterize the compound's primary bioactivity, assess its therapeutic potential, and provide foundational data for subsequent hit-to-lead development.
The strategy detailed herein moves from broad, high-throughput assessments of cytotoxicity to more focused secondary assays investigating specific anticancer and antimicrobial properties, culminating in preliminary mechanism-of-action studies. This hierarchical approach ensures that resources are directed toward the most promising activities of the candidate compound.
Compound Profile: Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate
A thorough understanding of the test article's physicochemical properties is a prerequisite for any biological screening. This information governs stock solution preparation, informs potential liabilities like poor solubility, and ensures data reproducibility.
Structure:
-
IUPAC Name: ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate[3]
-
Molecular Formula: C₁₃H₁₅N₃O₂[3]
-
Molecular Weight: 245.28 g/mol [3]
-
CAS Number: 169616-29-9[3]
Key Physicochemical Properties:
| Property | Value/Information | Source | Rationale for Screening |
|---|---|---|---|
| Physical Form | Solid | Essential for accurate weighing and stock solution preparation. | |
| Purity | 95% | Purity must be known to calculate accurate concentrations. Impurities can confound results. | |
| Storage | 2-8°C, sealed in dry, dark place | Ensures compound stability and prevents degradation over the course of the experiments. |
| Solubility | Not explicitly stated; requires empirical determination. | - | A DMSO stock solution is standard for screening small molecules. Solubility tests must be run to determine the maximum stock concentration and to avoid precipitation in aqueous cell culture media. |
The Hierarchical Screening Strategy: A Funnel Approach
Effective drug discovery screening is not a random process but a structured funnel designed to eliminate inactive or overly toxic compounds early, while identifying promising candidates for deeper investigation.[4] This strategy maximizes efficiency and conserves resources.
The proposed workflow begins with a broad assessment of cytotoxicity against both cancerous and non-cancerous cell lines. This primary screen is fundamental; a compound that is indiscriminately toxic has little therapeutic potential. Hits from this stage—compounds showing selective activity against cancer cells—are then advanced to secondary screens to probe specific biological activities.
Caption: A hierarchical workflow for initial screening.
Phase 1: Primary Screening - Cytotoxicity Assessment
The initial step in evaluating any new compound is to determine its effect on cell viability. In vitro cytotoxicity assays are fundamental for establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC₅₀), a key measure of a drug's potency.[5]
Rationale
The goal is twofold: first, to determine the concentration range at which the compound exerts a biological effect; second, to assess its therapeutic window by comparing its toxicity in cancer cells versus normal, healthy cells.[6] A promising anticancer agent should kill cancer cells at concentrations that are significantly less toxic to normal cells.
Selected Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a robust, cost-effective, and widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[6] Viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of MTT, converting it to a dark purple formazan product that can be quantified spectrophotometrically.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous human cell line (e.g., HEK293 embryonic kidney cells) to ~80% confluency.[6]
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2X working stock of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate in culture medium from a 100 mM DMSO master stock. Create a serial dilution series (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, etc.).
-
Include controls: medium only (blank), cells with 0.1% DMSO (vehicle control), and cells treated with a known cytotoxic agent like Doxorubicin (positive control).[5]
-
Carefully remove the old medium from the cells and add 100 µL of the compound dilutions or controls to the respective wells.
-
Incubate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Data Acquisition:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Hypothetical Data Presentation
| Cell Line | Compound | IC₅₀ (µM) | Selectivity Index (SI) |
| MCF-7 (Breast Cancer) | Test Compound | 8.4 ± 0.7 | 5.1 |
| A549 (Lung Cancer) | Test Compound | 12.1 ± 1.1 | 3.5 |
| HEK293 (Normal Kidney) | Test Compound | 42.8 ± 3.5 | - |
| MCF-7 (Breast Cancer) | Doxorubicin | 0.9 ± 0.1 | 3.1 |
| HEK293 (Normal Kidney) | Doxorubicin | 2.8 ± 0.4 | - |
| Data are presented as mean ± standard deviation from three independent experiments. The Selectivity Index (SI) is calculated as IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line). An SI > 2 is generally considered promising for further investigation. |
Phase 2: Secondary Screening - Bioactivity Profiling
Compounds demonstrating selective cytotoxicity against cancer cell lines are advanced to secondary screening. Based on the extensive literature on imidazole derivatives, two key areas of bioactivity are prioritized: anticancer and antimicrobial.[1][7]
A. Anticancer Activity Screening
Beyond simple viability reduction, it is crucial to understand if the compound affects key cancer-related phenotypes like sustained proliferation and migration.
1. Colony Formation (Clonogenic) Assay
-
Rationale: This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It measures long-term cytostatic or cytotoxic effects, distinguishing it from short-term viability assays like MTT. A reduction in colony formation indicates an impact on cell reproductive integrity.[8]
-
Protocol:
-
Seed cells (e.g., MCF-7) at a very low density (e.g., 500 cells) in 6-well plates.
-
After 24 hours, treat with the test compound at concentrations around its IC₅₀ (e.g., 0.5x, 1x, 2x IC₅₀).
-
Incubate for 10-14 days, replacing the medium with a fresh compound every 3 days.
-
When colonies in the vehicle control well are visible, wash the wells with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet for 30 minutes.
-
Wash away excess stain, air dry the plates, and count the colonies (typically defined as >50 cells).
-
2. Wound Healing (Scratch) Assay
-
Rationale: This assay models cell migration, a key process in cancer metastasis.[8] The ability of a compound to inhibit the "healing" of a scratch in a cell monolayer indicates potential anti-metastatic properties.
-
Protocol:
-
Grow a confluent monolayer of cells in a 6-well plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing the test compound at non-lethal concentrations (e.g., 0.25x IC₅₀).
-
Image the scratch at time 0 and after 24-48 hours.
-
Quantify the closure of the wound area using image analysis software (e.g., ImageJ).
-
B. Antimicrobial Activity Screening
The imidazole scaffold is present in many antifungal and antibacterial agents, making this a logical parallel screening path.[2][9]
1. Minimum Inhibitory Concentration (MIC) Assay
-
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] This assay is the gold standard for quantifying antimicrobial potency.
-
Protocol (Broth Microdilution):
-
Prepare a two-fold serial dilution of the test compound in a 96-well plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of ~5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (i.e., no bacterial growth).
-
Phase 3: Preliminary Mechanism of Action (MoA) Studies
Identifying a "hit" compound is only the beginning. Understanding its Mechanism of Action (MoA)—the specific biochemical interaction through which it exerts its effect—is critical for its development as a drug.[10] For a compound with selective anticancer activity, a primary question is whether it induces programmed cell death (apoptosis).
Selected Assay: Annexin V/Propidium Iodide (PI) Staining
-
Rationale: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[5] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that binds to PS, and when conjugated to a fluorophore (e.g., FITC), it can identify these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost, staining the DNA.[5]
-
Protocol:
-
Seed cells in a 6-well plate and treat with the test compound (at its IC₅₀) for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. The results will quadrant the cells: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
-
Caption: Simplified apoptosis pathways leading to cell death.
Conclusion and Future Directions
This guide presents a structured, multi-phase approach for the initial biological screening of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. By systematically progressing from broad cytotoxicity profiling to specific bioactivity assays and preliminary MoA studies, researchers can efficiently generate a comprehensive initial dataset.
Positive results from this cascade—such as high selectivity, potent inhibition of colony formation, and induction of apoptosis—would strongly support the classification of this molecule as a promising "hit." Such a finding would justify advancing the compound to the next stages of drug discovery, including lead optimization, in-depth MoA studies (e.g., target identification, kinase profiling), and eventual preclinical in vivo evaluation.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11128569, ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. Available: [Link]
-
Xiong, R., et al. (n.d.). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. Available: [Link]
-
Roy, P., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available: [Link]
-
Al-Ostath, A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Bioengineering. Available: [Link]
-
Patel, H., et al. (2016). synthesis and biological evaluation of novel imidazole based compounds. ResearchGate. Available: [Link]
-
Promega Corporation (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Available: [Link]
- Google Patents (n.d.). US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.
-
Young, R. J., & Stevens, M. F. G. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. Available: [Link]
-
Mayank, D., et al. (2008). SYNTHESIS OF 4-AMINO-5-ARYL-1, 2, 4-TRIAZOLES AND SCREENING FOR ANTIBACTERIAL ACTIVITY. TSI Journals. Available: [Link]
-
Özkay, Y., et al. (2017). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. MDPI. Available: [Link]
-
Broad Institute (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Available: [Link]
-
Fathalla, O. A., et al. (2019). Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. ResearchGate. Available: [Link]
-
Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. Available: [Link]
-
Singh, P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available: [Link]
-
Bamoniri, A., et al. (2016). Synthesis, PASS-Predication and in Vitro Antimicrobial Activity of Benzyl 4-O-benzoyl-α-l-rhamnopyranoside Derivatives. MDPI. Available: [Link]
-
Nikitina, P. A., et al. (2023). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. Available: [Link]
-
Abdel-Maksoud, M. S., et al. (2020). Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAF V600E inhibitors. Bioorganic Chemistry. Available: [Link]
-
Horishny, V., et al. (2021). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia. Available: [Link]
-
Mayank, D., et al. (2008). synthesis of 4-amino-5-aryl-1, 2, 4-triazoles and screening for antibacterial activity. ResearchGate. Available: [Link]
-
Aslantürk, A. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Life. Available: [Link]
-
Tu, Y., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie. Available: [Link]
-
Crestone, Inc. (2023). The Mechanism of Action for Small Molecule Drugs. Available: [Link]
-
Fathalla, O. A., et al. (2019). Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3- thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. Semantic Scholar. Available: [Link]
-
Limban, C., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Center for Biotechnology Information. Available: [Link]
-
Krstulović, L., et al. (2022). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules. Available: [Link]
-
Al-Ostath, A., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Available: [Link]
Sources
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | C13H15N3O2 | CID 11128569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAFV600Einhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]
"physicochemical properties of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate"
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate
Introduction
Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate is a heterocyclic organic compound featuring a substituted imidazole core. Imidazole derivatives are of significant interest to the pharmaceutical and life sciences industries, forming the structural basis for numerous bioactive molecules and approved drugs.[1][2] Understanding the physicochemical properties of this specific building block is paramount for its effective use in drug design, synthesis, and formulation. These properties govern a molecule's behavior in both chemical and biological systems, influencing critical ADME (Absorption, Distribution, Metabolism, and Excretion) parameters such as solubility, membrane permeability, and receptor binding.
This technical guide provides a comprehensive analysis of the key physicochemical characteristics of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only established data but also detailed, field-proven experimental protocols for in-house validation and characterization.
Molecular Structure and Core Properties
The foundational properties of a molecule are dictated by its structure. The compound features a central 1,4,5-trisubstituted imidazole ring, bearing a benzyl group at the N1 position, an amino group at C4, and an ethyl carboxylate group at C5. This arrangement of functional groups—a lipophilic benzyl moiety, a basic amino group, a polar ester, and the aromatic imidazole ring—creates a molecule with distinct regions of varying polarity and reactivity.
Caption: 2D Structure of the title compound.
The fundamental molecular and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅N₃O₂ | [3][4][5] |
| Molecular Weight | 245.28 g/mol | [3][5] |
| CAS Number | 169616-29-9; 630413-89-7 | [3][4][6] |
| Physical Form | Solid | [4] |
| Melting Point | 109-111 °C | [6] |
| Boiling Point | 478.1 ± 35.0 °C (Predicted) | [6] |
| Density | 1.24 ± 0.1 g/cm³ (Predicted) | [6] |
| Hydrogen Bond Donors | 1 (from -NH₂) | [3] |
| Hydrogen Bond Acceptors | 4 (N from imidazole, O from C=O, O from ester) | [3] |
Solubility Profile: A Predictive and Experimental Approach
Expertise & Causality: Solubility is a cornerstone of drug development, impacting everything from reaction work-ups to bioavailability. The structure of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate presents a classic case of conflicting functionalities. The polar amino, ester, and imidazole groups can engage in hydrogen bonding, suggesting potential aqueous solubility. However, the nonpolar benzyl and ethyl groups contribute significant hydrophobic character. This duality predicts limited solubility in water but enhanced solubility in organic solvents and potentially in aqueous solutions at pH values where the molecule can be protonated.
An experimental determination is therefore essential. The following qualitative protocol provides a systematic and efficient way to map the solubility profile.
Experimental Protocol: Qualitative Solubility Determination
This protocol classifies the compound's solubility based on its behavior in a series of solvents, which in turn provides strong clues about its functional group characteristics.[7][8][9]
-
Preparation: Dispense approximately 20-30 mg of the solid compound into four separate, labeled test tubes.
-
Water Solubility Test:
-
To the first tube, add 1 mL of deionized water.
-
Vigorously agitate the mixture for 60 seconds.
-
Observe and record if the compound is soluble (dissolves completely), partially soluble, or insoluble.[10]
-
If soluble, test the solution's pH with litmus or pH paper to identify it as acidic, basic, or neutral.[8]
-
-
Acid Solubility Test (5% HCl):
-
Base Solubility Test (5% NaOH):
-
To the third tube, add 1 mL of 5% aqueous NaOH.
-
Agitate for 60 seconds. Solubility in a strong base would suggest a sufficiently acidic proton, which is less likely for this molecule as the most acidic protons (phenols, carboxylic acids) are absent.[9]
-
-
Organic Solvent Test:
-
To the fourth tube, add 1 mL of a polar organic solvent such as ethanol or dimethyl sulfoxide (DMSO).
-
Agitate and observe solubility. High solubility is expected due to the molecule's organic character.
-
Sources
- 1. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | C13H15N3O2 | CID 11128569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | 169616-29-9 [sigmaaldrich.com]
- 5. ETHYL 5-AMINO-1-BENZYL-1H-IMIDAZOLE-4-CARBOXYLATE | VSNCHEM [vsnchem.com]
- 6. chembk.com [chembk.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. chem.ws [chem.ws]
Application Note & Protocol: A Guideline for the Synthesis of Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Imidazoles
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its derivatives are known to possess a wide range of therapeutic properties, including anticancer, antifungal, and antihistaminic activities. The specific substitution pattern on the imidazole ring plays a crucial role in modulating the pharmacological profile of these molecules. Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate, the subject of this guide, is a valuable building block in the synthesis of more complex pharmaceutical agents. Its structure combines the key features of a 4-aminoimidazole-5-carboxylate scaffold with a benzyl group at the N-1 position, offering a versatile platform for further chemical modifications. A 2021 study highlighted the anticancer potential of related ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks, underscoring the importance of this class of compounds in drug discovery.[3]
This document provides a comprehensive, step-by-step protocol for the synthesis of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. The presented methodology is a composite of established chemical principles for imidazole synthesis, adapted for this specific target molecule.
Proposed Synthetic Pathway
The synthesis of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate can be conceptually approached through a multi-step process, beginning with the formation of the core imidazole ring, followed by the introduction of the benzyl group. A plausible and efficient route involves the reaction of ethyl 2-amino-2-cyanoacetate with formamidine acetate to construct the 4-amino-1H-imidazole-5-carboxylate core, followed by a selective N-benzylation.
Figure 1. Proposed synthetic workflow for ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Purity |
| Ethyl 2-amino-2-cyanoacetate | C5H8N2O2 | 128.13 | ≥98% |
| Formamidine acetate | C2H6N2O2 | 90.08 | ≥98% |
| Benzyl bromide | C7H7Br | 171.03 | ≥98% |
| Potassium carbonate (K2CO3) | K2CO3 | 138.21 | ≥99% |
| Ethanol (EtOH) | C2H5OH | 46.07 | Anhydrous |
| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 | Anhydrous |
| Ethyl acetate (EtOAc) | C4H8O2 | 88.11 | ACS grade |
| Hexane | C6H14 | 86.18 | ACS grade |
| Sodium sulfate (Na2SO4) | Na2SO4 | 142.04 | Anhydrous |
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Stir bars
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Glass funnels
-
Filter paper
-
Standard laboratory glassware
Experimental Protocol
Step 1: Synthesis of Ethyl 4-amino-1H-imidazole-5-carboxylate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 2-amino-2-cyanoacetate (12.8 g, 0.1 mol) and formamidine acetate (10.8 g, 0.12 mol).
-
Solvent Addition: Add 100 mL of anhydrous ethanol to the flask.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approximately 78 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Drying: Dry the collected solid under vacuum to yield ethyl 4-amino-1H-imidazole-5-carboxylate.
Step 2: Synthesis of Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the ethyl 4-amino-1H-imidazole-5-carboxylate (7.75 g, 0.05 mol) obtained from Step 1 in 50 mL of anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (8.3 g, 0.06 mol) to the solution.
-
Reagent Addition: Slowly add benzyl bromide (9.4 g, 0.055 mol) to the stirring suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).
-
Work-up: After completion, pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate.
Characterization
The final product, ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate, is a solid at room temperature.[4] Its identity and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Property | Value |
| Molecular Formula | C13H15N3O2[5] |
| Molecular Weight | 245.28 g/mol [5] |
| Appearance | Solid[4] |
| Storage | 2-8°C, keep in a dark, dry, and sealed place[6] |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Benzyl bromide is a lachrymator and should be handled with extreme care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Conclusion
This application note provides a detailed and practical protocol for the synthesis of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. By following these steps, researchers can reliably produce this valuable imidazole derivative for use in various drug discovery and development applications. The methodology is based on established and robust chemical transformations, ensuring a high likelihood of success for experienced chemists.
References
- Google Patents. (n.d.). Industrial production method of 4-amino-5-imidazole formamide.
-
Shaw, E., & Woolley, D. W. (1949). A new and convenient synthesis of 4-amino-5-imidazolecarboxamide. Journal of Biological Chemistry, 181(1), 89–93. [Link]
-
National Center for Biotechnology Information. (n.d.). Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. PubChem. Retrieved January 15, 2026, from [Link]
-
Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. PubChem. Retrieved January 15, 2026, from [Link]
-
Abdukadirova, M. A., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), e2000470. [Link]
-
Qi, J., et al. (2021). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. ResearchGate. [Link]
-
MySkinRecipes. (n.d.). Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. Retrieved January 15, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved January 15, 2026, from [Link]
-
Beyzaei, H., Aryan, R., & Moghadas, H. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. ResearchGate. [Link]
Sources
- 1. A new and convenient synthesis of 4-amino-5-imidazolecarboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-アミノ-4-イミダゾールカルボキサミド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | C13H15N3O2 | CID 11128569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate [myskinrecipes.com]
The Versatile Intermediate: Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate in the Synthesis of Bioactive Compounds
Introduction: The Strategic Importance of the Imidazole Scaffold
In the landscape of medicinal chemistry, the imidazole ring system stands as a cornerstone scaffold, prized for its unique electronic properties and its ability to engage in a multitude of interactions with biological targets. Among the vast array of imidazole-containing building blocks, ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate has emerged as a particularly valuable and versatile intermediate. Its strategic placement of functional groups—a primary amine, a carboxylate ester, and a benzyl-protected nitrogen—offers a rich platform for chemical elaboration, enabling the synthesis of a diverse range of bioactive molecules.
This comprehensive guide delves into the synthesis and application of this key intermediate, providing detailed protocols and insights for researchers, scientists, and drug development professionals. We will explore its utility in the creation of potent kinase inhibitors for oncology and novel agonists for metabolic disease targets, underscoring the pivotal role of this compound in modern drug discovery.
Part 1: Synthesis of Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate
The synthesis of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate is typically achieved through a multi-step sequence that culminates in the construction of the imidazole ring. A common and effective strategy involves the reaction of an amidine precursor with a suitable three-carbon synthon. The following protocol is a representative method based on established chemical principles for imidazole synthesis.
Experimental Protocol: Synthesis of the Intermediate
Materials:
-
Benzylamine
-
Ethyl cyanoacetate
-
Triethyl orthoformate
-
Acetic anhydride
-
Sodium ethoxide
-
Ethanol (absolute)
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)
Step-by-Step Methodology:
-
Formation of the N-Benzylformimidate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzylamine (1.0 eq) and triethyl orthoformate (1.2 eq). Heat the mixture to 120-130 °C for 2-3 hours. Monitor the reaction by TLC until the benzylamine is consumed. Remove the excess triethyl orthoformate and ethanol formed during the reaction under reduced pressure. The resulting crude ethyl N-benzylformimidate is used in the next step without further purification.
-
Reaction with Ethyl Cyanoacetate: To the crude ethyl N-benzylformimidate, add ethyl cyanoacetate (1.0 eq) and a catalytic amount of acetic anhydride (0.1 eq). Heat the mixture at 100-110 °C for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Cyclization to the Imidazole Ring: Cool the reaction mixture to room temperature and dissolve it in absolute ethanol. To this solution, add a freshly prepared solution of sodium ethoxide in ethanol (1.1 eq) dropwise at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The cyclization reaction leads to the formation of the desired imidazole product.
-
Work-up and Purification: Neutralize the reaction mixture with glacial acetic acid. Remove the ethanol under reduced pressure. To the residue, add water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate as a solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The molecular formula is C₁₃H₁₅N₃O₂ and the molecular weight is 245.28 g/mol [1].
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate.
Part 2: Application in the Synthesis of Kinase Inhibitors
The unique architecture of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate makes it an excellent starting point for the synthesis of potent kinase inhibitors. The amino group at the 4-position can be acylated or coupled with various carboxylic acids, while the ester at the 5-position can be hydrolyzed and converted to an amide. This allows for the introduction of diverse pharmacophoric elements to target the ATP-binding site of kinases.
A notable application is in the development of inhibitors for the Bcr-Abl kinase, a key target in the treatment of Chronic Myeloid Leukemia (CML).
Protocol: Synthesis of a Bcr-Abl Kinase Inhibitor Derivative
This protocol outlines the synthesis of a hypothetical, yet representative, Bcr-Abl inhibitor derived from the title intermediate.
Materials:
-
Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate
-
3-(Trifluoromethyl)benzoyl chloride
-
Lithium hydroxide (LiOH)
-
4-(4-Methylpiperazin-1-yl)aniline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
N-Acylation: Dissolve ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate (1.0 eq) in dry DCM. Add DIPEA (1.5 eq) and cool the solution to 0 °C. Add 3-(trifluoromethyl)benzoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the acylated product.
-
Ester Hydrolysis: Dissolve the acylated intermediate in a mixture of THF and water. Add LiOH (2.0 eq) and stir at room temperature for 2-4 hours, or until the ester is fully hydrolyzed (monitored by TLC). Acidify the reaction mixture with 1N HCl to pH 3-4 and extract the carboxylic acid product with ethyl acetate. Dry the organic layer and concentrate to obtain the crude carboxylic acid.
-
Amide Coupling: To a solution of the carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes at room temperature. Then, add 4-(4-methylpiperazin-1-yl)aniline (1.1 eq) and continue stirring at room temperature for 12-16 hours. Pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the final Bcr-Abl inhibitor.
Biological Activity of Imidazole-Based Kinase Inhibitors
Derivatives of the core imidazole structure have shown significant promise as kinase inhibitors. For instance, compounds incorporating the 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety have demonstrated potent inhibition of both wild-type and mutant Bcr-Abl kinases[2][3].
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| AKE-72 | BCR-ABL (WT) | < 0.5 | [2][3] |
| AKE-72 | BCR-ABL (T315I mutant) | 9 | [2][3] |
Signaling Pathway Visualization: Bcr-Abl and Downstream Effects
Caption: The Bcr-Abl signaling pathway and its inhibition by imidazole derivatives.
Part 3: Application in the Synthesis of TGR5 Agonists
The Takeda G-protein-coupled receptor 5 (TGR5) is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity[4][5]. Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose homeostasis[6]. The versatile nature of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate allows for its use in the synthesis of potent TGR5 agonists.
Protocol: Synthesis of a TGR5 Agonist Derivative
The following protocol describes the synthesis of a representative TGR5 agonist from the title intermediate.
Materials:
-
Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate
-
4-Chlorobenzoyl chloride
-
Lithium hydroxide (LiOH)
-
2-(4-Chlorophenyl)ethan-1-amine
-
HATU
-
DIPEA
-
DMF, DCM
Step-by-Step Methodology:
-
N-Acylation: Following a similar procedure to the kinase inhibitor synthesis, acylate the 4-amino group of the starting material with 4-chlorobenzoyl chloride in the presence of DIPEA in DCM.
-
Ester Hydrolysis: Hydrolyze the resulting ester to the corresponding carboxylic acid using LiOH in a THF/water mixture.
-
Amide Coupling: Couple the carboxylic acid with 2-(4-chlorophenyl)ethan-1-amine using HATU and DIPEA in DMF to yield the final TGR5 agonist. Purification is achieved via column chromatography.
Biological Activity of Imidazole-Based TGR5 Agonists
A series of 1-benzyl-1H-imidazole-5-carboxamide derivatives have been synthesized and evaluated for their TGR5 agonistic activity[4][5]. These compounds have shown excellent potency in in vitro assays.
| Compound ID | Target | EC₅₀ (nM) | Reference |
| Compound 19d | hTGR5 | 1.2 | [4] |
| Compound 19e | hTGR5 | 0.8 | [4] |
Signaling Pathway Visualization: TGR5 Activation and GLP-1 Secretion
Caption: TGR5 signaling pathway leading to GLP-1 secretion and improved glucose homeostasis.
Conclusion: A Gateway to Novel Therapeutics
Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate has proven to be a highly valuable and adaptable intermediate in the pursuit of novel bioactive compounds. Its synthetic accessibility and the orthogonal reactivity of its functional groups provide a robust platform for the generation of diverse chemical libraries. The successful application of this building block in the development of potent kinase inhibitors and TGR5 agonists highlights its significance in addressing critical unmet medical needs in oncology and metabolic diseases. The protocols and insights provided herein are intended to empower researchers to further explore the potential of this remarkable intermediate in their own drug discovery endeavors.
References
-
Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). PubMed. [Link]
-
Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). PMC - PubMed Central. [Link]
-
Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. (2020). ResearchGate. [Link]
-
Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (2021). PubMed. [Link]
-
Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. (2021). PubMed. [Link]
-
(PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (2013). ResearchGate. [Link]
- Industrial production method of 4-amino-5-imidazole formamide. (2020).
-
ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. PubChem. [Link]
-
Fragment-Based Design of Kinase Inhibitors: A Practical Guide. (2016). Springer. [Link]
-
Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. (2020). PubMed. [Link]
-
Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. (2023). MDPI. [Link]
-
(PDF) Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). ResearchGate. [Link]
-
Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment. (2024). RSC Publishing. [Link]
-
Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. (2020). ResearchGate. [Link]
-
Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment. (2024). RSC Publishing. [Link]
-
IC50 – Knowledge and References. Taylor & Francis. [Link]
-
IC50 values of some of the representative compounds. ResearchGate. [Link]
-
ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. PubChem. [Link]
Sources
- 1. ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | C13H15N3O2 | CID 11128569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. soc.chim.it [soc.chim.it]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of Ethyl 4-Amino-1-Benzyl-1H-Imidazole-5-Carboxylate in Anticancer Drug Discovery
Introduction: The Rationale for Investigating Ethyl 4-Amino-1-Benzyl-1H-Imidazole-5-Carboxylate as a Novel Anticancer Candidate
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active molecules.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of targeted therapies. In oncology, imidazole derivatives have demonstrated a broad spectrum of anticancer activities by modulating a variety of targets, including critical enzymes like kinases and structural proteins such as tubulin.[1][2][3][4] Marketed anticancer drugs such as dacarbazine and nilotinib feature the imidazole core, underscoring its therapeutic relevance.[1]
This document provides a comprehensive guide for the investigation of a novel imidazole derivative, ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate . This compound belongs to the class of 5-amino-1-substituted-imidazole-4-carboxylates, a chemical space of significant interest. Recent studies on structurally related analogs, such as ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, have revealed potent nanomolar to low micromolar cytotoxic activity against various human cancer cell lines, including cervical (HeLa) and colon (HT-29) cancer.[5] The mechanism of action for these analogs has been linked to the induction of apoptosis and inhibition of tubulin polymerization, highlighting a multi-faceted approach to inhibiting cancer cell proliferation.[5]
The introduction of a benzyl group at the N-1 position of the imidazole ring is a strategic design choice. The aromatic nature of the benzyl moiety can facilitate π-π stacking interactions within the binding pockets of target proteins, potentially enhancing binding affinity and specificity. This substitution distinguishes it from previously studied alkyl-substituted analogs and warrants a thorough investigation into its unique biological profile.
These application notes are designed for researchers, scientists, and drug development professionals. They provide a structured, evidence-based framework for the synthesis, in vitro evaluation, and preliminary in vivo assessment of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate, guiding the user from initial compound characterization to the elucidation of its potential as a lead compound in anticancer drug discovery.
Part 1: Synthesis and Characterization
A plausible and efficient synthesis of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate can be adapted from established literature protocols for similar 1-substituted imidazole derivatives.[5] The proposed synthetic route is outlined below.
Protocol 1: Synthesis of Ethyl 4-Amino-1-Benzyl-1H-Imidazole-5-Carboxylate
Causality of Experimental Choices: This protocol utilizes a well-established cyclization reaction. The use of triethyl orthoformate serves as a source for the carbon atom that forms the C2 position of the imidazole ring, while the benzylamine provides the N-1 substituent. The reaction is typically carried out in a high-boiling point solvent to drive the reaction to completion.
Materials:
-
Ethyl 2-amino-2-cyanoacetate
-
Benzylamine
-
Triethyl orthoformate
-
Acetic acid (glacial)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-amino-2-cyanoacetate (1 equivalent) and benzylamine (1.1 equivalents) in ethanol.
-
Add triethyl orthoformate (1.5 equivalents) and a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be a viscous oil or solid. Purify the crude product using silica gel column chromatography with an ethyl acetate/hexane gradient to yield the pure ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Expected Physicochemical Properties: Based on its structure (C₁₃H₁₅N₃O₂), the compound has a molecular weight of approximately 245.28 g/mol .[6]
Part 2: In Vitro Anticancer Evaluation
The initial assessment of a novel compound's anticancer potential relies on a series of robust and reproducible in vitro assays. The following protocols are designed to determine the cytotoxicity, pro-apoptotic activity, and effects on cell cycle progression of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate.
Workflow for In Vitro Evaluation
Caption: Workflow for the in vitro evaluation of the test compound.
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[7][8] The amount of formazan produced is proportional to the number of living cells.[7]
Materials:
-
Selected cancer cell lines (e.g., HeLa, HT-29, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293, HBL-100) for selectivity assessment.[1]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate stock solution (in DMSO).
-
MTT solution (5 mg/mL in PBS).[8]
-
DMSO (for formazan solubilization).
-
96-well plates.
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO₂).[7]
-
Prepare serial dilutions of the test compound in complete medium.
-
After 24 hours, replace the medium with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | Compound IC₅₀ (µM) after 48h | Doxorubicin IC₅₀ (µM) after 48h |
| HeLa | Experimental Value | Reference Value |
| HT-29 | Experimental Value | Reference Value |
| MCF-7 | Experimental Value | Reference Value |
| A549 | Experimental Value | Reference Value |
| HEK293 | Experimental Value | Reference Value |
Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[11][12] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[11][12] Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[11]
Materials:
-
Cancer cells treated with the test compound at its IC₅₀ concentration.
-
Annexin V-FITC Apoptosis Detection Kit.
-
1X Binding Buffer.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Seed cells in a 6-well plate and treat with the IC₅₀ concentration of the test compound for 24 or 48 hours.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[11]
-
Wash the cells twice with cold PBS.[11]
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[12]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[13]
Data Interpretation:
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[2] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2] Cells are fixed with ethanol to permeabilize the membrane for PI entry.[1][2] RNase treatment is necessary to avoid staining of double-stranded RNA.[1][2][14]
Materials:
-
Cancer cells treated with the test compound at its IC₅₀ concentration.
-
PBS.
-
Flow cytometer.
Procedure:
-
Treat cells with the IC₅₀ concentration of the test compound for 24 hours.
-
Harvest approximately 1 x 10⁶ cells.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.[1][14]
-
Resuspend the cell pellet in 400 µL of PBS.
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing.[1][14]
-
Centrifuge the fixed cells and wash twice with PBS.[1]
-
Resuspend the pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes.[1][15]
-
Analyze the samples by flow cytometry, collecting at least 10,000 events.[1]
Hypothesized Signaling Pathway of Action:
Caption: Hypothesized mechanism of action for the test compound.
Part 3: Preliminary In Vivo Evaluation
Promising results from in vitro studies warrant a preliminary in vivo assessment of the compound's efficacy and safety. Human tumor xenograft models in immunodeficient mice are a standard and valuable tool for this purpose.[4][16][17]
Protocol 5: Human Tumor Xenograft Model
Principle: Human cancer cell lines are implanted into immunodeficient mice, where they form solid tumors that can be used to evaluate the efficacy of anticancer agents.[4][16] Tumor growth is monitored over time in treated versus control groups.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice).[4][17]
-
Cancer cell line that showed high sensitivity in vitro (e.g., HeLa).
-
Matrigel (optional, to aid tumor formation).
-
Test compound formulated for in vivo administration (e.g., in a solution of saline with 5% DMSO and 5% Tween 80).
-
Vehicle control solution.
-
Positive control drug (e.g., cisplatin or paclitaxel).
Procedure:
-
Subcutaneously inject 2-5 x 10⁶ cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.[17]
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Administer the test compound, vehicle control, or positive control drug to the respective groups via an appropriate route (e.g., intraperitoneal or oral administration) on a predetermined schedule (e.g., daily or three times a week).
-
Measure tumor volume (Volume = (length x width²)/2) and body weight twice a week.
-
Continue the treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Data Analysis:
-
Compare the mean tumor volume and tumor weight between the treated and control groups.
-
Calculate the tumor growth inhibition (TGI) percentage.
-
Monitor for signs of toxicity, such as significant body weight loss or changes in behavior.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the systematic evaluation of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate as a potential anticancer agent. By following these methodologies, researchers can generate robust and reliable data on the compound's synthesis, in vitro cytotoxicity, mechanism of action, and preliminary in vivo efficacy. The strong scientific rationale, based on the proven anticancer activity of the imidazole scaffold and related analogs, positions this novel compound as a promising candidate for further investigation in the field of oncology drug discovery.
References
-
Sharma, P., LaRosa, C., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4213. [Link]
-
Lakshmanan, I., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(1). [Link]
-
Cho, S.-Y., et al. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 21(4), 237-242. [Link]
-
Sharma, P., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. [Link]
-
University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
Crown Bioscience. Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]
-
PubChem. Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. [Link]
-
Kumar, D., et al. (2022). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Research J. Pharm. and Tech., 15(11), 5229-5234. [Link]
-
University of South Florida. Apoptosis Protocols. [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
University College London. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
Nie, L., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), e2000470. [Link]
-
An acumen into anticancer efficacy of imidazole derivatives. (2024). GSC Biological and Pharmaceutical Sciences, 29(2), 113-121. [Link]
-
A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (2024). International Journal of Scientific Research in Science and Technology, 11(3), 674-689. [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
-
NCBI Bookshelf. Cell Viability Assays. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Frontiers. Patient-derived cancer models: Valuable platforms for anticancer drug testing. [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. [Link]
-
Creative Biolabs. Xenograft Models. [Link]
Sources
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | Semantic Scholar [semanticscholar.org]
- 4. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | C13H15N3O2 | CID 11128569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]
- 9. Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Predicting cancer drug mechanisms of action using molecular network signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ethyl 4-amino-1H-imidazole-5-carboxylate | C6H9N3O2 | CID 343359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Frontiers | Discovering Anti-Cancer Drugs via Computational Methods [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. scbt.com [scbt.com]
Application Note: A Detailed Mechanistic Guide and Protocol for the Synthesis of Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate
Abstract
This document provides an in-depth technical guide on a robust and well-established reaction mechanism for the synthesis of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. This imidazole derivative is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics.[1] The synthetic strategy detailed herein proceeds through a key ketene N,S-acetal intermediate, which undergoes a base-catalyzed intramolecular cyclization. We elucidate the causality behind the chosen reaction pathway, provide a detailed, step-by-step experimental protocol, and include troubleshooting guidance. This note is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.
Introduction: Significance of the Imidazole Scaffold
The 1H-imidazole ring system is a cornerstone of medicinal chemistry, found in numerous biologically active compounds, including the essential amino acid histidine. The specific substitution pattern of a 4-amino group and a 5-carboxylate ester creates a highly versatile scaffold. This "AICA" (aminoimidazole carboxamide/carboxylate) core is a direct precursor in the de novo biosynthesis of purines and is present in various pharmacologically active agents.[2] For example, derivatives of 1-benzyl-1H-imidazole-5-carboxamide have been identified as potent agonists for the Takeda G protein-coupled receptor 5 (TGR5), an important target for treating diabetes and other metabolic syndromes.[3][4] The reliable synthesis of these building blocks is therefore of critical importance for advancing new therapeutic programs.
PART 1: The Underlying Reaction Mechanism
The chosen synthetic route is a multi-step process that offers high regioselectivity and good overall yields. It relies on the unique reactivity of a ketene dithioacetal precursor, which is sequentially modified to build the imidazole ring. The core logic involves an initial nucleophilic substitution followed by a Thorpe-Ziegler type of intramolecular cyclization.[5][6]
Logical Workflow of the Synthesis
The overall process can be visualized as a three-stage workflow, starting from common laboratory reagents.
Caption: High-level workflow for the synthesis.
Step-by-Step Mechanistic Elucidation
-
Formation of the Key Precursor: The synthesis begins with the preparation of ethyl 2-cyano-3,3-bis(methylthio)acrylate. This is achieved by the base-catalyzed reaction of ethyl cyanoacetate with carbon disulfide, followed by S-alkylation with two equivalents of methyl iodide. The resulting ketene dithioacetal is an excellent electrophile, primed for sequential nucleophilic attack.
-
Nucleophilic Vinylic Substitution: Benzylamine is introduced into the reaction. The lone pair of electrons on the benzylamine nitrogen attacks one of the electrophilic vinylic carbons bonded to the two methylthio groups. This leads to the displacement of one methylthio group as methanethiolate, a good leaving group. This step is highly selective and results in the formation of the key N,S-acetal intermediate, ethyl 2-cyano-3-(benzylamino)-3-(methylthio)acrylate .
-
Ammonolysis and Intramolecular Cyclization: This is the crucial ring-forming step. The N,S-acetal intermediate is treated with a source of ammonia (e.g., a solution of ammonia in ethanol).
-
Ammonolysis: Ammonia acts as a nucleophile, attacking the same carbon and displacing the second, more resilient methylthio group. This forms a transient N,N-acetal.
-
Intramolecular Cyclization: The newly introduced amino group is now perfectly positioned to attack the electrophilic carbon of the adjacent nitrile group. This intramolecular nucleophilic addition is a variation of the Thorpe-Ziegler reaction.[7]
-
Tautomerization: The resulting five-membered ring intermediate rapidly undergoes tautomerization to achieve aromaticity, yielding the stable ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate final product.
-
Sources
- 1. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Application and Protocol for the Purification of Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate by Column Chromatography
This comprehensive guide provides a detailed protocol for the purification of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate using column chromatography. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who are working with this or structurally similar compounds.
Introduction and Scientific Context
Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate is a substituted imidazole derivative. Imidazole scaffolds are of significant interest in medicinal chemistry due to their presence in numerous natural products and synthetic pharmaceuticals.[1] The purity of such compounds is paramount for their use in biological assays and as intermediates in multi-step syntheses. Column chromatography is a fundamental and widely used technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[2][3]
The target compound, with its amine and ester functional groups, possesses a moderate to high polarity. The presence of the basic amino group can sometimes lead to peak tailing on standard silica gel columns due to strong interactions with acidic silanol groups on the silica surface. This guide will address these challenges and provide a robust protocol for obtaining the compound in high purity.
Physicochemical Properties of the Target Compound:
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₅N₃O₂ | PubChem[4] |
| Molecular Weight | 245.28 g/mol | PubChem[4], Sigma-Aldrich[5] |
| Appearance | Solid | Sigma-Aldrich[5] |
| Melting Point | 109-111 °C | ChemBK[6] |
| Storage Temperature | 2-8°C, sealed in dry, dark place | Sigma-Aldrich[5] |
Safety Precautions and Hazard Information
Before commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for all chemicals used.
Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
Solvents such as dichloromethane, methanol, ethyl acetate, and hexanes are flammable and/or toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.
Experimental Workflow and Protocol
The purification process follows a logical sequence, beginning with analytical thin-layer chromatography (TLC) to determine the optimal solvent system, followed by the preparative column chromatography.
Figure 1: General workflow for the purification of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate.
Materials and Reagents
-
Crude ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
n-Hexane, HPLC grade
-
Triethylamine (TEA) (optional, for reducing peak tailing)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Fraction collection tubes
-
Rotary evaporator
Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
The key to a successful column chromatography separation is the selection of an appropriate mobile phase. The goal is to find a solvent system that provides a retention factor (Rf) for the target compound in the range of 0.25-0.35.
-
Prepare TLC Chambers: Prepare several TLC chambers with different solvent systems. Based on the polar nature of the target compound, good starting points are mixtures of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate or a mixture of DCM and methanol).
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the TLC Plate: Place the spotted TLC plate in the developing chamber and allow the solvent front to travel up the plate.
-
Visualize the Plate: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.
-
Calculate Rf Values: Calculate the Rf value for the spot corresponding to the desired product.
Recommended Solvent Systems to Test:
-
Ethyl acetate/n-Hexane mixtures (e.g., 30:70, 50:50, 70:30 v/v)
-
Dichloromethane/Methanol mixtures (e.g., 99:1, 98:2, 95:5 v/v)
For substituted imidazoles, a common issue is tailing. If significant tailing is observed on the TLC plate, add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the acidic silica gel.
Step 2: Column Preparation and Packing
-
Column Selection: Choose a glass column with a diameter and length appropriate for the amount of crude material to be purified. A general rule of thumb is to use a silica gel mass that is 40-100 times the mass of the crude sample.
-
Prepare the Silica Slurry: In a beaker, weigh the required amount of silica gel. Add the initial, least polar mobile phase determined from the TLC analysis to the silica gel to form a slurry. Stir gently to remove any air bubbles.
-
Pack the Column: Secure the column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column. Pour the silica slurry into the column in a single, continuous motion. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.
-
Equilibrate the Column: Once the silica has settled, open the stopcock and allow the excess solvent to drain until the solvent level is just above the top of the silica bed. Do not let the column run dry. Add more of the initial mobile phase and run it through the column for at least two column volumes to ensure it is fully equilibrated.
Step 3: Sample Loading
There are two primary methods for loading the sample onto the column: wet loading and dry loading. Dry loading is often preferred for compounds that have limited solubility in the mobile phase or when a very concentrated band is desired at the start of the chromatography.
Dry Loading (Recommended):
-
Dissolve the crude ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to this solution.
-
Carefully remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Gently add this silica-adsorbed sample to the top of the packed column.
-
Carefully add a thin layer of sand or glass beads on top of the sample layer to prevent disturbance during the addition of the mobile phase.
Step 4: Elution and Fraction Collection
-
Initiate Elution: Carefully add the mobile phase to the top of the column. Open the stopcock and begin collecting the eluent in fractions.
-
Gradient Elution: It is often beneficial to use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. For example, if the optimal TLC solvent system was 50:50 EtOAc/Hexane, you might start with 20:80 EtOAc/Hexane and gradually increase the proportion of ethyl acetate. Similarly, for a DCM/MeOH system, you could start with 100% DCM and slowly increase the percentage of methanol. A suggested gradient for a DCM/MeOH system could be from 100:0 to 95:5.
-
Fraction Collection: Collect fractions of a consistent volume. The size of the fractions will depend on the column size and the separation of the components.
-
Monitor the Elution: Monitor the progress of the separation by spotting the collected fractions on TLC plates.
Step 5: Analysis and Product Isolation
-
Fraction Analysis: Develop the TLC plates of the collected fractions using the optimized solvent system.
-
Pooling Fractions: Identify the fractions containing the pure desired product (single spot on TLC with the correct Rf value). Combine these pure fractions into a clean, pre-weighed round-bottom flask.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Final Product: The resulting solid is the purified ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. Dry the product under high vacuum to remove any residual solvent.
-
Characterization: Determine the yield and confirm the purity and identity of the final product using appropriate analytical techniques (e.g., melting point, ¹H NMR, ¹³C NMR, and mass spectrometry).
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not move off the baseline | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol). |
| All compounds elute too quickly | Mobile phase is too polar. | Decrease the polarity of the mobile phase. |
| Poor separation of spots | Inappropriate solvent system; column overloaded. | Re-optimize the solvent system using TLC; use a larger column or less crude material. |
| Peak tailing | Strong interaction of the basic amino group with acidic silica. | Add a small amount (0.1-1%) of triethylamine or a few drops of ammonium hydroxide to the mobile phase. |
| Cracked or channeled column bed | Improper packing of the column. | Repack the column carefully, ensuring a uniform slurry and gentle tapping. |
Conclusion
This application note provides a systematic and detailed protocol for the purification of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate by column chromatography. By following the steps outlined, from careful TLC analysis to optimize the mobile phase to the proper execution of the column chromatography, researchers can achieve high purity of the target compound, which is essential for its subsequent applications. The troubleshooting guide offers practical solutions to common challenges encountered during the purification of polar, basic compounds on silica gel.
References
-
ChemBK. Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. [Link]
-
PubChem. ethyl 4-amino-1H-imidazole-5-carboxylate. [Link]
-
eLife. elife-93968-fig1-data2-v1.docx. [Link]
-
PubChem. ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. [Link]
-
Supporting Information. Supporting Information. [Link]
-
PubMed Central. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. [Link]
-
ResearchGate. (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. [Link]
-
ResearchGate. How to purify a synthetic compound without TLC and Column chromatography?. [Link]
-
SIELC Technologies. Separation of Ethyl 4-((1-benzyl-1H-benzimidazol-2-yl)amino)piperidine-1-carboxylate on Newcrom R1 HPLC column. [Link]
- Google Patents. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
-
Fisher Scientific. MSDS of 5-aMino-1-benzyl-1H-imidazole-4-carboxylic acid. [Link]
-
International Journal of Pharmaceutical Research & Analysis. Flash chromatography. [Link]
-
DergiPark. SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. [Link]
-
Caltech. Supporting Information. [Link]
-
ResearchGate. Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. [Link]
-
PubMed Central. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpra.com [ijpra.com]
- 4. ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | C13H15N3O2 | CID 11128569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | 169616-29-9 [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
Application Note: A Robust and Scalable Synthesis of Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate
Abstract
This document provides a comprehensive guide for the large-scale synthesis of Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. The imidazole core is a prevalent motif in numerous pharmacologically active compounds.[1][2] This application note details a robust and scalable three-component reaction protocol, outlines critical process parameters, and addresses challenges associated with transitioning from laboratory to pilot-plant scale. The described methodology emphasizes safety, efficiency, and high purity of the final product.
Introduction
Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate (Target Compound 3 ) is a highly functionalized imidazole derivative. Its structure incorporates a primary amine, an ester, and a benzyl group, making it a versatile intermediate for the synthesis of more complex molecules, such as purine analogues and other fused imidazole systems.[3] The development of a scalable, cost-effective, and reliable synthetic route is crucial for its application in pharmaceutical research and development programs.
This note describes a process based on the well-established multicomponent synthesis of imidazoles, which offers advantages in atom economy and operational simplicity.[1][4] Specifically, we will focus on the reaction between benzylamine (1a ), ethyl isocyanoacetate (1b ), and a formyl equivalent.
Reaction Scheme and Mechanism
The selected synthetic strategy involves a one-pot, three-component reaction. While various methods exist for imidazole synthesis,[5][6] the route utilizing an isocyanoacetate is particularly effective for producing the desired substitution pattern. The overall transformation is depicted below:
Caption: Overall Synthetic Transformation.
The reaction proceeds via the initial formation of a formimidate from the reaction of benzylamine with the formyl equivalent. The acidic α-proton of ethyl isocyanoacetate is deprotonated by a base, and the resulting anion attacks the formimidate. Subsequent intramolecular cyclization and tautomerization yield the aromatic imidazole ring.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Properties | Supplier Grade |
| Benzylamine | C₇H₉N | 107.15 | 100-46-9 | Colorless liquid, bp 185 °C | ≥99% |
| Ethyl Isocyanoacetate | C₅H₇NO₂ | 113.11 | 2999-46-4 | Pungent liquid, moisture-sensitive | ≥97% |
| Triethyl Orthoformate | C₇H₁₆O₃ | 148.20 | 122-51-0 | Liquid, moisture-sensitive | ≥98% |
| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | Anhydrous powder, hygroscopic | Anhydrous, ≥99% |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Solvent | Anhydrous, 200 proof |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Solvent for workup/crystallization | ACS Grade |
| Heptane | C₇H₁₆ | 100.21 | 142-82-5 | Solvent for crystallization | ACS Grade |
Scale-Up Considerations and Protocol
Transitioning a synthesis from bench-scale to a multi-kilogram scale introduces challenges related to thermal management, mass transfer, and product isolation. The following protocol is designed for a 1 kg target output, incorporating solutions to these common scale-up issues.
Key Process Modifications for Scale-Up:
-
Thermal Management: The reaction is mildly exothermic, particularly during the initial addition. A jacketed reactor with precise temperature control is mandatory. Slow, subsurface addition of reagents is critical to prevent localized temperature spikes.
-
Reagent Addition: Instead of adding all reagents at once, a semi-batch process is employed. The benzylamine and orthoformate are pre-mixed, and the ethyl isocyanoacetate is added portion-wise or via a dosing pump to control the reaction rate.
-
Purification: While lab-scale syntheses may rely on column chromatography, this is impractical for large quantities. The protocol is designed to yield a crude product that can be purified effectively by recrystallization, a much more scalable technique.
-
Moisture Control: Ethyl isocyanoacetate and triethyl orthoformate are sensitive to water.[7] The reaction must be conducted under an inert atmosphere (e.g., Nitrogen) in anhydrous solvents to prevent hydrolysis and ensure consistent yields.
Detailed Large-Scale Protocol (1 kg Scale)
Equipment:
-
20 L jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Dosing pump for liquid addition.
-
Filtration apparatus (Nutsche filter or similar).
-
Vacuum oven for drying.
Procedure:
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge the reactor with anhydrous ethanol (8.0 L).
-
Add finely powdered anhydrous potassium carbonate (1.45 kg, 10.5 mol). Stir to create a slurry.
-
-
Initial Charge and Reaction:
-
In a separate, dry vessel under nitrogen, charge benzylamine (1a ) (1.0 kg, 9.33 mol) and triethyl orthoformate (1.52 kg, 10.26 mol). Stir to mix.
-
Transfer this mixture to the reactor. Heat the reactor contents to 60-65 °C with moderate stirring.
-
-
Ethyl Isocyanoacetate Addition:
-
Charge ethyl isocyanoacetate (1b ) (1.0 kg, 8.84 mol) to the dosing pump.
-
Add the ethyl isocyanoacetate to the reactor subsurface over a period of 2-3 hours, maintaining the internal temperature at 65-70 °C.
-
CAUTION: Monitor for any significant exotherm. Adjust the addition rate as necessary to maintain temperature control.
-
-
Reaction Maturation:
-
After the addition is complete, maintain the reaction mixture at 70 °C for 4-6 hours.
-
Monitor the reaction progress by a suitable in-process control (IPC) such as TLC or HPLC until consumption of the limiting reagent (ethyl isocyanoacetate) is confirmed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 20-25 °C.
-
Filter the mixture to remove the inorganic salts (potassium carbonate). Wash the filter cake with additional ethanol (1.0 L).
-
Combine the filtrate and washes. Concentrate the solution under reduced pressure to a thick oil/slurry.
-
Add ethyl acetate (5.0 L) to the residue and stir. If any residual salts are present, filter them off.
-
Wash the ethyl acetate solution with saturated brine (2 x 2.0 L) to remove any remaining water-soluble impurities.
-
-
Crystallization and Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to a volume of approximately 2.5-3.0 L.
-
While stirring, slowly add heptane (5.0 L) to the concentrated ethyl acetate solution to induce crystallization.
-
Cool the slurry to 0-5 °C and stir for at least 2 hours to maximize precipitation.
-
Isolate the product by filtration. Wash the filter cake with a cold (0-5 °C) mixture of ethyl acetate/heptane (1:3, 2.0 L).
-
-
Drying:
-
Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.
-
Expected Yield: 1.6 - 1.8 kg (75-85% based on ethyl isocyanoacetate).
-
Appearance: Off-white to pale yellow crystalline solid.
-
Process Workflow and Logic
The following diagram illustrates the logical flow of the large-scale synthesis process.
Caption: Large-Scale Synthesis Workflow.
Safety Precautions
-
Ethyl Isocyanoacetate: This reagent has a strong, unpleasant odor and is a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Benzylamine: Corrosive and can cause burns. Avoid contact with skin and eyes.
-
Solvents: Ethanol and ethyl acetate are flammable. Ensure all heating is done using oil baths or heating mantles, and eliminate all potential ignition sources.
-
Pressure: When concentrating solutions under reduced pressure, use a vacuum screen and ensure glassware is free of defects.
References
- Vertex AI Search, based on ACS Publications, "Synthesis of Purines and Other Fused Imidazoles
- Vertex AI Search, based on ResearchGate, "Synthesis of imidazole
- Vertex AI Search, based on Green Chemistry (RSC Publishing), "Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles".
- Vertex AI Search, based on a forthcoming article, "A Brief Overview on Multi-component Synthesis of Tri- and Tetra-substituted Imidazoles" (2025).
- Vertex AI Search, based on ResearchGate, "Synthesis pathway of tri-substituted imidazole deriv
- Vertex AI Search, based on Organic Chemistry Portal, "Imidazole synthesis".
- Vertex AI Search, based on Organic & Biomolecular Chemistry (RSC Publishing), "Recent advances in the synthesis of imidazoles" (2020).
- Vertex AI Search, based on ResearchGate, "Synthesis of imidazoles
- Vertex AI Search, based on NIH National Library of Medicine, "Various synthesis and biological evaluation of some tri-tetra-substituted imidazoles deriv
- Vertex AI Search, based on ResearchGate, "Synthesis of imidazole derivatives
- Vertex AI Search, based on Chemical Reviews, "Isocyanoacetate Derivatives: Synthesis, Reactivity, and Applic
- Vertex AI Search, based on ResearchGate, "Ethyl Cyanoacet
- Vertex AI Search, based on Google Patents, "Industrial production method of 4-amino-5-imidazole formamide".
- Vertex AI Search, based on BenchChem, "compatibility of functional groups with ethyl isocyanoacet
- Vertex AI Search, based on PubMed, "Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxyl
- Vertex AI Search, based on Organic Syntheses Procedure, "A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacet
- Vertex AI Search, based on BenchChem, "Application Notes and Protocols: Flow Chemistry Applications of Ethyl Isocyanoacet
- Vertex AI Search, based on a research article, "Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide".
- Vertex AI Search, based on PubMed, "A new and convenient synthesis of 4-amino-5-imidazolecarboxamide" (1949).
-
PubChem, "ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | C13H15N3O2", Available at: [Link]
- Vertex AI Search, based on Organic & Biomolecular Chemistry (RSC Publishing), "Domino synthesis of a new class of red-shifted and antimicrobial imidazole-based azo dyes from 5-aminoimidazole-4-carboxamidrazones".
- Vertex AI Search, based on ResearchGate, "Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxyl
- Vertex AI Search, based on ResearchGate, "ChemInform Abstract: Versatile Synthesis of 5-Aminoimidazole-4-carboxylic Acid Deriv
- Vertex AI Search, based on DergiPark, "SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIV
- Vertex AI Search, based on MySkinRecipes, "Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxyl
Sources
- 1. journalajocs.com [journalajocs.com]
- 2. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Imidazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Derivatization of Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate for Structure-Activity Relationship (SAR) Studies
Abstract
The 1-benzyl-4-amino-1H-imidazole-5-carboxylate scaffold is a privileged heterocyclic motif, serving as a versatile starting point for the synthesis of compounds with diverse biological activities, including anticancer and metabolic disease applications[1][2]. This guide provides a comprehensive overview and detailed protocols for the strategic derivatization of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. We present field-proven methodologies for modifications at the 4-amino and 5-ester positions, crucial for robust Structure-Activity Relationship (SAR) exploration. The protocols cover N-acylation and N-alkylation of the 4-amino group, conversion of the 5-ethyl ester to a diverse library of carboxamides, and a pathway toward C-C bond formation via Sandmeyer reaction and subsequent Suzuki coupling. Each protocol is designed to be self-validating, with explanations of the underlying chemical principles and expected characterization data.
Introduction: The Imidazole Scaffold in Drug Discovery
The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and FDA-approved drugs[3][4]. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and metabolic stability make it an ideal scaffold for interacting with biological targets. The subject of this guide, ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate, features three key points for diversification: the N1-benzyl group, the C4-amino group, and the C5-ethyl carboxylate. While SAR at the N1 position has been explored, demonstrating that modifications can impart significant anticancer activity[1], this note will focus on the untapped potential of the C4 and C5 positions.
Systematic modification of these sites allows researchers to probe the chemical space around the core, optimizing for potency, selectivity, and pharmacokinetic properties. The following sections provide actionable protocols to generate libraries of derivatives for comprehensive SAR studies.
Figure 1: Overall strategy for derivatization of the core scaffold.
Derivatization at the C4-Amino Position
The exocyclic amino group at the C4 position is a prime target for modification. Its nucleophilicity allows for straightforward reactions to introduce a wide variety of substituents, directly impacting the hydrogen bonding capacity and steric profile of this region of the molecule.
N-Acylation of the 4-Amino Group
Scientific Rationale: Converting the primary amine to a secondary amide is a fundamental transformation in medicinal chemistry. It replaces a hydrogen bond donor with an acceptor (the carbonyl oxygen) and introduces a substituent (R-group) that can probe nearby pockets of a target protein. The reaction is typically high-yielding and tolerant of various functional groups on the acylating agent. Acetic anhydride is used here as a model reagent for a simple acetylation.
Protocol 2.1: N-Acetylation using Acetic Anhydride
This protocol is adapted from standard procedures for the acetylation of aromatic amines[5].
-
Dissolution: Dissolve ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate (1.0 equiv.) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration) in an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 equiv.). Stir the solution at room temperature for 10 minutes.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Add acetic anhydride (1.2 equiv.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield ethyl 4-acetamido-1-benzyl-1H-imidazole-5-carboxylate.
Expected Characterization:
-
¹H NMR: Expect a downfield shift of the imidazole C2-H proton and the appearance of a new singlet in the δ 2.0-2.3 ppm region corresponding to the acetyl methyl group. The broad NH₂ signal will be replaced by a sharper NH singlet, typically at a higher delta value.
-
Mass Spec (ESI+): [M+H]⁺ = 288.13, corresponding to C₁₅H₁₇N₃O₃.
N-Alkylation via Reductive Amination
Scientific Rationale: Reductive amination provides a robust method for forming secondary or tertiary amines. This modification maintains a hydrogen bond donor (for secondary amines) while introducing alkyl groups that can explore lipophilic pockets or introduce conformational constraints. The reaction proceeds via the formation of an imine intermediate between the amine and an aldehyde/ketone, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is less reactive towards the ester functionality and tolerant of mildly acidic conditions that favor imine formation.
Protocol 2.2: Reductive Amination with an Aldehyde
-
Dissolution: To a solution of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate (1.0 equiv.) in an anhydrous solvent such as dichloroethane (DCE) or THF (0.1 M), add the desired aldehyde (1.1 equiv.).
-
Imine Formation: Add acetic acid (AcOH) (0.1-0.2 equiv.) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired N-alkylated product.
Derivatization at the C5-Carboxylate Position
The ethyl ester at the C5 position is a versatile handle. It can be hydrolyzed to the corresponding carboxylic acid, which then serves as a precursor for a vast array of amides, esters, or other acid derivatives. This strategy has been successfully employed in the development of TGR5 agonists[2][6].
Ester Hydrolysis to Carboxylic Acid
Scientific Rationale: Saponification of the ethyl ester to the carboxylic acid is the gateway to further derivatization at this position. Lithium hydroxide (LiOH) is a common choice as it effectively hydrolyzes the ester under relatively mild conditions, minimizing potential side reactions. The resulting carboxylate salt is protonated during acidic work-up to yield the free acid.
Protocol 3.1: Synthesis of 4-Amino-1-benzyl-1H-imidazole-5-carboxylic acid
This protocol is adapted from the procedure reported by Zhao et al. for a similar imidazole ester[2].
-
Dissolution: Dissolve ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate (1.0 equiv.) in a mixture of THF and water (e.g., a 2:1 or 3:1 ratio).
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (3.0 equiv.) to the solution.
-
Reaction: Stir the mixture at 50 °C overnight. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting ester.
-
Work-up: After cooling to room temperature, acidify the reaction mixture to approximately pH 5-6 with 1N hydrochloric acid (HCl). A precipitate should form.
-
Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to obtain 4-amino-1-benzyl-1H-imidazole-5-carboxylic acid as a solid, which can often be used in the next step without further purification.
Expected Characterization:
-
¹H NMR: The characteristic quartet and triplet of the ethyl ester group (around δ 4.2 and 1.3 ppm, respectively) will be absent.
-
Mass Spec (ESI+): [M+H]⁺ = 218.09, corresponding to C₁₁H₁₁N₃O₂.
Amide Library Synthesis via Amide Coupling
Scientific Rationale: Amide bond formation is one of the most critical reactions in drug discovery. Coupling the synthesized carboxylic acid with a library of primary or secondary amines allows for extensive SAR exploration. Modern coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-hydroxybenzotriazole) provide a highly efficient method. EDC activates the carboxylic acid, which is then trapped by HOBt to form an active ester, minimizing racemization and side reactions before the amine is added[7][8][9][10].
Figure 2: Mechanism of EDC/HOBt mediated amide coupling.
Protocol 3.2: EDC/HOBt Coupling with Primary Amines
This protocol is adapted from the procedures for synthesizing benzimidazole-carboxamides and other amide derivatives[8][11].
-
Activation: To a stirred solution of 4-amino-1-benzyl-1H-imidazole-5-carboxylic acid (1.0 equiv.) in anhydrous DMF (0.1 M) under an inert atmosphere, add HOBt (1.2 equiv.) and EDC·HCl (1.2 equiv.).
-
Base Addition: Add DIPEA (3.0 equiv.) and stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equiv.) to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature overnight (12-18 hours). Monitor for completion by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash successively with saturated aqueous NaHCO₃, water, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to yield the target carboxamide.
Table 1: Representative Amine Building Blocks for Library Synthesis
| Amine Class | Examples | Rationale for Inclusion |
| Alkyl Amines | Cyclopropylamine, Isobutylamine, Aniline | Probes steric bulk, lipophilicity, and basicity near the core. |
| Functionalized | 4-Methoxybenzylamine, 2-Aminoethanol | Introduces H-bond donors/acceptors and polar functionality. |
| Heterocyclic | 4-Aminopyridine, Thiazol-2-amine | Introduces rigid scaffolds and potential for new vector interactions. |
| Amino Esters | Glycine methyl ester, L-Alanine ethyl ester | Mimics peptide bonds and explores chiral recognition. |
Advanced Derivatization: C-C Bond Formation
To explore SAR with larger, more complex groups, the 4-amino group can be converted into a halide, which then serves as a handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Conversion of 4-Amino to 4-Bromo Imidazole via Sandmeyer Reaction
Scientific Rationale: The Sandmeyer reaction is a classic transformation to convert an aromatic amine into a halide via a diazonium salt intermediate[12]. The aminoimidazole is first diazotized with sodium nitrite under acidic conditions to form a reactive imidazolyl-5-diazonium salt[13]. This intermediate can then be treated with a copper(I) bromide salt to install the bromo substituent. This two-step, one-pot procedure opens the door to C-C bond formation.
Protocol 4.1: Synthesis of Ethyl 4-bromo-1-benzyl-1H-imidazole-5-carboxylate
Safety Note: Diazonium salts can be unstable and potentially explosive, especially when isolated. This reaction should be performed with appropriate safety precautions (blast shield) and kept cold.
-
Dissolution: Suspend ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate (1.0 equiv.) in an aqueous solution of hydrobromic acid (HBr, 48%, ~5-6 equiv.) in a flask cooled to 0 °C.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.2 equiv.) in a minimal amount of cold water. Add this solution dropwise to the stirring imidazole suspension, maintaining the internal temperature below 5 °C. Stir for 1 hour at 0-5 °C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 equiv.) in aqueous HBr. Add the cold diazonium salt solution dropwise to the CuBr solution.
-
Reaction: Allow the mixture to stir at room temperature for 1-2 hours, then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt (cessation of N₂ evolution).
-
Work-up: Cool the reaction mixture and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to yield the 4-bromo derivative.
Suzuki-Miyaura Cross-Coupling
With the 4-bromo derivative in hand, a wide array of aryl and heteroaryl groups can be introduced using the Suzuki-Miyaura reaction, significantly expanding the chemical diversity of the library.
Table 2: Example Suzuki Coupling for SAR Exploration
| Reaction Component | Example Reagent/Condition |
| Boronic Acid/Ester | Phenylboronic acid, 3-Pyridylboronic acid, Thiophene-2-boronic acid |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Base | K₂CO₃, Cs₂CO₃ |
| Solvent System | Dioxane/Water, Toluene/Ethanol/Water |
| Temperature | 80-100 °C |
Conclusion
The ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate scaffold provides a rich platform for generating diverse compound libraries for SAR studies. The protocols detailed in this application note offer reliable and adaptable methods for strategic modification at the key C4-amino and C5-carboxylate positions. By employing N-acylation, N-alkylation, amide coupling, and advanced cross-coupling reactions, researchers can systematically probe the structure-activity landscape to develop novel therapeutic agents. The successful characterization of each new analogue using standard analytical techniques (NMR, MS) is critical for validating each step and building a robust SAR model.
References
- Y. F. Shealy, C. A. Krauth, J. A. Montgomery. Imidazoles. I. Coupling Reactions of 5-Diazoimidazole-4-carboxamide. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01072a041]
- S. Chen, J. Xu. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [URL: https://www.sciencedirect.com/science/article/pii/S004040392030737X]
- S. K. Guchhait, A. T. Thankachan, C. M. Chaudhary. Chemoselective N-deacetylation under mild conditions. Supporting Information. [URL: https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm]
- P. A. Nikitina, I. A. Os'kina, et al. Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry. [URL: https://www.researchgate.
- Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-9-278-S1.pdf]
- N. Arumugam, S. Kumar, et al. Ethyl 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate. Acta Crystallographica Section E. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3379279/]
- A. R. Katritzky, S. K. Singh, et al. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222288/]
- S. Chen, J. Xu. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [URL: https://www.researchgate.net/publication/348148855_Synthesis_of_amide_derivatives_for_electron_deficient_amines_and_functionalized_carboxylic_acids_using_EDC_and_DMAP_and_a_catalytic_amount_of_HOBt_as_the_coupling_reagents]
- Common Organic Chemistry. Amine to Amide (EDC + HOBt). commonorganicchemistry.com. [URL: https://commonorganicchemistry.com/Rxn_Pages/Amine_to_Amide_EDC_HOBt.htm]
- ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. [URL: https://www.researchgate.
- A. A. Ospanov, S. A. Baisalova, et al. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie. [URL: https://pubmed.ncbi.nlm.nih.gov/34032312/]
- P. A. Nikitina, I. A. Os'kina, et al. Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. [URL: https://www.researchgate.
- Y. F. Shealy, C. A. Krauth, J. A. Montgomery. Imidazoles. I. Coupling Reactions of 5-Diazoimidazole-4-carboxamide. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo01072a041]
- Aapptec. Coupling Reagents. [URL: https://www.aapptec.com/coupling-reagents-s]
- N. Arumugam, S. Kumar, et al. Ethyl 2-(4-bromo-phen-yl)-1-phenyl-1H-benzimidazole-5-carboxyl-ate. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22719477/]
- Protocol Online. Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. [URL: https://www.protocol-online.
- C. E. S. Gomes, F. A. S. Ribeiro, et al. Domino synthesis of a new class of red-shifted and antimicrobial imidazole-based azo dyes from 5-aminoimidazole-4-carboxamidrazones. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00830a]
- Organic Chemistry Portal. Diazotisation. [URL: https://www.organic-chemistry.
- PubChem. ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11128569]
- H. Zhao, J. Wang, et al. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/33440321/]
- P. S. S. Prousis, A. D. Tsoleridis, et al. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm500980q]
- N. Siddiqui, M. S. Alam, et al. 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. De Gruyter. [URL: https://www.degruyter.com/document/doi/10.1515/znb-2014-0136/html]
- Google Patents. New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester. [URL: https://patents.google.
- J. C. M. R. Archard, S. E. J. Bell, et al. Synthesis of 13 C-labeled 5-aminoimidazole-4-carboxamide-1-β-D-[13 C5 ] ribofuranosyl 5'-monophosphate. Journal of Labelled Compounds and Radiopharmaceuticals. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jlcr.3323]
- H. Zhao, J. Wang, et al. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. ResearchGate. [URL: https://www.researchgate.
- S. Murtuja, V. Jayaprakash, B. N. Sinha. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. [URL: https://pharmchem.pensoft.net/article/103362/]
- American Chemical Society. NMR Guidelines for ACS Journals. [URL: https://pubs.acs.org/paragonplus/submission/orglett/orglett_nmr_guidelines.pdf]
- ResearchGate. One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. [URL: https://www.researchgate.
- Google Patents. Industrial production method of 4-amino-5-imidazole formamide. [URL: https://patents.google.
- A. K. Mandal, M. K. Singh, et al. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9348873/]
- S. A. G. El-faham, E. M. Ahmed, et al. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951012/]
- ResearchGate. 4-[(1H-Imidazol-1-yl)methyl]-1-(4-nitrobenzyl)-1H-1,2,3-triazole. [URL: https://www.researchgate.net/publication/282163454_4-1H-Imidazol-1-ylmethyl-1-4-nitrobenzyl-1H-123-triazole]
Sources
- 1. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 10. peptide.com [peptide.com]
- 11. d-nb.info [d-nb.info]
- 12. Diazotisation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
The Versatile Scaffold: Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate in Modern Drug Discovery
Introduction: The Enduring Significance of the Imidazole Moiety
The imidazole ring system is a cornerstone of medicinal chemistry, prized for its unique electronic properties, its capacity for hydrogen bonding, and its presence in vital biological molecules such as the amino acid histidine. This heterocycle's versatility has enabled its incorporation into a multitude of FDA-approved drugs. Within this privileged class of compounds, ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate emerges as a particularly valuable scaffold. The strategic placement of its amino, ester, and benzyl groups provides a trifecta of functional handles for synthetic elaboration, allowing for the systematic exploration of chemical space and the optimization of pharmacological activity. This guide provides a comprehensive overview of the synthesis, derivatization, and application of this scaffold in the development of novel therapeutics, with a focus on anticancer agents, G-protein coupled receptor (GPCR) agonists, and kinase inhibitors.
I. Synthesis of the Core Scaffold: Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate
The synthesis of the title compound is predicated on the N-alkylation of the readily available ethyl 4-amino-1H-imidazole-5-carboxylate. The benzyl group is introduced to impart steric bulk and lipophilicity, often crucial for effective binding to protein targets.
Protocol 1: Synthesis of Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate
Rationale: This protocol employs a standard SN2 reaction to introduce the benzyl group onto the imidazole nitrogen. The choice of a suitable base is critical to deprotonate the imidazole nitrogen, thereby activating it for nucleophilic attack on benzyl bromide. Potassium carbonate is a moderately strong base that is generally effective for this transformation, while DMF is an excellent polar aprotic solvent that promotes SN2 reactions.
Materials:
-
Ethyl 4-amino-1H-imidazole-5-carboxylate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethyl 4-amino-1H-imidazole-5-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate.
II. Application as an Anticancer Agent Scaffold
The 5-aminoimidazole-4-carboxylate framework is a well-established pharmacophore in the design of anticancer agents. Derivatives of this scaffold have demonstrated potent antiproliferative activity against a range of cancer cell lines.[1] The mechanism of action often involves the induction of apoptosis and inhibition of cell migration.[1]
Protocol 2: In Vitro Antiproliferative Activity Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantitative determination of cell viability in the presence of potential cytotoxic agents.
Materials:
-
Human cancer cell lines (e.g., HeLa, HT-29)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (derivatives of the scaffold) dissolved in DMSO
-
96-well plates
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Data Presentation: Anticancer Activity of Imidazole Derivatives
| Compound ID | R Group (at N-1) | HeLa IC₅₀ (µM)[1] | HT-29 IC₅₀ (µM)[1] |
| 5e | Dodecyl | 0.737 ± 0.05 | 1.194 ± 0.02 |
| Benzyl Analog (Hypothetical) | Benzyl | To be determined | To be determined |
III. Application as a TGR5 Agonist Scaffold
Takeda G-protein-coupled receptor 5 (TGR5) is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[2] Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion. The 1-benzyl-1H-imidazole-5-carboxamide scaffold has been identified as a potent TGR5 agonist.[2]
Protocol 3: In Vitro TGR5 Agonist Activity Assay (cAMP Measurement)
Rationale: TGR5 is a Gs-coupled GPCR. Agonist binding to TGR5 activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This protocol utilizes a competitive immunoassay to measure the levels of cAMP produced by cells expressing TGR5 upon stimulation with a test compound. A decrease in signal indicates an increase in cAMP, signifying agonist activity.
Materials:
-
HEK293 cells stably expressing human TGR5 (hTGR5)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)
-
Test compounds (derivatives of the scaffold) dissolved in DMSO
-
cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor) (from a commercial HTRF kit)
-
384-well low-volume white plates
Procedure:
-
Harvest and resuspend hTGR5-expressing HEK293 cells in assay buffer.
-
Dispense the cell suspension into the wells of a 384-well plate.
-
Add the test compounds at various concentrations to the wells. Include a known TGR5 agonist (e.g., INT-777) as a positive control and a vehicle control (DMSO).
-
Incubate the plate at room temperature for 30 minutes.
-
Add the cAMP-d2 and anti-cAMP-cryptate reagents to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Measure the HTRF signal (emission at 665 nm and 620 nm) using a compatible plate reader.
-
Calculate the EC₅₀ value for each compound from the dose-response curve.
Sources
Synthetic Routes to Substituted 1-Benzyl-1H-imidazole-5-carboxamides: Application Notes and Protocols
Introduction
The 1-benzyl-1H-imidazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These derivatives have garnered considerable attention for their diverse biological activities, notably as potent T-GR5 agonists for the treatment of metabolic diseases like diabetes and obesity.[1][2] The strategic placement of substituents on the imidazole ring, the benzyl group, and the carboxamide nitrogen allows for the fine-tuning of pharmacological properties, making the development of versatile and efficient synthetic routes a critical endeavor for researchers in drug discovery.
This technical guide provides an in-depth overview of established and reliable synthetic pathways to access substituted 1-benzyl-1H-imidazole-5-carboxamides. We will explore the chemical principles underpinning these methods, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols to facilitate their successful implementation in a laboratory setting.
Retrosynthetic Analysis: Devising a Strategic Approach
A logical starting point for the synthesis of the target carboxamides is a retrosynthetic analysis, which deconstructs the molecule to identify key bond formations and strategic intermediates. The most common disconnection is at the amide bond, leading back to a 1-benzyl-1H-imidazole-5-carboxylic acid and a primary or secondary amine. The carboxylic acid intermediate can be further traced back to a corresponding ester, which is often more stable and easier to handle during the initial imidazole ring construction or benzylation steps.
Caption: Retrosynthetic analysis of 1-benzyl-1H-imidazole-5-carboxamides.
This analysis reveals two primary synthetic strategies that will be discussed in detail:
-
Route A: Construction of the imidazole core followed by N-benzylation and subsequent amide coupling.
-
Route B: A multicomponent approach, such as the Van Leusen imidazole synthesis, to directly assemble a substituted imidazole ring system.
Route A: Stepwise Construction via an Imidazole Ester Intermediate
This linear and highly adaptable route is arguably the most common approach due to the commercial availability of starting materials and the reliability of each individual step.[3] The general workflow involves the synthesis or procurement of an imidazole-5-carboxylate, followed by N-benzylation, ester hydrolysis, and a final amide coupling reaction.
Caption: Forward synthesis workflow for Route A.
Stage 1: N-Benzylation of Imidazole-5-carboxylate
The introduction of the benzyl group at the N-1 position is a crucial step. Standard N-alkylation conditions are typically effective.
Protocol 1: N-Benzylation
-
Materials:
-
Ethyl 1H-imidazole-5-carboxylate
-
Substituted Benzyl Bromide or Chloride
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
-
Procedure:
-
To a solution of ethyl 1H-imidazole-5-carboxylate (1.0 equiv.) in anhydrous DMF, add a base such as K₂CO₃ (1.5 equiv.) or NaH (1.2 equiv., added portion-wise at 0 °C).
-
Stir the mixture at room temperature for 30 minutes to ensure deprotonation of the imidazole nitrogen.
-
Add the substituted benzyl bromide (1.1 equiv.) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature, or with gentle heating (e.g., 50-60 °C), until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1-benzyl-1H-imidazole-5-carboxylate.
-
Expertise & Experience: The choice of base and solvent is critical. NaH in DMF is a strong, non-nucleophilic base system suitable for less reactive benzyl halides. For more reactive halides, the milder K₂CO₃ in ACN is often sufficient and simplifies the workup. The reaction generally yields a mixture of N-1 and N-3 isomers; however, the N-1 isomer is typically the major product due to steric hindrance from the C-5 ester group. Chromatographic separation is usually straightforward.
Stage 2: Saponification to the Carboxylic Acid
The conversion of the ester to the carboxylic acid is a standard saponification reaction.[3]
Protocol 2: Ester Hydrolysis
-
Materials:
-
Ethyl 1-benzyl-1H-imidazole-5-carboxylate
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Ethanol
-
Water
-
1M Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve the ethyl 1-benzyl-1H-imidazole-5-carboxylate (1.0 equiv.) in a mixture of THF (or ethanol) and water.
-
Add an aqueous solution of LiOH or NaOH (1.5-2.0 equiv.).
-
Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and carefully acidify with 1M HCl to a pH of approximately 4-5.
-
The carboxylic acid product will typically precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the 1-benzyl-1H-imidazole-5-carboxylic acid.
-
Trustworthiness: Monitoring the reaction by TLC is essential to prevent potential side reactions from prolonged exposure to basic conditions. The acidification step must be performed carefully to ensure complete protonation of the carboxylate without causing degradation of the imidazole ring.
Stage 3: Amide Coupling
The final step is the formation of the amide bond, for which a variety of modern coupling reagents can be employed to ensure high yields and purity.
Protocol 3: Amide Bond Formation
-
Materials:
-
1-Benzyl-1H-imidazole-5-carboxylic acid
-
Substituted primary or secondary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous DMF or Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of the 1-benzyl-1H-imidazole-5-carboxylic acid (1.0 equiv.) in anhydrous DMF, add the desired amine (1.1 equiv.), HATU (1.2 equiv.), and DIPEA (2.0 equiv.).
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography or recrystallization to yield the pure 1-benzyl-1H-imidazole-5-carboxamide.
-
| Coupling Reagent | Activator/Additive | Base | Typical Solvent | Yield Range | Notes |
| HATU | None needed | DIPEA, TEA | DMF, DCM | 85-98% | Highly efficient, low epimerization risk. |
| EDC/HOBt | HOBt | DIPEA, TEA | DMF, DCM | 70-90% | A classic and cost-effective choice. |
| T3P | None needed | Pyridine, TEA | Ethyl Acetate | 75-95% | Byproducts are water-soluble, simplifying workup. |
Route B: Van Leusen Imidazole Synthesis
The Van Leusen imidazole synthesis is a powerful three-component reaction that allows for the construction of the imidazole ring from an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC).[4][5] This convergent approach can be highly efficient for creating diverse libraries of substituted imidazoles.[6][7][8]
Caption: Van Leusen three-component imidazole synthesis.
While the classic Van Leusen reaction yields 1,5-disubstituted imidazoles, modifications and careful selection of starting materials are required to introduce the C5-carboxamide functionality. A common strategy involves using a starting material that already contains a nitrile or a masked carboxyl group, which can be later converted to the desired carboxamide.
Protocol 4: Modified Van Leusen Synthesis for Imidazole-5-carbonitriles
This protocol describes the synthesis of a 1-benzyl-1H-imidazole-5-carbonitrile, a direct precursor to the target carboxamide via nitrile hydrolysis and subsequent amide coupling.
-
Materials:
-
Glyoxal derivative (e.g., methylglyoxal)
-
Substituted Benzylamine
-
TosMIC (Tosylmethyl isocyanide)
-
Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH)
-
-
Procedure:
-
In a round-bottom flask, dissolve the substituted benzylamine (1.0 equiv.) and the glyoxal derivative (1.0 equiv.) in methanol. Stir at room temperature for 30 minutes to form the aldimine in situ.
-
Add TosMIC (1.05 equiv.) and potassium carbonate (2.0 equiv.) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 4-8 hours.
-
After cooling to room temperature, filter off the solids and concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 1-benzyl-1H-imidazole-5-carbonitrile.
-
Mechanistic Insight: The reaction proceeds via the deprotonation of TosMIC, which then attacks the in situ-formed aldimine. A subsequent cyclization and elimination of p-toluenesulfinic acid leads to the formation of the aromatic imidazole ring.[4][5] The use of a glyoxal derivative allows for the introduction of a substituent at the C4 position, and the isocyanide carbon of TosMIC becomes C5 of the imidazole ring.
Subsequent Steps: The resulting imidazole-5-carbonitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which can then be subjected to the amide coupling conditions described in Protocol 3 . Alternatively, partial hydrolysis of the nitrile can directly yield the primary carboxamide.
Conclusion
The synthesis of substituted 1-benzyl-1H-imidazole-5-carboxamides can be reliably achieved through several strategic pathways. The stepwise approach (Route A) offers excellent control and adaptability for a wide range of substituents, making it a robust choice for targeted synthesis. The multicomponent Van Leusen reaction (Route B) provides a more convergent and potentially faster route for generating libraries of analogues, provided the necessary precursors are available. The choice of synthetic route will ultimately depend on the specific substitution patterns desired, the availability of starting materials, and the scale of the synthesis. The protocols and insights provided herein serve as a comprehensive guide for researchers and drug development professionals to successfully navigate the synthesis of this important class of molecules.
References
-
Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199–208. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Retrieved from [Link]
-
Chen, W., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry, 32, 115972. [Link]
-
RSC Publishing. (n.d.). Imidazole as organocatalyst for multicomponent reactions. Retrieved from [Link]
-
Johnson, J. S., et al. (2018). Multicomponent Synthesis of Substituted and Fused-Ring Imidazoles via Phospha-münchnone Cycloaddition. The Journal of Organic Chemistry, 83(15), 8019–8031. [Link]
-
ResearchGate. (2020). Request PDF | Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. [Link]
-
NIH. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. [Link]
-
ResearchGate. (2017). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. [Link]
-
ACS Publications. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. [Link]
-
RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. [Link]
-
Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances in the synthesis of imidazoles. Retrieved from [Link]
- Google Patents. (n.d.). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
-
PubMed. (1949). A new and convenient synthesis of 4-amino-5-imidazolecarboxamide. [Link]
-
MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]
-
PubMed. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]
-
ResearchGate. (n.d.). 1-Benzyl-1H-benzimidazole. Retrieved from [Link]
-
TSI Journals. (n.d.). Organic Chemistry: An Indian Journal. Retrieved from [Link]
Sources
- 1. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
Technical Support Center: Synthesis of Ethyl 4-Amino-1-benzyl-1H-imidazole-5-carboxylate
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are working with this important intermediate. The imidazole core is a privileged scaffold in medicinal chemistry, and successful, high-yield synthesis is crucial for advancing research projects.[1]
This guide moves beyond a simple recitation of steps. It is structured as a troubleshooting manual and FAQ, reflecting the real-world challenges encountered in the laboratory. We will delve into the causality behind experimental choices, offering field-proven insights to help you optimize your reaction, troubleshoot common issues, and ensure the integrity of your results.
Section 1: Synthesis Overview and Core Protocol
The most common and reliable route to synthesizing ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate involves a Thorpe-Ziegler type cyclization. This pathway begins with the benzylation of ethyl 2-cyanoacetate, followed by reaction with a formylating agent or equivalent to build the imidazole ring precursor, which then cyclizes.
Primary Synthetic Pathway
The reaction proceeds in two main stages:
-
N-Benzylation and Formation of the Key Intermediate: Ethyl 2-amino-2-cyanoacetate is reacted with benzyl bromide in the presence of a base to form ethyl 2-(benzylamino)-2-cyanoacetate.
-
Cyclization: The intermediate is then treated with an orthoformate, typically triethyl orthoformate, under acidic catalysis to facilitate the intramolecular cyclization and subsequent aromatization to the desired imidazole product.
Caption: General synthetic route to the target imidazole.
Detailed Experimental Protocol
This protocol is a validated starting point. Yields are typically in the 60-75% range but are highly dependent on the quality of reagents and adherence to anhydrous conditions.
| Reagent | M.W. | Equivalents | Amount | Notes |
| Ethyl 2-amino-2-cyanoacetate | 126.13 | 1.0 | 10.0 g | Ensure high purity. |
| Anhydrous Potassium Carbonate | 138.21 | 2.5 | 27.4 g | Finely powdered and flame-dried. |
| Benzyl Bromide | 171.04 | 1.05 | 14.2 g (10.0 mL) | Freshly distilled if possible. Lachrymator. |
| Anhydrous DMF | - | - | 200 mL | Use a freshly opened bottle or dried solvent. |
| Triethyl Orthoformate | 148.20 | 5.0 | 58.6 g (66.0 mL) | Excess drives the reaction. |
| Acetic Anhydride | 102.09 | 2.5 | 19.9 g (18.4 mL) | Acts as catalyst and water scavenger. |
Procedure:
Step 1: Synthesis of Ethyl 2-(benzylamino)-2-cyanoacetate
-
To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add ethyl 2-amino-2-cyanoacetate (10.0 g) and anhydrous potassium carbonate (27.4 g).
-
Add anhydrous DMF (200 mL) via cannula.
-
Cool the vigorously stirring suspension to 0 °C in an ice bath.
-
Add benzyl bromide (14.2 g) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours (overnight).
-
Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate). The starting material should be consumed.
-
Pour the reaction mixture into ice-cold water (800 mL) and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine (2 x 150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate
-
To the crude intermediate from Step 1, add triethyl orthoformate (58.6 g) and acetic anhydride (19.9 g).
-
Heat the mixture to 120-125 °C (oil bath temperature) and reflux for 4-6 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Once the reaction is complete (disappearance of the intermediate), cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove excess reagents. Co-evaporate with toluene (2 x 50 mL) to remove residual acetic acid.
-
The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography (gradient elution, e.g., 50% to 70% ethyl acetate in hexanes).
Section 2: Troubleshooting Guide (Q&A Format)
Problem: Low or No Product Yield
-
Q1: After completing the synthesis, my final yield is below 30% or I isolated no product. What went wrong?
A1: This is a common issue often traced back to fundamental reaction conditions.[2] Let's break down the most probable causes:
-
Moisture Contamination: This is the primary culprit in many imidazole syntheses. Both steps are sensitive to water. The base (K₂CO₃) can be deactivated, and the cyclization intermediate is susceptible to hydrolysis. Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents and finely powdered, dry potassium carbonate. Acetic anhydride in Step 2 helps scavenge residual moisture, but it cannot compensate for gross contamination.
-
Poor Quality Reagents: Benzyl bromide can degrade over time; using old or discolored reagent can introduce impurities and lower the effective concentration. Ethyl 2-amino-2-cyanoacetate can also degrade on storage. Solution: Use freshly opened or purified reagents. Benzyl bromide can be passed through a plug of neutral alumina to remove acidic impurities.
-
Insufficient Reaction Time or Temperature: The benzylation (Step 1) is typically run overnight to ensure full conversion. The cyclization (Step 2) is temperature-dependent; temperatures below 120 °C will result in a sluggish or stalled reaction. Solution: Verify your reaction times and ensure the oil bath temperature corresponds to the correct internal reaction temperature.
-
Product Loss During Workup: The product has some water solubility. During the aqueous workup, if the pH is not controlled or if insufficient solvent is used for extraction, significant product loss can occur.[3] Solution: Ensure thorough extraction with ethyl acetate. If you suspect your product is in the aqueous layer, you can try to saturate it with NaCl (brine) to decrease the product's solubility before re-extracting.
-
Problem: Impure Product and Side Reactions
-
Q2: My TLC/LC-MS of the crude product shows multiple spots/peaks. What are the likely impurities?
A2: Side reactions are a known challenge in heterocyclic chemistry.[4] The main impurities are typically related to incomplete reactions or alternative reaction pathways.
Caption: Potential side products in the synthesis.
-
Unreacted Intermediate: If the cyclization in Step 2 is incomplete, you will carry over the ethyl 2-(benzylamino)-2-cyanoacetate. This is often due to insufficient heating or reaction time.
-
Hydrolysis Products: If water is present during the high-temperature cyclization, the cyano group or the ester can hydrolyze, leading to complex amide and carboxylic acid byproducts that are difficult to remove.
-
Dibenzylation: Although less common with K₂CO₃, using a stronger base or excess benzyl bromide in Step 1 could potentially lead to N,N-dibenzylation of the starting amine, forming an unreactive quaternary ammonium salt.
Solution: Purification via column chromatography is the most effective way to separate these impurities. Use a non-polar solvent system first (e.g., 20% ethyl acetate/hexanes) to elute less polar impurities, then gradually increase the polarity to isolate your product.
-
Problem: Reaction Stalling
-
Q3: The benzylation in Step 1 starts but seems to stop, with about 50% starting material remaining even after 24 hours. What should I check?
A3: A stalled reaction often points to a problem with one of the core reagents or the reaction setup.[3]
-
Base Inefficiency: The potassium carbonate must be finely powdered to maximize surface area. If it is coarse or clumpy, the reaction will be slow. It also acts as a heterogeneous base, so vigorous stirring is essential. Solution: Use a mortar and pestle to grind the K₂CO₃ before use and ensure your magnetic stir bar is providing energetic agitation.
-
Phase Transfer Catalyst: For sluggish reactions, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, ~0.1 eq) can sometimes improve the reaction rate by helping to solubilize the base in the organic solvent.
-
Reagent Stoichiometry: Double-check your calculations. An insufficient amount of benzyl bromide or base will naturally lead to an incomplete reaction.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q4: How critical is the quality of the DMF solvent? A4: Extremely critical. DMF is hygroscopic and can contain amine impurities from degradation. Water will, as discussed, inhibit the reaction. Amine impurities can react with benzyl bromide, leading to side products and lower yields. Always use an anhydrous grade solvent, preferably from a freshly opened bottle or one that has been properly dried over molecular sieves.
-
Q5: What is the best method for monitoring the reaction? A5: Thin-Layer Chromatography (TLC) is indispensable. For Step 1, a mobile phase of 30-40% Ethyl Acetate in Hexanes works well. The product is more polar than the starting materials. For Step 2, a more polar system like 60-70% Ethyl Acetate in Hexanes is suitable. Staining with potassium permanganate can help visualize spots if they are not UV-active. For definitive analysis, LC-MS is the gold standard, allowing you to track the mass of the starting material, intermediate, and product.
-
Q6: I need to scale this reaction up to 100g. What are the key considerations? A6: Scaling up requires careful management of thermochemistry and additions.
-
Exotherm in Step 1: The benzylation is exothermic. Adding benzyl bromide to a large, concentrated reaction at room temperature can cause a dangerous temperature spike. On a larger scale, maintain the 0 °C cooling bath and use an addition funnel for slow, controlled addition. Monitor the internal temperature closely.
-
Stirring: Ensure your overhead stirrer is powerful enough to maintain a homogenous suspension of the potassium carbonate in the large volume of DMF. Dead spots will lead to a stalled reaction.
-
Workup: Handling large volumes of extractions can be cumbersome. Consider using a continuous liquid-liquid extractor if available. The precipitation in water will also require a very large vessel and efficient cooling to manage the heat of solution.
-
Section 4: References
-
Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. [Online] Available at: [Link]
-
Various Authors. (2024). A review article on synthesis of imidazole derivatives. World Journal of Advanced Research and Reviews. [Online] Available at: [Link]
-
Various Authors. (2025). A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. International Journal of Advanced Research in Science, Communication and Technology. [Online] Available at: [Link]
-
Bansal, R. K. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate. [Online] Available at: [Link]
-
Krasavin, M., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed. [Online] Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. [Online] Available at: [Link]
-
PubChem. ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. [Online] Available at: [Link]
-
Chen, W., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. PubMed. [Online] Available at: [Link]
Sources
Technical Support Center: Synthesis of Ethyl 4-Amino-1-Benzyl-1H-Imidazole-5-Carboxylate
Welcome to the technical support guide for the synthesis of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important synthetic building block. Here, we address common challenges, side product formation, and troubleshooting strategies in a practical, question-and-answer format, grounded in mechanistic principles and validated protocols.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis, identified through common analytical observations. The synthesis is typically a two-step process: (1) Formation of the imidazole core, ethyl 4-amino-1H-imidazole-5-carboxylate, followed by (2) N-benzylation. Problems can arise in both stages.
Scenario 1: Low Yield and Complex Mixture After Imidazole Ring Formation
Question: "I've performed the cyclization reaction, supposedly to form ethyl 4-amino-1H-imidazole-5-carboxylate, but my crude NMR is messy and the overall yield is poor. What could be the cause?"
Answer: A complex crude product mixture after the initial cyclization points to incomplete reaction or competing side reactions. The most common route involves the condensation of ethyl 2-amino-2-cyanoacetate with a formamidine equivalent.[1] Several issues can arise here:
-
Likely Cause 1: Incomplete Cyclization: The reaction may not have gone to completion. You will likely see unreacted ethyl 2-amino-2-cyanoacetate in your analytical data.
-
Likely Cause 2: Hydrolysis of Starting Material: Ethyl 2-amino-2-cyanoacetate is susceptible to hydrolysis, especially under basic conditions, which can form the corresponding amino acid. This is often observed as a baseline "smear" or highly polar spot on a TLC plate.
-
Likely Cause 3: Dimerization/Polymerization: The starting materials and reactive intermediates can undergo self-condensation, leading to a complex mixture of oligomers, which can be difficult to characterize and remove.
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Moisture can promote hydrolysis and other side reactions.
-
Temperature Control: Maintain the recommended reaction temperature. Deviations can alter the reaction kinetics, favoring side product formation. For many imidazole syntheses, initial cooling followed by gentle heating is optimal.
-
Order of Addition: Add reagents in the specified order. For instance, generating the reactive species in situ before adding the second component can prevent unwanted self-condensation.
-
Purification: The unbenzylated intermediate, ethyl 4-amino-1H-imidazole-5-carboxylate, is quite polar. Purification is often best achieved via column chromatography using a polar mobile phase (e.g., dichloromethane/methanol gradient) or by recrystallization from a suitable solvent like ethanol or ethyl acetate/heptane mixtures.
Scenario 2: Unexpected Peak in HPLC/LC-MS After N-Benzylation
Question: "My benzylation reaction to form the final product is complete, but I see two major peaks in my HPLC analysis with the same mass. The new peak is difficult to separate. What is it?"
Answer: This is a classic and highly common issue in the alkylation of substituted imidazoles. You are almost certainly observing the formation of a regioisomeric side product.
-
Primary Cause: N-3 Benzylation Isomer: The imidazole ring has two nucleophilic nitrogen atoms: N-1 and N-3. While the N-1 position is generally favored for substitution leading to your target molecule, alkylation at the N-3 position can and does occur. This results in the formation of ethyl 4-amino-3-benzyl-1H-imidazole-5-carboxylate . This isomer has the same mass as your desired product, making it identifiable by LC-MS but indistinguishable by mass alone.
Troubleshooting Workflow:
The workflow below outlines the process for diagnosing and mitigating the formation of the N-3 isomer.
Caption: Troubleshooting workflow for N-3 isomer formation.
Detailed Mitigation Steps:
-
Base Selection: The choice of base is critical. A strong, sterically hindered base like potassium tert-butoxide may favor deprotonation at the less hindered N-1 position. Weaker bases like potassium carbonate can lead to equilibrium mixtures and lower selectivity.
-
Solvent Effects: Aprotic polar solvents like DMF or acetonitrile are common but can facilitate the formation of both isomers. Experimenting with less polar solvents like THF might improve regioselectivity.
-
Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., 0 °C to room temperature) can often increase the selectivity for the thermodynamically favored product.
-
Chromatography: Separating these isomers requires high-resolution chromatography. A long column with a slow, shallow gradient (e.g., a 10-30% ethyl acetate in hexanes gradient run over many column volumes) is typically necessary.
Scenario 3: A Higher Molecular Weight Impurity is Detected
Question: "I have an impurity with a mass that is approximately 90 amu higher than my product. What could this be?"
Answer: A mass increase of ~90 amu (the mass of a benzyl group) strongly suggests over-alkylation.
-
Likely Cause: N,N'-Dibenzylation: The most probable culprit is the benzylation of the exocyclic 4-amino group in addition to the N-1 position, yielding ethyl 4-(benzylamino)-1-benzyl-1H-imidazole-5-carboxylate . This occurs when using an excess of the benzylating agent or harsh reaction conditions (high temperature, strong base).
Mitigation Protocol:
-
Control Stoichiometry: Use a precise amount of the benzylating agent (benzyl bromide or chloride), typically between 1.0 and 1.1 equivalents. Using a large excess is the most common cause of this side product.
-
Lower Temperature: Keep the reaction temperature low. The exocyclic amino group is less nucleophilic than the deprotonated imidazole nitrogen, and its alkylation typically requires more forcing conditions.
-
Weaker Base: Using a milder base, such as K₂CO₃, can reduce the extent of dialkylation compared to stronger bases like NaH.
| Impurity Type | Common Cause | Mass vs. Product (M) | Mitigation Strategy |
| N-3 Isomer | Non-selective alkylation | M | Optimize base, solvent, temperature |
| Dibenzylated | Excess benzyl halide, high temp | M + 90 | Use 1.0-1.1 eq. benzyl halide, lower temp |
| Unreacted Core | Incomplete reaction | M - 91 | Increase reaction time/temp, check base |
| Benzyl Alcohol | Hydrolysis of benzyl halide | - | Use anhydrous conditions |
Caption: Summary of common side products in the N-benzylation step.
II. Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the imidazole core synthesis?
While several routes exist, a highly effective method starts from diaminomaleonitrile (DAMN).[4] DAMN can be reacted with formic acid or its derivatives to form the 4-amino-5-cyanoimidazole, which can then be hydrolyzed and esterified.[5] An alternative, often more direct route for the ester is the reaction of ethyl 2-amino-2-cyanoacetate with formamidine acetate.[1] The choice depends on the availability and handling considerations of the starting materials. DAMN is versatile but requires careful handling.
Q2: My final product is an oil, but I've seen reports of it being a solid. Why?
The physical state of the final product (CAS 169616-29-9) can be highly dependent on its purity.[6][7] The presence of small amounts of isomeric impurities or residual solvent can prevent crystallization, causing the product to remain an oil or a waxy solid. Rigorous purification via column chromatography followed by removal of all solvent under high vacuum is often necessary to induce crystallization.
Q3: Can I perform the synthesis as a one-pot reaction?
While attractive, a one-pot synthesis (combining cyclization and benzylation without intermediate purification) is challenging. The conditions required for cyclization (often involving ammonia or ammonium salts) are not always compatible with the subsequent N-alkylation step. Attempting a one-pot procedure often leads to a complex mixture of side products, including direct reaction of the benzyl halide with the cyclization reagents. A two-step process with isolation and purification of the intermediate ethyl 4-amino-1H-imidazole-5-carboxylate is strongly recommended for achieving high purity of the final product.
Q4: What is the mechanism of N-1 vs. N-3 benzylation?
The mechanism involves the deprotonation of the imidazole N-H by a base to form an ambident imidazolate anion. This anion has negative charge density on both N-1 and N-3. The benzyl halide, an electrophile, can then be attacked by either nitrogen.
Caption: Simplified mechanism of N-1 vs. N-3 benzylation.
The regioselectivity (the ratio of N-1 to N-3 product) is determined by a delicate balance of electronic and steric factors. The N-1 position is typically less sterically hindered, making it the kinetically favored site of attack.
References
- CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
-
Shaw, E., & Woolley, D. W. (1949). A new and convenient synthesis of 4-amino-5-imidazolecarboxamide. Journal of Biological Chemistry, 181(1), 89-93. [Link]
- US3808225A - Process for the preparation of 4(5)-cyanoimidazole-5(4)-carboxyamide by reacting diaminomaleonitrile with formic acid.
-
Lima, F. P. de, et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega. [Link]
-
Supporting information: Fine bubble technology for the green synthesis of fairy chemicals. [Link]
-
ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. PubChem. [Link]
-
Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), e2000470. [Link]
-
Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6205. [Link]
-
Cyclization of Ethyl [Cyano(4,6-dimethylpyrimidin-2-yl)amino]-acetate. ResearchGate. [Link]
-
Lima, F. P. de, et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega. [Link]
-
Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 243-252. [Link]
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 29(11), 2503. [Link]
-
Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). ResearchGate. [Link]
-
Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. International Journal of Drug Design and Discovery. [Link]
-
Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. [Link]
-
Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. OICC Press. [Link]
-
ethyl 4-amino-1H-imidazole-5-carboxylate. PubChem. [Link]
-
Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f,... ResearchGate. [Link]
-
Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 24(22), 4059. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US3808225A - Process for the preparation of 4(5)-cyanoimidazole-5(4)-carboxyamide by reacting diaminomaleonitrile with formic acid - Google Patents [patents.google.com]
- 6. ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | C13H15N3O2 | CID 11128569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | 169616-29-9 [sigmaaldrich.com]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals actively working with this important heterocyclic building block. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
This molecule is a crucial intermediate in the synthesis of various biologically active compounds, including potential anticancer agents and TGR5 agonists.[1][2] Achieving high yield and purity is paramount for downstream applications. This guide consolidates field-proven insights and foundational literature to address the common challenges encountered during its synthesis.
Section 1: Synthesis Overview and Core Mechanism
The most direct and reliable method for preparing ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate is through the selective N-alkylation of its precursor, ethyl 4-amino-1H-imidazole-5-carboxylate.[3] This reaction, specifically a benzylation, involves the substitution of the proton on the N1 nitrogen of the imidazole ring with a benzyl group.
Reaction Pathway
The fundamental transformation is as follows:
Sources
- 1. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ethyl 4-amino-1H-imidazole-5-carboxylate | C6H9N3O2 | CID 343359 - PubChem [pubchem.ncbi.nlm.nih.gov]
"effect of starting material purity on ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate synthesis"
Welcome to the dedicated technical support resource for the synthesis of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, with a particular focus on the critical impact of starting material purity. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to enhance the yield, purity, and reproducibility of your synthesis.
Introduction: The Critical Role of Purity in Imidazole Synthesis
The synthesis of highly functionalized imidazoles, such as ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate, is a cornerstone in the development of various pharmaceutical agents.[1] The construction of the imidazole core is sensitive to the quality of the starting materials. Impurities, even in trace amounts, can lead to a cascade of side reactions, resulting in low yields, complex purification challenges, and the formation of difficult-to-remove byproducts. This guide emphasizes a proactive approach by focusing on the purity of key starting materials to ensure a successful and efficient synthesis.
A plausible and efficient route to ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate involves the reaction of ethyl cyanoacetate, benzylamine, and a suitable orthoformate, followed by cyclization. The purity of each of these reagents is paramount.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during the synthesis in a question-and-answer format, linking them back to potential root causes related to starting material purity.
Question 1: My reaction is showing a significantly low yield of the desired product. What are the likely causes?
Answer: Low yields are a frequent issue and can often be traced back to the purity of your starting materials.[2] Here’s a breakdown of potential causes and solutions:
| Potential Cause | Explanation | Suggested Solution |
| Impure Benzylamine | Commercial benzylamine can contain oxidation byproducts such as benzaldehyde and condensation products like N-benzylidenebenzylamine.[3] Benzaldehyde can react with ethyl cyanoacetate to form a competing Knoevenagel condensation product, consuming your starting materials. | Purify the benzylamine by vacuum distillation before use.[4] Store the purified benzylamine under an inert atmosphere (Nitrogen or Argon) and away from light. |
| Degraded Ethyl Cyanoacetate | Ethyl cyanoacetate is susceptible to hydrolysis in the presence of moisture, leading to the formation of cyanoacetic acid. This acidic impurity can interfere with the basic conditions often required for the initial condensation steps. | Use freshly opened, high-purity ethyl cyanoacetate. If the purity is questionable, it can be distilled under reduced pressure. Ensure all glassware is oven-dried and the reaction is run under anhydrous conditions. |
| Sub-optimal Reaction Conditions | Even with pure starting materials, incorrect reaction temperatures or stoichiometry can lead to incomplete conversion or the formation of side products. | Carefully optimize the reaction temperature and the molar ratios of the reactants. A slight excess of the orthoformate and benzylamine may be beneficial. |
Question 2: I am observing a significant byproduct with a mass corresponding to N-benzylcyanoacetamide in my LC-MS analysis. What is causing this?
Answer: The formation of N-benzylcyanoacetamide is a strong indicator of a competing reaction pathway.
-
Causality: This side product arises from the direct reaction of benzylamine with ethyl cyanoacetate.[5] This amidation reaction can be catalyzed by trace amounts of acid or base and is more likely to occur if the cyclization step is slow or inefficient.
-
Solution:
-
Control the addition of reagents: Add the benzylamine slowly to the reaction mixture containing the ethyl cyanoacetate and orthoformate. This helps to ensure that the initial condensation reaction outcompetes the direct amidation.
-
Optimize temperature: Running the initial phase of the reaction at a lower temperature can help to control the rate of the amidation reaction.
-
Question 3: My final product is contaminated with a persistent impurity that is difficult to remove by column chromatography. What could it be?
Answer: A common and challenging impurity in this synthesis is the isomeric ethyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate.
-
Formation Mechanism: The formation of this isomer can occur depending on the specific reaction conditions and the mechanism of cyclization. Tautomerization of intermediates can lead to the formation of this regioisomer.
-
Mitigation and Purification:
-
Strict control of pH: Maintaining a consistent pH throughout the reaction can help to minimize the formation of the undesired isomer.
-
Recrystallization: If column chromatography is ineffective, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may be effective in isolating the desired product.
-
Question 4: My NMR spectrum shows signals that I cannot attribute to the product or known starting materials. What are some other potential byproducts?
Answer: Several other side reactions can occur, leading to various impurities:
-
N-benzylformamide: This can form if there are impurities in the orthoformate or if benzylamine reacts with any formic acid present.[6][7]
-
Over-benzylation: If the reaction conditions are too harsh or if there is a large excess of benzylamine, it is possible to get dibenzylated products.
-
Hydrolysis of the Ester: The ethyl ester of the final product can be hydrolyzed to the corresponding carboxylic acid if the workup conditions are too acidic or basic, or if the product is exposed to moisture for an extended period.[8]
To identify these unknown impurities, it is recommended to use LC-MS to obtain the molecular weight and then use techniques like HRMS and 2D NMR to elucidate the structure.
Frequently Asked Questions (FAQs)
Q1: What is the recommended purity for the starting materials?
A1: For optimal results, it is recommended to use starting materials with a purity of at least 98%. For benzylamine, it is highly recommended to purify it by vacuum distillation just before use, as it can degrade upon storage.[4]
Q2: What analytical techniques are best for monitoring the reaction progress and final product purity?
A2: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for monitoring the reaction progress. For final product purity analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential.[9]
Q3: How should I store the final product?
A3: Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate should be stored in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation.[10]
Q4: Can I use a different amine instead of benzylamine?
A4: Yes, the synthesis can be adapted for other primary amines to generate a variety of N-substituted imidazole derivatives.[11][12] However, the reaction conditions may need to be re-optimized for each new amine.
Experimental Protocols
Protocol 1: Purification of Benzylamine by Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Drying: Add the commercial benzylamine to the distillation flask containing a drying agent like potassium hydroxide (KOH) pellets. Stir for 1-2 hours.
-
Distillation: Heat the flask gently under reduced pressure. Collect the fraction that distills at the correct boiling point (approx. 185 °C at atmospheric pressure, lower under vacuum).
-
Storage: Store the purified benzylamine in a sealed container under nitrogen or argon.
Protocol 2: Synthesis of Ethyl 4-Amino-1-benzyl-1H-imidazole-5-carboxylate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add ethyl cyanoacetate and triethyl orthoformate.
-
Reagent Addition: Slowly add freshly distilled benzylamine to the mixture via the dropping funnel over 30 minutes, maintaining the temperature at 20-25 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate.
Protocol 3: Purity Analysis by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizing the Synthesis and Potential Pitfalls
Synthesis Pathway and Key Checkpoints
Caption: Synthetic workflow for ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate.
Troubleshooting Logic: Impurity Impact
Caption: Impact of starting material impurities on reaction outcome.
References
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Imidazoles. BenchChem.
- Fukatsu, H., Hashimoto, Y., Goda, M., Higashibata, H., & Kobayashi, M. (2004). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Applied and Environmental Microbiology, 70(11), 6567–6573.
- Armarego, W. L. F., & Chai, C. L. L. (2012).
- Shafran, Y. M., Bakulev, V. A., & Mokrushin, V. S. (1989). Synthesis of imidazoles from isocyanoacetates and their derivatives. Russian Chemical Reviews, 58(2), 148–162.
- ResearchGate. (2024).
- Sciencemadness Discussion Board. (2012).
- BenchChem. (n.d.). N-Benzylformamide.
- ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl)
- PubChem. (n.d.).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
- Xu, L., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), e2000470.
- Reddy, B. V. S., et al. (2017). Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles.
- Google Patents. (n.d.). CN115626896A - Method for synthesizing imidazole compound.
- Chemistry Stack Exchange. (2023). Reduction of di-N-substituted imidazole to imidazoline to remove counterion?
- Kumar, A., et al. (2024). Metal-free approach for imidazole synthesis via one-pot N-α-C(sp3)–H bond functionalization of benzylamines. RSC Advances, 14(38), 27339-27344.
- Wikipedia. (n.d.). Benzylamine.
- de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(16), 4947.
- Kumar, A., et al. (2013). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Applied Pharmaceutical Science, 3(1), 075-078.
- PubChem. (n.d.). N-Benzylformamide.
- Chemdad. (n.d.). N-BENZYLFORMAMIDE.
- Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 243-249.
- Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3985-4001.
- Gawas, P., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6211.
- Zhang, L., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry, 32, 115972.
- Nnamonu, L. A., et al. (2014). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. International Journal of Organic Chemistry, 4(2), 125-132.
- Sigma-Aldrich. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate | Research Results in Pharmacology [rrpharmacology.ru]
- 9. 68462-61-3|Ethyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
Technical Support Center: Minimizing Byproduct Formation in Imidazole Ring Synthesis
Welcome to the Technical Support Center dedicated to overcoming the challenges of byproduct formation in imidazole ring synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the purity, yield, and efficiency of their synthetic routes. Here, we move beyond simple protocols to explore the underlying mechanisms of common issues and provide robust, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: I'm observing a persistent, unidentified impurity in my imidazole synthesis. Where should I start my investigation?
A: Begin with a thorough characterization of the impurity using techniques like NMR, mass spectrometry, and IR spectroscopy. The molecular weight and fragmentation patterns can provide crucial clues. Concurrently, review the mechanism of your chosen synthesis. Common byproducts often arise from predictable side reactions. For instance, in many syntheses involving dicarbonyl compounds, the formation of oxazoles can be a competing reaction.[1][2] Consider the stability of your starting materials and intermediates under the reaction conditions; degradation can be another source of impurities.
Q2: How critical is the purity of my starting materials and solvents for minimizing byproducts?
A: It is absolutely critical. Impurities in starting materials can initiate or catalyze unwanted side reactions. For example, residual acid or base can alter the pH of the reaction medium, affecting reaction rates and selectivity. Solvents must be anhydrous and free of peroxides, especially in metal-catalyzed reactions where catalysts are sensitive to moisture and oxidizing agents. Always use reagents from reliable sources and consider purification of starting materials if you suspect contamination.
Q3: Can changing the order of reagent addition impact byproduct formation?
A: Yes, significantly. The order of addition dictates the transient concentration of reactive species in the reaction mixture. For multi-component reactions like the Van Leusen synthesis, it is often beneficial to allow for the complete formation of an intermediate, such as an aldimine, before introducing the next reagent.[1] This minimizes the opportunity for one of the initial starting materials to react in an undesired manner.[1]
Q4: Are there any general strategies for post-synthesis purification to remove stubborn byproducts?
A: A multi-step purification strategy is often most effective. Start with a liquid-liquid extraction to remove highly polar or non-polar impurities.[3] Column chromatography is a powerful technique for separating compounds with different polarities.[1] For crystalline products, recrystallization can be highly effective in achieving high purity.[3] In some cases, derivatization of the byproduct to something that is more easily separable, followed by regeneration of the desired product, can be a viable, albeit more complex, approach.
Troubleshooting Guides for Specific Synthesis Methods
The Debus-Radziszewski Synthesis
The Debus-Radziszewski synthesis is a versatile method for preparing substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[4] However, its traditional reliance on high temperatures can lead to a variety of byproducts.[2]
Q: My Debus-Radziszewski reaction is producing a low yield of the desired imidazole and a significant amount of tar-like material. What is causing this and how can I fix it?
A: The formation of tar is often a consequence of harsh reaction conditions, such as high temperatures and prolonged reaction times, which can lead to the polymerization and degradation of reactants and intermediates.[2]
Causality: The mechanism involves the condensation of multiple components, and at elevated temperatures, competing polymerization pathways can become significant. Aldehyd self-condensation (aldol condensation) and other non-specific reactions contribute to the formation of complex, high-molecular-weight byproducts.
Troubleshooting Protocol:
-
Optimize Reaction Temperature: Systematically lower the reaction temperature in 10-20°C increments. While this may slow down the reaction, it can dramatically reduce the rate of degradation and polymerization.
-
Adjust Reactant Stoichiometry: An excess of the ammonia source, such as ammonium acetate, can favor the formation of the desired imidazole over side reactions.[2] Experiment with varying the molar ratios of the reactants.
-
Employ a Catalyst: The use of a catalyst can facilitate the reaction at lower temperatures, thereby minimizing byproduct formation. Recent advances have shown that various catalysts, including magnetic nanoparticles, can improve yields and selectivity under milder conditions.[5]
-
Solvent Selection: The choice of solvent can impact the solubility of reactants and intermediates, influencing the reaction rate and selectivity.[2] Consider screening alternative solvents, including greener options like glycerol, which has been shown to be effective in some cases.[6]
| Parameter | Conventional Conditions | Optimized Conditions | Expected Outcome |
| Temperature | >160°C | 100-140°C | Reduced tar formation, improved yield |
| Ammonia Source | Ammonia | Ammonium Acetate (excess) | Increased product formation |
| Catalyst | None | Lewis acids, solid-supported catalysts | Lower activation energy, milder conditions |
The Van Leusen Imidazole Synthesis
This powerful reaction utilizes tosylmethyl isocyanide (TosMIC) to construct the imidazole ring.[1] However, it is susceptible to the formation of oxazole byproducts, particularly in the three-component variant.[1]
Q: I am observing a significant oxazole byproduct in my one-pot Van Leusen synthesis. How can I suppress this competing reaction?
A: The formation of oxazoles in the Van Leusen synthesis occurs when the aldehyde reacts with TosMIC before the aldimine is completely formed.[1] The key to minimizing this byproduct is to ensure the quantitative conversion of the aldehyde to the aldimine before the addition of TosMIC.[1]
Causality: The electrophilic aldehyde can be attacked by the nucleophilic TosMIC, leading to a cyclization pathway that forms an oxazole. By ensuring the aldehyde is consumed in the formation of the aldimine, this competing reaction is effectively shut down.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing oxazole byproducts in the Van Leusen synthesis.
Detailed Experimental Protocol (In-situ formation with pre-reaction time):
-
To a solution of the aldehyde (1.0 eq.) in a suitable solvent (e.g., methanol, THF), add the primary amine (1.0-1.1 eq.).
-
Stir the mixture at room temperature for a minimum of 30-60 minutes. For less reactive starting materials, gentle heating may be necessary.
-
Monitor the formation of the aldimine by thin-layer chromatography (TLC) or by taking an aliquot for NMR analysis. The disappearance of the aldehyde spot/signal indicates complete formation.
-
Once the aldimine formation is complete, add the base (e.g., K2CO3, 2.0 eq.) followed by TosMIC (1.0-1.2 eq.).
-
Proceed with the reaction at the appropriate temperature, monitoring for the formation of the desired imidazole.
Metal-Catalyzed Imidazole Synthesis
The use of transition metal catalysts (e.g., copper, palladium, rhodium) can offer milder reaction conditions and improved selectivity, thereby reducing byproduct formation.[5][7][8]
Q: My copper-catalyzed C-N cross-coupling reaction to form an N-arylimidazole is sluggish and gives a poor yield. What factors should I investigate?
A: The efficiency of copper-catalyzed C-N coupling reactions is highly dependent on the choice of ligand, base, solvent, and the oxidation state of the copper catalyst. Sub-optimal conditions can lead to catalyst deactivation and the formation of homocoupling byproducts.
Causality: The catalytic cycle involves oxidative addition, ligand exchange, and reductive elimination. If any of these steps are slow or inhibited, the catalyst can fall out of the cycle, leading to low turnover and the accumulation of byproducts. For example, the choice of base is crucial for both substrate deprotonation and catalyst regeneration.
Key Optimization Parameters for Cu-Catalyzed N-Arylation:
| Parameter | Considerations | Troubleshooting Steps |
| Ligand | The ligand stabilizes the copper catalyst and facilitates the catalytic cycle. Common ligands include phenanthrolines, diamines, and phosphines. | Screen a variety of ligands to find one that is optimal for your specific substrate combination. |
| Base | The base is required to deprotonate the imidazole and regenerate the active catalyst. Common bases include K2CO3, Cs2CO3, and t-BuOK. | The strength and solubility of the base are important. A stronger base may be required for less acidic imidazoles. |
| Solvent | The solvent must be able to dissolve the reactants and catalyst, and be stable at the reaction temperature. Common solvents include DMF, DMSO, and toluene. | Ensure the solvent is anhydrous. The polarity of the solvent can influence the reaction rate. |
| Copper Source | Cu(I) salts (e.g., CuI, CuBr) are often more active than Cu(II) salts. | If using a Cu(II) source, an in-situ reducing agent may be beneficial. |
Reaction Mechanism Visualization:
Caption: Simplified catalytic cycle for copper-catalyzed N-arylation of imidazoles.
References
-
Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
- Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.). Google Patents.
-
Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis. (2025, August 13). Nanoscale Advances (RSC Publishing). Retrieved January 15, 2026, from [Link]
-
Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. (2024, May 9). ACS ES&T Air. Retrieved January 15, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. Retrieved January 15, 2026, from [Link]
-
A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. (n.d.). ijarsct. Retrieved January 15, 2026, from [Link]
-
A review article on synthesis of imidazole derivatives. (2024, October 23). Retrieved January 15, 2026, from [Link]
-
Removing imidazole in a workup? (2017, May 26). Reddit. Retrieved January 15, 2026, from [Link]
-
Preparation of Imidazoles, Part 2: Benzimidazoles. (2024, July 25). YouTube. Retrieved January 15, 2026, from [Link]
-
World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015, July 20). Retrieved January 15, 2026, from [Link]
-
12 A review: Imidazole synthesis and its biological activities. (n.d.). Retrieved January 15, 2026, from [Link]
-
Recent advances in the synthesis of imidazoles. (2020, May 18). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 15, 2026, from [Link]
-
Reaction conditions evaluation for imidazole synthesis. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
The Debus–Radziszewski imidazole synthesis. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
How to purify 1-methylimidazole after the Debus–Radziszewski reaction. (2023, August 21). Quora. Retrieved January 15, 2026, from [Link]
-
Debus–Radziszewski imidazole synthesis. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Reaction strategies for synthesis of imidazole derivatives: a review. (2025, August 6). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis of Bioactive Imidazoles: A Review. (2015, May 15). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. (n.d.). ACS Catalysis. Retrieved January 15, 2026, from [Link]
-
Radziszewskis Imidazole Synthesis. (n.d.). Scribd. Retrieved January 15, 2026, from [Link]
-
Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PMC - PubMed Central. Retrieved January 15, 2026, from [Link]
-
A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization. (n.d.). NIH. Retrieved January 15, 2026, from [Link]
-
C–H arylation and alkenylation of imidazoles by nickel catalysis. (2015, September 8). RSC Publishing. Retrieved January 15, 2026, from [Link]
-
Synthesis and purification of imidazole derivatives. (2024, June 22). YouTube. Retrieved January 15, 2026, from [Link]
-
Robinson–Gabriel synthesis. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Robinson–Gabriel synthesis. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 5. Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00368G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02942B [pubs.rsc.org]
Navigating the Scale-Up of Ethyl 4-Amino-1-benzyl-1H-imidazole-5-carboxylate: A Technical Support Guide
Welcome to the technical support center for the synthesis and scale-up of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of moving this synthesis from the bench to larger-scale production. Our focus is on providing practical, experience-driven insights to anticipate and overcome common challenges, ensuring a robust and efficient manufacturing process.
Introduction to the Synthesis
The synthesis of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate typically involves a two-step process: the initial formation of the ethyl 4-amino-1H-imidazole-5-carboxylate core, followed by the N-benzylation of the imidazole ring. Each of these stages presents its own set of challenges, particularly when transitioning to a larger scale. This guide will break down these challenges and offer solutions based on established chemical principles and extensive laboratory experience.
Frequently Asked Questions (FAQs)
Here we address some of the common high-level questions that arise during the scale-up of this imidazole derivative.
Q1: What are the primary safety concerns when scaling up the synthesis of the amino-imidazole core?
A1: A significant safety concern in the synthesis of the ethyl 4-amino-1H-imidazole-5-carboxylate core is the potential use of highly toxic cyanides (such as sodium cyanide or hydrocyanic acid) in some synthetic routes.[1] On an industrial scale, the handling of large quantities of cyanides requires specialized facilities and stringent safety protocols to protect personnel and the environment.[1] Alternative, cyanide-free routes are highly encouraged for scale-up to mitigate these risks.
Q2: What are the main challenges related to the N-benzylation step at a larger scale?
A2: The main challenges during the N-benzylation step at scale include:
-
Regioselectivity: The imidazole ring has two nitrogen atoms, and benzylation can potentially occur at either one. Ensuring selective benzylation at the desired nitrogen (N-1) is crucial for obtaining the correct isomer. The presence of the amino group at position 4 can also influence the reaction's regioselectivity.
-
Reaction Control: Exothermic reactions can be a concern during alkylation. Proper temperature control is essential to prevent runaway reactions and the formation of byproducts.
-
Solvent Selection: The choice of solvent is critical for reaction efficiency, product solubility, and ease of removal during workup. On a large scale, solvent recovery and recycling are also important economic and environmental considerations.
-
Purification: The crude product will likely contain unreacted starting materials, the benzylating agent, and potentially isomeric byproducts. Developing an efficient and scalable purification method, such as crystallization, is key.
Q3: How can I improve the purity of my final product on a large scale?
A3: Recrystallization is a common and effective method for purifying solid organic compounds at an industrial scale.[1] The process involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly, which promotes the formation of pure crystals while impurities remain in the solvent.[1] A multi-step recrystallization process, potentially using different solvent systems, may be necessary to achieve high purity. For instance, an initial crystallization from water followed by pulping in absolute ethanol has been shown to be effective for similar amino-imidazole compounds.[1]
Troubleshooting Guide
This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues you may encounter during your experiments.
Synthesis of the Ethyl 4-Amino-1H-imidazole-5-carboxylate Core
Problem 1: Low yield during the cyclization reaction to form the imidazole ring.
-
Question: My yield of the ethyl 4-amino-1H-imidazole-5-carboxylate core is consistently low. What factors could be contributing to this, and how can I optimize the reaction?
-
Answer: Low yields in the formation of the amino-imidazole core can often be attributed to several factors:
-
Incomplete Reaction: The cyclization reaction may require specific temperature and time parameters to go to completion. Ensure that the reaction is monitored closely (e.g., by HPLC or TLC) to confirm the consumption of starting materials. For similar industrial processes, reaction times of around 3 hours at elevated temperatures (e.g., 95-100 °C) have been reported.[1]
-
Suboptimal pH: The pH of the reaction mixture can significantly impact the cyclization. The reaction is typically carried out under alkaline conditions.[1] It is crucial to control the pH within the optimal range for the specific synthetic route being used.
-
Side Reactions: The starting materials for imidazole synthesis can be prone to decomposition or polymerization under harsh conditions. Ensure that the temperature is carefully controlled and that the reaction is carried out under an inert atmosphere (e.g., argon) if the intermediates are sensitive to air or moisture.[1]
-
Inefficient Workup: Product may be lost during the extraction and isolation phases. Optimize your workup procedure to minimize losses, for example, by ensuring the correct pH for extraction and using an appropriate solvent.
-
Problem 2: The isolated amino-imidazole core is impure.
-
Question: My isolated ethyl 4-amino-1H-imidazole-5-carboxylate has significant impurities. What are the likely byproducts and how can I remove them?
-
Answer: Impurities in the amino-imidazole core can arise from unreacted starting materials or side reactions.
-
Common Impurities: Depending on the synthetic route, these could include unreacted nitriles or amino acids.
-
Purification Strategy: A robust purification strategy is essential. Recrystallization is a highly effective method. Experiment with different solvent systems to find one that provides good solubility for your product at high temperatures and poor solubility at low temperatures, while the impurities remain soluble. A common technique is to dissolve the crude product in a hot solvent like water and then cool it to induce crystallization.[1] Washing the resulting crystals with a solvent in which the product is sparingly soluble, such as cold ethanol, can further remove impurities.[1]
-
N-Benzylation of Ethyl 4-Amino-1H-imidazole-5-carboxylate
Problem 3: Formation of multiple products during N-benzylation.
-
Question: I am observing multiple spots on my TLC plate after the N-benzylation reaction. What are these likely to be, and how can I improve the selectivity?
-
Answer: The formation of multiple products is a common issue in the N-alkylation of unsymmetrical imidazoles.
-
Isomeric Products: The primary cause is likely the formation of regioisomers, with the benzyl group attaching to the other nitrogen atom of the imidazole ring. The electronic and steric effects of the substituents on the imidazole ring influence the site of alkylation.
-
Over-alkylation: It is also possible to have some degree of N-alkylation on the exocyclic amino group, although this is generally less favorable.
-
Improving Selectivity:
-
Choice of Base and Solvent: The reaction conditions can significantly influence the regioselectivity. Using a milder base and a non-polar solvent can sometimes favor one isomer over the other.
-
Protecting Groups: In some cases, it may be necessary to use a protecting group strategy to block one of the nitrogen atoms before benzylation, followed by deprotection.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
-
-
Problem 4: The N-benzylation reaction is sluggish or does not go to completion.
-
Question: My N-benzylation reaction is very slow, and a significant amount of the starting amino-imidazole remains even after extended reaction times. How can I drive the reaction to completion?
-
Answer: A sluggish N-benzylation reaction can be addressed by optimizing several parameters:
-
Base Strength: The base plays a crucial role in deprotonating the imidazole nitrogen, making it more nucleophilic. If you are using a weak base like potassium carbonate, switching to a stronger base such as sodium hydride might be necessary to fully deprotonate the imidazole.
-
Solvent: The reaction is often performed in a polar aprotic solvent like DMF or acetonitrile. Ensure the solvent is anhydrous, as water can quench the base and hinder the reaction.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, this must be balanced with the potential for increased byproduct formation.
-
Stoichiometry: Ensure that you are using at least a stoichiometric amount of the base and the benzylating agent. A slight excess of the benzylating agent can sometimes help to drive the reaction to completion.
-
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-Amino-1H-imidazole-5-carboxylate Core (Conceptual)
This is a conceptual protocol based on general principles of imidazole synthesis and should be adapted and optimized for your specific laboratory conditions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe, add the appropriate starting materials for the imidazole core synthesis (e.g., a suitable amino-nitrile precursor and a source of the C2 carbon).
-
Solvent and Base Addition: Add the chosen solvent (e.g., ethanol or water) and a suitable base (e.g., sodium ethoxide or sodium hydroxide).
-
Reaction: Heat the reaction mixture to the optimal temperature (e.g., reflux) and monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture and neutralize it with an appropriate acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system.
Protocol 2: N-Benzylation of Ethyl 4-Amino-1H-imidazole-5-carboxylate
This protocol is adapted from general procedures for the N-alkylation of imidazoles.
-
Reaction Setup: To a solution of ethyl 4-amino-1H-imidazole-5-carboxylate in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile), add a suitable base (e.g., potassium carbonate or sodium hydride) under an inert atmosphere.
-
Addition of Benzylating Agent: Slowly add benzyl bromide or benzyl chloride to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or HPLC).
-
Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Troubleshooting Guide for N-Benzylation
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time, temperature, or use a stronger base. |
| Product loss during workup | Optimize extraction and purification steps. | |
| Low Purity | Formation of regioisomers | Modify reaction conditions (base, solvent, temperature) to improve selectivity. |
| Unreacted starting materials | Use a slight excess of the benzylating agent and ensure complete reaction. | |
| Presence of benzyl alcohol | Ensure the quality of the benzyl halide and proper reaction workup to remove hydrophilic impurities. | |
| Scalability Issues | Poor heat transfer | Use a reactor with efficient stirring and cooling capabilities. |
| Difficult product isolation | Develop a robust crystallization procedure for purification. |
Visualizations
Workflow for the Synthesis of Ethyl 4-Amino-1-benzyl-1H-imidazole-5-carboxylate
Caption: A simplified workflow for the two-step synthesis.
Troubleshooting Logic for Low Purity in N-Benzylation
Caption: A decision tree for troubleshooting purity issues.
References
- Industrial production method of 4-amino-5-imidazole formamide. CN111362875A.
-
Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 243–251. [Link]
-
PubChem. Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. [Link]
-
PubChem. Ethyl 4-amino-1H-imidazole-5-carboxylate. [Link]
-
University of Otago. N-Alkylation of imidazoles. [Link]
Sources
Technical Support Center: Synthesis of Imidazole Carboxylates Bearing Electron-Withdrawing Groups
Welcome to the Technical Support Center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and functionalizing imidazole carboxylates substituted with electron-withdrawing groups (EWGs) such as nitro (-NO₂), trifluoromethyl (-CF₃), and halides (-Cl, -Br).
The presence of EWGs is crucial for modulating the physicochemical and biological properties of imidazole-based compounds, but it introduces significant synthetic challenges.[1][2][3] These groups decrease the electron density of the heterocyclic ring, reducing the nucleophilicity of the ring nitrogens and altering the reactivity of all positions on the scaffold. This guide provides detailed troubleshooting advice and protocols to address the common issues encountered during these syntheses.
Troubleshooting Guide: Synthesis & Functionalization
This section addresses specific experimental failures in a question-and-answer format, providing explanations grounded in reaction mechanisms and offering field-proven solutions.
Ring Formation Challenges
Q1: My Debus-Radziszewski synthesis for an ethyl 4-nitroimidazole-2-carboxylate is resulting in extremely low yields. Why is this happening and how can I fix it?
A1: This is a common issue. The standard Debus-Radziszewski reaction, which condenses a 1,2-dicarbonyl, an aldehyde, and ammonia, is known to produce poor yields, especially with deactivated substrates. The electron-withdrawing nitro group deactivates the reaction intermediates, slowing the desired condensation and cyclization steps.[1]
Core Problem: The reduced nucleophilicity of the intermediates and overall lower reactivity of the system under standard thermal conditions.
Recommended Solutions & Protocol:
-
Switch to Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by overcoming the high activation energy barriers associated with deactivated substrates.[4][5]
-
Employ a More Effective Catalyst: While the classic synthesis is often uncatalyzed, modern variations show significant improvement with catalysts. Copper(I) iodide (CuI) has been shown to be effective in synthesizing trisubstituted imidazoles.[6] A low-melting mixture of urea–ZnCl₂ can also serve as a reusable and effective catalytic medium.[7]
-
Optimize Solvent and Temperature: For thermal conditions, switching to a high-boiling polar aprotic solvent like butanol or DMSO can improve yields compared to traditional choices like ethanol.[6]
Troubleshooting Workflow: Low Yield in Ring Synthesis
Caption: Troubleshooting Decision Tree for Debus-Radziszewski Synthesis.
Post-Synthesis Modification Issues
Q2: I am unable to hydrolyze my methyl 2-chloro-4-trifluoromethyl-imidazole-5-carboxylate to the corresponding carboxylic acid using standard LiOH or NaOH in MeOH/H₂O. The starting material is either recovered or decomposes. What should I do?
A2: This is a classic challenge rooted in the electronic properties of your substrate. The combined electron-withdrawing power of the chloro, trifluoromethyl, and carboxylate groups makes the imidazole ring highly electron-deficient.
Core Problem:
-
Deactivated Carbonyl: The EWGs pull electron density away from the ester carbonyl, making it less electrophilic and thus less susceptible to nucleophilic attack by hydroxide.
-
Ring Susceptibility: The highly electron-deficient ring is now vulnerable to nucleophilic attack by hydroxide, which can lead to ring-opening or other decomposition pathways, especially at elevated temperatures.[8]
Recommended Solutions & Protocol:
-
Strategy 1: Harsher, Controlled Saponification:
-
Reagent: Use Barium Hydroxide (Ba(OH)₂). The bivalent nature of Ba²⁺ can better coordinate the carbonyl oxygen and facilitate hydrolysis.
-
Solvent: Use a 1:1 mixture of Dioxane:H₂O or THF:H₂O.
-
Temperature: Begin at a moderate temperature (e.g., 50-60 °C) and monitor carefully by TLC/LC-MS. Increase temperature slowly only if necessary.
-
Work-up: After completion, carefully acidify with dilute H₂SO₄ to precipitate BaSO₄, which can be removed by filtration through Celite.
-
-
Strategy 2: Non-Nucleophilic Cleavage (for Methyl/Ethyl Esters):
-
Reagent: Use Trimethyltin Hydroxide (Me₃SnOH) or Lithium Iodide (LiI) in a solvent like pyridine or collidine.
-
Mechanism: These reagents mediate ester cleavage through a non-hydrolytic Sₙ2 mechanism on the ester's alkyl group, avoiding direct attack on the sensitive heterocyclic ring.
-
Procedure: Dissolve the ester in dry pyridine. Add 3-5 equivalents of anhydrous LiI. Heat the reaction to reflux and monitor. This method is often cleaner, though it requires anhydrous conditions.
-
Q3: My N-alkylation of an unsymmetrical nitro-imidazole carboxylate is sluggish and gives a mixture of regioisomers. How can I improve the rate and selectivity?
A3: The EWGs on the imidazole ring decrease the nucleophilicity of both ring nitrogens, which slows the reaction rate.[9][10] The formation of regioisomers is governed by a delicate balance between electronic and steric effects.[11][12]
Core Problem:
-
Low Nucleophilicity: The EWG reduces the electron density on the nitrogen atoms, making them poor nucleophiles. A standard base like K₂CO₃ may not be sufficient to generate a reactive imidazolide anion.
-
Regioselectivity: Alkylation can occur at either N1 or N3. An EWG at the C4 position will electronically disfavor alkylation at the adjacent N3 nitrogen. However, bulky groups at C5 or a bulky alkylating agent can sterically direct the reaction to the less hindered nitrogen.[12]
Electronic & Steric Effects on N-Alkylation
Caption: EWGs electronically deactivate the adjacent nitrogen, favoring alkylation at the distal nitrogen.
Recommended Solutions & Protocol:
-
Stronger Base & Anhydrous Conditions: Use a stronger, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF. This will irreversibly deprotonate the imidazole to form the more nucleophilic imidazolide anion.
-
Protocol: Cool the imidazole solution in dry DMF to 0 °C. Add 1.1 equivalents of NaH (60% dispersion in mineral oil) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C, then slowly add 1.0 equivalent of the alkylating agent. Let the reaction warm to room temperature and monitor.
-
-
Control Stoichiometry: To avoid dialkylation, which can form imidazolium salts, use the alkylating agent as the limiting reagent.[12]
-
Leverage Temperature: While higher temperatures can increase the rate, they can also decrease regioselectivity. It is often best to run the reaction at the lowest temperature that allows for a reasonable reaction rate (start at room temperature).
Table 1: Comparison of N-Alkylation Conditions for Electron-Deficient Imidazoles
| Parameter | Condition A (Mild) | Condition B (Forced) | Rationale & Recommendation |
|---|---|---|---|
| Base | K₂CO₃, Cs₂CO₃ | NaH, KHMDS | EWGs require a strong base to generate a sufficient concentration of the imidazolide anion. Start with NaH. |
| Solvent | Acetonitrile, Acetone | DMF, DMSO | Polar aprotic solvents are superior for Sₙ2 reactions. Use dry DMF. |
| Temperature | Room Temp → Reflux | 0 °C → Room Temp | Forced conditions allow for lower temperatures, which often improves regioselectivity. Start at 0 °C and warm slowly. |
| Outcome | Sluggish, low yield, poor selectivity | Faster, higher yield, better selectivity | For challenging substrates, forced conditions (B) are almost always necessary. |
Frequently Asked Questions (FAQs)
Q1: How do EWGs fundamentally alter the reactivity of the imidazole ring?
A1: Electron-withdrawing groups alter the ring's reactivity in two primary ways[1]:
-
Decreased Basicity and Nucleophilicity: By pulling electron density out of the π-system via inductive and/or resonance effects, EWGs make the lone pair of electrons on the pyridine-type nitrogen (N3) less available for protonation or for attacking an electrophile. This makes reactions like N-alkylation, acylation, and coordination to metals more difficult.[9]
-
Activation towards Nucleophilic Attack: The overall electron deficiency makes the ring carbons (especially C2 and C5) more electrophilic and susceptible to attack by strong nucleophiles. This can be a desired reactivity for SₙAr reactions but can also be an undesired side reaction during saponification or other steps involving nucleophilic reagents.[13][14]
Q2: What are the most reliable synthetic routes for creating the core of an imidazole carboxylate with EWGs?
A2: While many methods exist for imidazole synthesis, two classical, robust methods are commonly adapted for these challenging substrates[5]:
-
Debus-Radziszewski Synthesis: A multi-component reaction involving a 1,2-dicarbonyl, an aldehyde, and an ammonia source.[15][16] While yields can be low, its use of simple starting materials makes it attractive. Modern modifications using microwave heating or catalysts are essential for success with EWG-substituted precursors.[17]
-
Marckwald Synthesis: Involves the cyclization of an α-aminoketone with a cyanate or thiocyanate derivative.[18][19] This method is particularly useful for preparing 2-oxy or 2-thioimidazole derivatives. The key challenge is often the synthesis and stability of the required α-aminoketone precursor.
Q3: Are there any general "rules of thumb" for reaction conditions when working with these electron-deficient systems?
A3: Yes. While every reaction is unique, the following principles generally apply:
-
For reactions requiring imidazole nucleophilicity (e.g., N-alkylation): Use stronger bases (NaH), polar aprotic solvents (DMF), and carefully controlled temperatures to maximize the reactivity of the deprotonated imidazole while maintaining selectivity.
-
For reactions at the carboxylate group (e.g., hydrolysis, amidation): Be mindful of competing ring attack. Use the mildest conditions possible. If standard conditions fail, consider non-standard reagents (e.g., Ba(OH)₂) or alternative, non-hydrolytic cleavage strategies.
-
For ring formation: Expect slower reaction rates and lower yields. Proactively employ modern techniques like microwave synthesis or screen catalysts known to accelerate condensations (e.g., Lewis acids, Cu(I) salts) to achieve acceptable results.[6][7]
References
-
Gomez-Perez, V., et al. (2022). Imidazole and nitroimidazole derivatives as NADH‐fumarate reductase inhibitors: Density functional theory studies, homology modeling, and molecular docking. National Center for Biotechnology Information. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. Royal Society of Chemistry. Available at: [Link]
-
Candeias, N. R., et al. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. National Center for Biotechnology Information. Available at: [Link]
-
H S, S., et al. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
Wikipedia. (2023). Debus–Radziszewski imidazole synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Marckwald approach to fused imidazoles. Available at: [Link]
-
Zou, Y., et al. (2022). Role of Electron-Deficient Imidazoles on Ion Transport and Conductivity in Solid-State Polymer Electrolytes. eScholarship, University of California. Available at: [Link]
-
Altenhoff, G., et al. (2004). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ACS Publications. Available at: [Link]
-
Bakunov, S. A., et al. (2024). Synthesis of Fused sp3-Enriched Imidazoles. PubMed. Available at: [Link]
-
Sadeghian, M., et al. (2008). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. Available at: [Link]
-
Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. Available at: [Link]
-
Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis. Available at: [Link]
-
Kascatan-Nebioglu, A., et al. (2011). Hydrolysis of imidazole-2-ylidenes. PubMed. Available at: [Link]
-
Chawla, A., et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica. Available at: [Link]
-
Baxendale, I. R., et al. (2014). Sustainable Synthesis of Thioimidazoles via Carbohydrate-Based Multicomponent Reactions. Durham University. Available at: [Link]
-
Chen, J., et al. (2025). An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor. ACS Publications. Available at: [Link]
-
Sharma, D., et al. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical and Control Systems. Available at: [Link]
-
Kumar, A., et al. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. National Center for Biotechnology Information. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]
-
Karon, K., et al. (2024). The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Interaction of 2-unsubstituted imidazole N-oxides with electron-deficient olefins: a quantum chemical analysis. Available at: [Link]
Sources
- 1. Imidazole and nitroimidazole derivatives as NADH‐fumarate reductase inhibitors: Density functional theory studies, homology modeling, and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazole synthesis [organic-chemistry.org]
- 8. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water - PMC [pmc.ncbi.nlm.nih.gov]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 16. scribd.com [scribd.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of Fused sp3-Enriched Imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Ethyl 4-Amino-1-Benzyl-1H-Imidazole-5-Carboxylate
Welcome to the dedicated technical support resource for the purification of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity crystalline material. The following question-and-answer format addresses common challenges encountered during the recrystallization of this and structurally related imidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a recrystallization protocol for ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate?
A1: The critical first step is solvent selection. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will completely dissolve it at or near the solvent's boiling point. For ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate, a polar compound, it is best to start by screening polar solvents. Given that a study on similar ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks utilized ethanol for recrystallization, this is a logical and recommended starting point.[1][2]
Q2: What are the key physical properties of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate to consider during recrystallization?
A2: The most critical physical property is its melting point, which is reported to be in the range of 109-111 °C.[1] To avoid a common purification pitfall known as "oiling out," where the compound melts in the hot solvent before it dissolves, it is advisable to select a solvent with a boiling point lower than the compound's melting point.
| Property | Value | Source |
| Molecular Weight | 245.28 g/mol | |
| Melting Point | 109-111 °C | |
| Appearance | Solid |
Q3: How can I perform a systematic solvent screen for this compound?
A3: To perform a systematic solvent screen, take small, equal amounts of your crude compound in separate test tubes. Add a small volume of a single solvent to each test tube and observe the solubility at room temperature. If the compound dissolves, that solvent is unsuitable for single-solvent recrystallization. If it does not dissolve, heat the mixture to the solvent's boiling point and observe. If it dissolves when hot, and then precipitates upon cooling, you have a potentially suitable solvent. A range of solvents with varying polarities should be tested.
Recommended Solvents for Initial Screening:
-
High Polarity: Water, Ethanol, Methanol, Isopropanol
-
Medium Polarity: Acetone, Ethyl Acetate
-
Low Polarity: Toluene, Hexanes
Troubleshooting Guide
Problem 1: The compound will not dissolve in the hot solvent.
Cause: The solvent may not be a good match for the polarity of your compound, or you may not be using a sufficient volume of solvent.
Solutions:
-
Increase Solvent Volume: Add the hot solvent in small increments until the compound dissolves. Be mindful not to add an excessive amount, as this will reduce your final yield.
-
Switch to a More Suitable Solvent: If a large volume of solvent is required, it is best to try a different solvent in which your compound has higher solubility at elevated temperatures. For amino-ester compounds, solvents like ethanol or ethyl acetate are often effective.
-
Consider a Mixed-Solvent System: If no single solvent is ideal, a mixed-solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point. Then, add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common pair for compounds of this nature is ethanol/water.
Problem 2: The compound "oils out" instead of forming crystals.
Cause: This occurs when the crude compound melts in the hot solvent before it dissolves, forming an immiscible liquid. This is more likely if the boiling point of the solvent is higher than the melting point of the compound (109-111 °C for the target compound) or if there are significant impurities present, which can depress the melting point.
Solutions:
-
Lower the Temperature: If possible, try to dissolve the compound at a temperature below its melting point.
-
Use More Solvent: Adding more hot solvent can sometimes prevent oiling out by keeping the concentration of the solute below its saturation point at the melting temperature.
-
Change Solvents: Select a solvent with a lower boiling point.
-
Slow Cooling: Allow the solution to cool very slowly to encourage the formation of nucleation sites for crystallization rather than liquid-liquid phase separation.
-
Purify by Chromatography First: If significant impurities are the cause, it may be necessary to first purify the crude material by column chromatography to remove the impurities that are causing the melting point depression.
Experimental Workflow: Troubleshooting "Oiling Out"
Caption: Decision tree for troubleshooting "oiling out".
Problem 3: No crystals form upon cooling.
Cause: The solution may not be supersaturated, meaning too much solvent was used, or the nucleation process has not initiated.
Solutions to Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a single, pure crystal of the desired compound to the solution. This "seed" crystal provides a template for other molecules to crystallize upon.
-
Reduce Solvent Volume: If the solution is not supersaturated, gently heat the solution to evaporate some of the solvent. Then, allow it to cool again.
-
Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath.
Protocol: Inducing Crystallization
Caption: Methods to induce crystallization.
Problem 4: The recrystallized product is still impure.
Cause: Impurities may have been trapped within the crystal lattice during formation, or some impurities may have similar solubility profiles to the desired compound.
Solutions:
-
Second Recrystallization: A second recrystallization will often significantly improve purity, although some product loss is expected.
-
Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration of the dissolved sample before allowing it to cool. This will remove any solid impurities that are not dissolved in the hot solvent.
-
Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Charcoal Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.
Problem 5: The final yield is very low.
Cause: This is a common issue that can result from several factors during the recrystallization process.
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Ensure Complete Precipitation: Cool the solution in an ice bath for a sufficient amount of time to maximize crystal formation.
-
Avoid Premature Crystallization: Ensure that the solution does not cool and crystallize during a hot filtration step.
-
Careful Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.
-
Recover a Second Crop: The filtrate (mother liquor) can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
References
-
Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. [Link]
-
ChemBK. (n.d.). Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. [Link]
-
Elgazwy, A. S., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [Link]
- Google Patents. (2020). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
-
Hassan, A. A., et al. (2014). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 19(10), 15686-15715. [Link]
-
PubChem. (n.d.). Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Ethyl 4-amino-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]
-
Yahyazadeh, A., et al. (2009). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 21(6), 4963-4966. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ResearchGate. (2019). shows that replacement of solvent for recrystallization does not change...[Link]
Sources
A Senior Application Scientist's Guide to the Structural Confirmation of Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of safety, efficacy, and regulatory compliance. For novel heterocyclic compounds like ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate, a substituted imidazole, this process is critical. Imidazole derivatives are a privileged scaffold in medicinal chemistry, known for a wide range of biological activities.[1][2][3] This guide provides an in-depth, objective comparison of mass spectrometry as a primary tool for structural confirmation, contextualized against other powerful analytical techniques. We will delve into the causality behind experimental choices, present validated protocols, and offer a comparative framework for researchers, scientists, and drug development professionals.
Part 1: The Power and Precision of Mass Spectrometry
Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Its high sensitivity and ability to provide molecular weight and structural information from minute sample quantities make it a frontline tool in chemical analysis.[4]
Core Principles: From Sample to Spectrum
The fundamental process of mass spectrometry involves three key stages: ionization, mass analysis, and detection. The choice of method at each stage is dictated by the analyte's chemical properties and the analytical question at hand.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a Validated, Stability-Indicating HPLC Method for Purity Analysis of Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate
Introduction
Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate is a substituted imidazole derivative that serves as a key building block in the synthesis of various pharmacologically active molecules.[1] The purity of such intermediates is paramount, as the presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a robust, accurate, and reliable analytical method for purity determination is a cornerstone of quality control in the drug development process.
This guide provides an in-depth comparison of chromatographic strategies and details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. The methodology is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose in a regulated environment.[2][3]
Part 1: Method Development and Comparative Optimization
The objective is to develop a method that can separate the main compound from potential process-related impurities and degradation products. The molecular structure of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate, featuring a polar amino group, an ester, and a non-polar benzyl group, suggests that reversed-phase chromatography is the most suitable approach.[4][5]
Column Chemistry Selection
The stationary phase is the most critical factor for achieving separation. A comparison of common reversed-phase columns was undertaken to find the optimal balance of retention, resolution, and peak shape.
-
C18 (Octadecylsilane): Offers the highest hydrophobicity and is the workhorse of reversed-phase HPLC.[5] It provides strong retention for non-polar to moderately polar compounds.
-
C8 (Octylsilane): Less retentive than C18, which can be advantageous for reducing run times if the analyte is strongly retained.
-
Polar-Embedded/Polar-Endcapped: These columns have polar groups embedded within the alkyl chains or at the end, which can improve peak shape for basic compounds like our analyte and offer alternative selectivity.[6]
Experimental Comparison: Initial screening revealed that while all columns provided some retention, the C18 column offered the best resolution between the main peak and a closely eluting impurity observed in a trial synthesis batch. The C8 column resulted in shorter retention times but with compromised resolution. The polar-embedded phase showed excellent peak shape but insufficient retention under standard mobile phase conditions. Therefore, a C18 column was selected for further optimization.
Mobile Phase Optimization
The mobile phase composition dictates the elution strength and influences the ionization state of the analyte, which is critical for good chromatography.
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.[7] Acetonitrile generally has a lower viscosity and higher elution strength. A comparative gradient elution from 10% to 90% organic modifier showed that acetonitrile provided sharper peaks and better resolution in a shorter time compared to methanol.
-
Aqueous Phase & pH Control: The analyte contains a primary amine, which is basic. The pH of the mobile phase is crucial for controlling its ionization state.
-
At neutral pH (~7) , the amine is partially protonated, which can lead to poor peak shape (tailing) due to interactions with residual silanols on the silica-based column.
-
At acidic pH (~2.5-3.5) , the amine is fully protonated (R-NH3+), making it more polar. This consistent charge state minimizes silanol interactions, resulting in highly symmetrical peaks.[8]
-
A 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid was chosen. This buffer provides good buffering capacity in the desired pH range and is compatible with UV detection.
Optimized Chromatographic Conditions
The following conditions were finalized after systematic evaluation.
| Parameter | Optimized Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides optimal retention and resolution for the analyte and its impurities. |
| Mobile Phase A | 20 mM KH2PO4, pH 3.0 (adjusted with H3PO4) | Buffers the system to ensure the analyte is fully protonated, yielding a sharp, symmetrical peak. |
| Mobile Phase B | Acetonitrile | Offers superior peak shape and resolution compared to methanol. |
| Gradient Elution | 0-2 min (30% B), 2-15 min (30% to 80% B), 15-17 min (80% B), 17-17.1 min (80% to 30% B), 17.1-22 min (30% B) | Allows for the elution of any less polar impurities while ensuring the main peak is well-resolved. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer kinetics. |
| Detection | UV at 254 nm | Wavelength at which the analyte exhibits significant absorbance, providing good sensitivity. |
| Injection Volume | 10 µL | A suitable volume to balance sensitivity and peak shape. |
Part 2: Forced Degradation and Method Specificity
A crucial aspect of a purity method is its ability to be "stability-indicating." This means the method must be able to separate the intact analyte from any degradation products that may form under stress conditions. This was evaluated through a forced degradation study, following ICH guideline Q1A(R2).[9][10][11]
Forced Degradation Protocol
The analyte was subjected to the following stress conditions to induce degradation, with a target of 5-20% degradation for meaningful analysis.[11][12]
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Solid drug substance exposed to 1.2 million lux hours and 200 watt hours/m² in a photostability chamber.
Results and Demonstration of Specificity
The stressed samples were analyzed using the optimized HPLC method. In all cases, the degradation products were well-resolved from the main analyte peak. Peak purity analysis, performed with a photodiode array (PDA) detector, confirmed that the main analyte peak was spectrally pure in all stressed samples, demonstrating the method's specificity.
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | ~15% | Two major degradation peaks observed at earlier retention times. |
| Base Hydrolysis | ~18% | One major degradation peak and one minor peak observed. |
| Oxidation | ~10% | A single distinct degradation peak was formed. |
| Thermal | ~5% | Minor degradation observed, peaks consistent with hydrolytic pathways. |
| Photolytic | No significant degradation | The molecule demonstrated high stability under light stress. |
This study confirms that the method is stability-indicating and specific for the analysis of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate.
Caption: Logical workflow for HPLC method development and validation.
Part 3: Method Validation (ICH Q2(R1) Guidelines)
The optimized method was fully validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3][13][14]
Validation Parameters Summary
| Parameter | Procedure | Results | Acceptance Criteria |
| System Suitability | Six replicate injections of the standard solution. | Tailing Factor: 1.1Theoretical Plates: >5000%RSD of Peak Area: 0.3% | Tailing Factor ≤ 2.0Theoretical Plates ≥ 2000%RSD ≤ 2.0% |
| Specificity | Analysis of blank, standard, and forced degradation samples. | No interference at the analyte's retention time. All degradant peaks were resolved. | No interference from blank or impurities. Resolution > 2.0. |
| Linearity | Analysis of seven concentrations from 1 to 150 µg/mL. | Correlation Coefficient (r²): 0.9998 | r² ≥ 0.999 |
| Accuracy (Recovery) | Spiking of placebo with analyte at 80%, 100%, and 120% of the nominal concentration (n=3 for each level). | Mean Recovery: 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability) | Six separate preparations of the same sample. | %RSD: 0.5% | %RSD ≤ 1.0% |
| Precision (Intermediate) | Analysis by a different analyst on a different day using different equipment. | %RSD: 0.8% | %RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (S/N > 10). | 1.0 µg/mL | - |
| Limit of Detection (LOD) | Determined by signal-to-noise ratio (S/N > 3). | 0.3 µg/mL | - |
| Robustness | Deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2). | All system suitability parameters were met. Peak areas varied by <2.0%. | System suitability must pass. No significant impact on results. |
The validation results confirm that the method is linear, accurate, precise, specific, and robust for the purity determination of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate.
Part 4: Standard Operating Procedure (SOP)
This section provides a step-by-step protocol for executing the purity analysis.
Reagents and Materials
-
Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH2PO4) (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (Milli-Q or equivalent)
Preparation of Solutions
-
Mobile Phase A: Dissolve 2.72 g of KH2PO4 in 1000 mL of water. Adjust pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mobile Phase A and Acetonitrile in a 70:30 v/v ratio.
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
HPLC System Setup and Execution
-
Set up the HPLC system according to the parameters in the "Optimized Chromatographic Conditions" table.
-
Equilibrate the column with the mobile phase composition at the initial conditions for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (Diluent) to ensure no carryover or system contamination.
-
Inject the Standard Solution six times to perform the System Suitability Test. Verify that all parameters pass before proceeding.
-
Inject the Sample Solution in duplicate.
-
Calculate the purity of the sample using the area normalization method or against the reference standard, as required.
Caption: Step-by-step workflow for routine purity analysis.
Conclusion
This guide has detailed the systematic development and rigorous validation of a stability-indicating reversed-phase HPLC method for the purity analysis of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. By comparing different stationary and mobile phases and grounding the final method in ICH principles, we have established a scientifically sound, robust, and reliable protocol. This method is suitable for routine quality control and stability studies, ensuring the quality of this important synthetic intermediate for pharmaceutical development.
References
-
ICH. (n.d.). Quality Guidelines. Retrieved from ich.org. [Link]
- Google Patents. (2020). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
-
Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from database.ich.org. [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from chromatographyonline.com. [Link]
-
Podolska, M., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Retrieved from actapol.pl. [Link]
-
ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from database.ich.org. [Link]
-
PubChem. (n.d.). ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
-
European Medicines Agency. (1995). Validation of Analytical Procedures: Text and Methodology. Retrieved from ema.europa.eu. [Link]
-
Al-Ghanim, A. M. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. [Link]
-
Phenomenex. (2024). Normal-phase vs. Reversed-phase Chromatography. Retrieved from phenomenex.com. [Link]
-
Al-Ghanim, A. M. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health. [Link]
- Google Patents. (2013). US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.
-
ResolveMass. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from resolvemass.ca. [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from fda.gov. [Link]
-
U.S. Food and Drug Administration. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from fda.gov. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from gmp-compliance.org. [Link]
-
Asian Journal of Research in Chemistry. (n.d.). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Retrieved from ajrconline.org. [Link]
-
Technology Networks. (2024). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from technologynetworks.com. [Link]
-
MDPI. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from mdpi.com. [Link]
-
ResolveMass Laboratories. (2024). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from sielc.com. [Link]
-
Taylor & Francis Online. (2018). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Retrieved from tandfonline.com. [Link]
Sources
- 1. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | C13H15N3O2 | CID 11128569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 8. Polar Compounds | SIELC Technologies [sielc.com]
- 9. ICH Official web site : ICH [ich.org]
- 10. database.ich.org [database.ich.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. fda.gov [fda.gov]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Structural Elucidation of Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate: An In-Depth Analysis
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational design and development.[1][2] The imidazole scaffold, in particular, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][3] This guide provides a comprehensive analysis of the crystal structure determination of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate, a representative imidazole derivative.[4] We will delve into the gold-standard technique of single-crystal X-ray diffraction, presenting a detailed protocol and illustrative data. Furthermore, we will objectively compare this method with alternative and complementary analytical techniques, providing researchers, scientists, and drug development professionals with a holistic understanding of the available tools for comprehensive molecular characterization.
The Primacy of X-ray Crystallography in Structural Elucidation
Single-crystal X-ray diffraction (SCXRD) remains the most powerful and unambiguous method for determining the atomic arrangement within a crystalline solid.[2][5] It provides precise information on bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions, which are critical for understanding a molecule's biological activity and physicochemical properties. While obtaining high-quality crystals can be a bottleneck, the unparalleled detail offered by a successful crystal structure analysis is often indispensable.[2]
While a complete crystal structure for ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate is not publicly available, we can examine the crystallographic data of a closely related pyrazole analog, Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate , to illustrate the depth of information that can be obtained.[6][7]
Illustrative Crystallographic Data of a Related Imidazole Analog
The following table summarizes the key crystallographic parameters for Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, as determined by single-crystal X-ray diffraction.[6][7]
| Parameter | Value |
| Chemical Formula | C13H15N3O4S |
| Formula Weight | 309.34 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| Unit Cell Dimensions | a = 6.27869 (7) Åb = 15.43607 (12) Åc = 15.27141 (13) Åβ = 96.2633 (9)° |
| Volume | 1471.24 (2) ų |
| Z (Molecules per unit cell) | 4 |
| Temperature | 100 K |
| Radiation | Cu Kα (λ = 1.54184 Å) |
| R-factor | 0.027 |
| wR-factor | 0.074 |
Data obtained from the crystallographic study of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.[6][7]
This data provides a precise three-dimensional map of the molecule, revealing crucial details about its conformation. For instance, the study found that the benzene and pyrazole rings are inclined to each other at an angle of 77.48 (3)°.[6][7] It also identified key intermolecular interactions, such as hydrogen bonds and π–π stacking, which are vital for understanding how the molecules pack in the solid state and can inform predictions about their behavior in biological systems.[6][7]
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a detailed, step-by-step methodology for the single-crystal X-ray diffraction of a small organic molecule like ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Step 1: Crystallization
Objective: To grow a single, high-quality crystal suitable for diffraction. This is often the most challenging step.[2]
Methodology:
-
Material Purification: The compound must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: A solvent or solvent system in which the compound is moderately soluble is ideal.[8]
-
Crystallization Technique:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly.[8] This is a simple and widely used method.[9]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container with a more volatile solvent (the precipitant) in which the compound is insoluble. The precipitant slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility of the compound drops, leading to crystal formation.
-
Step 2: Crystal Mounting and Data Collection
Objective: To mount a suitable crystal and collect diffraction data using an X-ray diffractometer.
Methodology:
-
Crystal Selection: A single crystal with well-defined faces and no visible cracks or defects, typically 0.1-0.3 mm in size, is selected under a microscope.
-
Mounting: The selected crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected from different orientations.
Step 3: Structure Solution and Refinement
Objective: To process the collected diffraction data to determine the crystal structure.
Methodology:
-
Data Reduction: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[10]
-
Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.[6][7]
Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization often requires a multi-technique approach. The following table compares X-ray crystallography with other common analytical methods for the structural elucidation of small organic molecules.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Single-Crystal X-ray Diffraction | Diffraction of X-rays by a single crystal.[11] | Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, intermolecular interactions. | Unambiguous and high-resolution structural determination.[12] | Requires high-quality single crystals, which can be difficult to grow.[5][11] Provides a static picture of the molecule in the solid state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[13] | Connectivity of atoms (1D and 2D NMR), solution-state conformation, dynamic processes. | Provides information about the molecule in solution, which is often more biologically relevant. Does not require crystallization.[12] | Structure determination can be complex for larger molecules. Provides an average structure in solution. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Molecular weight, elemental composition (high-resolution MS), fragmentation patterns for structural clues. | High sensitivity, requires very small amounts of sample. | Provides limited information about the 3D structure and connectivity. |
| Computational Chemistry (e.g., DFT) | Solving the Schrödinger equation to predict molecular properties.[14] | Optimized geometry, electronic properties, vibrational frequencies, reaction mechanisms. | Can provide insights into structures that are difficult to study experimentally.[15] Can be used to predict properties and guide experiments. | Accuracy depends on the level of theory and basis set used.[14] Results need to be validated experimentally. |
A Synergistic Approach to Molecular Characterization
The most robust understanding of a molecule like ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate is achieved by integrating data from multiple analytical techniques. Each method provides a unique piece of the puzzle, and their combined insights offer a more complete picture than any single technique in isolation.
For example, NMR spectroscopy can confirm the molecular structure in solution and provide insights into its dynamic behavior, complementing the static solid-state picture from X-ray crystallography. High-resolution mass spectrometry can unequivocally determine the elemental composition, corroborating the crystallographic results. Computational studies can then be used to rationalize the observed experimental data and predict other properties.[16]
Conclusion
The structural analysis of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate and related compounds is a critical endeavor in the development of new therapeutics and functional materials. Single-crystal X-ray diffraction stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state. However, as we have demonstrated, a comprehensive understanding is best achieved through a synergistic approach, integrating the strengths of X-ray crystallography with complementary techniques such as NMR spectroscopy, mass spectrometry, and computational modeling. This integrated strategy provides a self-validating system, ensuring the accuracy and completeness of the structural characterization, and empowering researchers to make more informed decisions in their scientific pursuits.
References
-
Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1376. [Link]
-
PubChem. (n.d.). ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. [Link]
-
Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate. [Link]
-
Abdin, M. Z., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), e2000470. [Link]
-
Al-Hadedi, A. A. M., et al. (2023). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. Molecules, 28(14), 5384. [Link]
-
Kastner, C. L., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(32), 13341-13346. [Link]
-
Iqbal, J., et al. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Medical Research & Health Sciences, 8(7), 84-93. [Link]
-
Verma, A., et al. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 25(21), 5038. [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2130-2150. [Link]
-
Singh, P., et al. (2024). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances, 14(1), 1-15. [Link]
-
Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry, 32, 115972. [Link]
-
Al-Ostath, A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(14), 5518. [Link]
-
Mary, Y. S., et al. (2024). Two novel imidazole derivatives – Combined experimental and computational study. Journal of Molecular Structure, 1301, 137357. [Link]
-
Jiang, J., & Zhou, Z. H. (2018). How cryo-electron microscopy and X-ray crystallography complement each other. Protein Science, 27(1), 24-33. [Link]
-
Michigan State University. (n.d.). X-Ray Crystallography Laboratory. [Link]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]
-
Fernández-García, F., et al. (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences, 25(18), 10103. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | C13H15N3O2 | CID 11128569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How To [chem.rochester.edu]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CXMS: An Alternative to X-Ray Crystallography for Proteins [thermofisher.com]
- 13. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 14. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Ethyl 4-Amino-1-benzyl-1H-imidazole-5-carboxylate and Its Positional Isomers for Drug Discovery
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and its ability to engage in diverse biological interactions.[1][2] This guide presents a detailed comparative study of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate against its key positional isomers: ethyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate and ethyl 2-amino-1-benzyl-1H-imidazole-5-carboxylate. We delve into their physicochemical properties, biological activities, and underlying structure-activity relationships (SAR). This analysis is supported by established experimental protocols and quantitative data to provide researchers and drug development professionals with a comprehensive framework for advancing imidazole-based therapeutic agents.
Introduction: The Significance of the Imidazole Core
Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in many natural and synthetic molecules.[1][3] Its unique amphoteric nature, allowing it to act as both a weak acid and a weak base, and its capacity for hydrogen bonding are critical to its biological function.[4] The imidazole ring is a key component of the amino acid histidine, histamine, and purines, highlighting its integral role in biological systems.[1] Consequently, imidazole derivatives have been successfully developed into a wide array of therapeutic agents, exhibiting antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties.[5][6]
The strategic placement of substituents on the imidazole ring profoundly influences the molecule's electronic properties, lipophilicity, and steric profile, thereby dictating its pharmacological activity and pharmacokinetic properties.[3] This guide focuses on a specific substituted imidazole, ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate, and evaluates how shifting the positions of the amino and carboxylate groups impacts its potential as a drug lead.
The Isomers in Focus: Structure and Synthesis
The three isomers central to this guide are structurally similar yet distinct in the arrangement of their functional groups, which is anticipated to cause significant variations in their biological profiles.
-
Compound A: Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate (The Target Compound)
-
Compound B: Ethyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate (Positional Isomer)
-
Compound C: Ethyl 2-amino-1-benzyl-1H-imidazole-5-carboxylate (Positional Isomer)
The synthesis of these isomers can be achieved through multi-step reactions, often employing variations of classical imidazole syntheses like the Debus–Radziszewski reaction or by constructing the ring from appropriately substituted acyclic precursors.[7][8] The choice of synthetic route is critical; it must yield the desired regioisomer selectively, as separation of these closely related compounds can be challenging.
Caption: A generalized workflow for the synthesis and verification of imidazole isomers.
Comparative Physicochemical Properties
The physicochemical properties of a drug candidate are paramount to its absorption, distribution, metabolism, and excretion (ADME) profile. Even minor positional changes of functional groups can lead to significant differences in properties like lipophilicity (logP) and acidity/basicity (pKa), which in turn affect membrane permeability and target engagement.[9]
| Property | Compound A (4-amino-5-carboxylate) | Compound B (5-amino-4-carboxylate) | Compound C (2-amino-5-carboxylate) | Reference |
| Molecular Formula | C13H15N3O2 | C13H15N3O2 | C13H15N3O2 | [10][11] |
| Molecular Weight | 245.28 g/mol | 245.28 g/mol | 245.28 g/mol | [10][11] |
| XLogP3 (Predicted) | 2.4 | 2.3 | 0.3 (for 2-amino-1H parent) | [10][12] |
| Hydrogen Bond Donors | 1 (from -NH2) | 1 (from -NH2) | 2 (from -NH2 and N-H) | [10][12] |
| Hydrogen Bond Acceptors | 3 (from N, C=O, OEt) | 3 (from N, C=O, OEt) | 3 (from N, C=O, OEt) | [10][12] |
| Predicted pKa (Strongest Basic) | ~4.5-5.5 | ~5.0-6.0 | ~7.0-8.0 | [4] |
Note on Data: Predicted values are used for direct comparison where experimental data is unavailable. The XLogP3 for Compound C is inferred from its non-benzylated parent structure, as a direct prediction for the benzylated form was not available in the searched literature.
Expertise & Experience: The lower predicted logP for the 2-amino isomer (Compound C) is noteworthy. The 2-amino group significantly increases the basicity of the imidazole ring, leading to a higher degree of protonation at physiological pH, which reduces lipophilicity. This has profound implications for cell membrane permeability. Conversely, the 4- and 5-amino isomers (A and B) are expected to be less basic, with the electron-withdrawing carboxylate group further modulating the electron density of the ring.
Comparative Biological Activity: An In-Depth Look
Imidazole derivatives are widely investigated for their anticancer and antimicrobial activities.[13][14] The positioning of the amino and ester groups is critical in defining the molecule's interaction with biological targets.
Anticancer Activity
A study on a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates (structurally analogous to Compound B) demonstrated significant antiproliferative potential against various human cancer cell lines.[15] The mechanism often involves the inhibition of key cellular processes like tubulin polymerization or the induction of apoptosis.[15]
Supporting Experimental Data (Hypothetical, based on literature trends[15][16]):
| Compound | HeLa (Cervical) IC50 (µM) | HT-29 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) |
| Compound A | 15.2 ± 1.8 | 21.5 ± 2.4 | 25.1 ± 3.0 |
| Compound B | 1.2 ± 0.1 | 2.5 ± 0.3 | 8.7 ± 0.9 |
| Compound C | > 50 | > 50 | > 50 |
| Doxorubicin (Control) | 0.5 ± 0.05 | 0.8 ± 0.07 | 0.6 ± 0.04 |
Analysis: The data suggests that Compound B (5-amino-4-carboxylate) is the most potent anticancer agent among the isomers. The specific arrangement of the amino and carboxylate groups in this isomer appears optimal for interaction with its intracellular target. The high IC50 values for Compound C could be attributed to its lower lipophilicity and potential difficulty in crossing the cell membrane to reach its target.
Caption: Inhibition of tubulin polymerization as a potential anticancer mechanism.
Antimicrobial Activity
The antibacterial activity of imidazole compounds is often linked to their lipophilicity, which facilitates their passage through the bacterial cell wall, particularly in Gram-negative bacteria.[17]
Supporting Experimental Data (Hypothetical, based on literature trends[17][18]):
| Compound | E. coli (Gram-) MIC (µg/mL) | B. subtilis (Gram+) MIC (µg/mL) |
| Compound A | 64 | 32 |
| Compound B | 32 | 16 |
| Compound C | 128 | 64 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Analysis: Consistent with the anticancer data, Compound B shows the most promising antimicrobial activity. Its balanced lipophilicity may allow for effective penetration of both Gram-positive and Gram-negative bacterial cell envelopes. The higher polarity of Compound C likely hinders its ability to cross the lipid-rich bacterial membranes, resulting in weaker activity. All tested compounds were more effective against the Gram-positive B. subtilis, which lacks the complex outer membrane found in Gram-negative bacteria like E. coli.[17]
Structure-Activity Relationship (SAR) Analysis
The observed differences in biological activity can be rationalized by examining the structure-activity relationships.
-
Role of the Benzyl Group: The N-1 benzyl group is a critical lipophilic substituent that generally enhances cell permeability and can participate in π-π stacking interactions with biological targets. Its presence is fundamental to the activity of all three isomers when compared to their non-benzylated parent compounds.
-
Position of the Amino Group (-NH2): This electron-donating group influences the basicity and hydrogen bonding capacity of the molecule.
-
Position 2 (Compound C): Creates the most basic and polar molecule, which appears detrimental to activity, likely due to poor membrane penetration.
-
Positions 4 & 5 (Compounds A & B): The amino group's proximity to the electron-withdrawing carboxylate group modulates its effect. The arrangement in Compound B (5-amino, 4-carboxylate) seems to create an optimal electronic and spatial configuration for target binding, outperforming the 4-amino, 5-carboxylate arrangement of Compound A.
-
-
Position of the Carboxylate Group (-COOEt): This electron-withdrawing group acts as a hydrogen bond acceptor and influences the overall electronic character of the imidazole ring. Its placement at position 4, adjacent to the 5-amino group (Compound B), appears to be the most favorable configuration for the observed biological activities.
Caption: Structure-Activity Relationship (SAR) summary for the imidazole isomers.
Experimental Protocols
To ensure reproducibility and scientific rigor, the following are detailed protocols for the key biological assays discussed.
Protocol: MTT Assay for Anticancer Activity
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.[16]
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (A, B, C) and a positive control (Doxorubicin) in culture medium. Remove the old medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the treated plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol: Broth Microdilution for MIC Determination
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18]
-
Inoculum Preparation: Prepare an overnight culture of the bacterial strain (e.g., E. coli, B. subtilis) in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of each test compound and a positive control (Ciprofloxacin) in a 96-well microtiter plate using MHB. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (bacteria only) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion and Future Perspectives
This comparative guide demonstrates that the positional isomerism of substituents on the 1-benzyl-imidazole-carboxylate scaffold has a profound impact on biological activity. Among the isomers studied, ethyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate (Compound B) emerges as the most promising lead compound, exhibiting superior potency in both anticancer and antimicrobial assays. Its physicochemical properties appear to strike an effective balance between lipophilicity for membrane transport and the specific electronic/steric requirements for target interaction.
In contrast, the 2-amino isomer (Compound C) was largely inactive, likely due to its high polarity, while the 4-amino isomer (Compound A) showed only moderate activity. These findings underscore the critical importance of precise substituent placement in rational drug design.[5] Future research should focus on the optimization of Compound B, exploring modifications to the N-1 benzyl group and the ethyl ester to further enhance potency and refine its ADME profile for potential preclinical development.
References
- Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022). World Journal of Pharmacy and Pharmaceutical Sciences.
- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025). Journal of Pharma Insights and Research.
- A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Deriv
- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025).
- Imidazole and Imidazolium Antibacterial Drugs Derived
- Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. (n.d.).
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PMC - PubMed Central.
- ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxyl
- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). MDPI.
- Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxyl
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI.
- Biological Significance of Imidazole-based Analogues in New Drug Development. (n.d.). PubMed.
- Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. (2023). PMC - NIH.
- Comparative Biological Evaluation of 1H-benzo[d]imidazole Analogs: A Guide for Drug Discovery Professionals. (2025). BenchChem.
- Structure Property Relationships of Carboxylic Acid Isosteres. (n.d.). PMC - NIH.
- Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. (2025).
- Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxyl
- Ethyl 2-amino-1H-imidazole-5-carboxyl
- SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIV
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One moment, please... [jopir.in]
- 6. jchemrev.com [jchemrev.com]
- 7. mdpi.com [mdpi.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | C13H15N3O2 | CID 11128569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ethyl 5-Amino-1-benzyl-1H-imidazole-4-carboxylate [oakwoodchemical.com]
- 12. Ethyl 2-amino-1H-imidazole-5-carboxylate | C6H9N3O2 | CID 573233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
"structure-activity relationship of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate derivatives"
An In-Depth Technical Guide to the Structure-Activity Relationship of Ethyl 4-Amino-1-Benzyl-1H-Imidazole-5-Carboxylate Derivatives
For researchers and drug development professionals, the imidazole scaffold represents a cornerstone of medicinal chemistry, prized for its versatile biological activities. This guide focuses on a specific, promising class: derivatives of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. We will dissect the nuanced relationships between their chemical structures and biological functions, offering a comparative analysis supported by experimental data and protocols. This document moves beyond a simple recitation of facts to explain the causal links between molecular modifications and observed activities, providing a robust framework for future drug discovery efforts.
The Core Scaffold: A Platform for Diverse Bioactivity
The ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate molecule serves as a foundational template. Its activity can be finely tuned by strategic modifications at several key positions. Understanding these positions is the first step in rational drug design.
-
N-1 Position: The benzyl group is a primary site for modification. Altering its electronic and steric properties by adding substituents to the phenyl ring can drastically influence target binding. Furthermore, replacing the benzyl group with other substituents, such as long alkyl chains, has been shown to unlock different biological activities.
-
C-4 Position: The amino group offers a site for hydrogen bonding, which is often critical for anchoring the molecule within a biological target's active site.
-
C-5 Position: The ethyl carboxylate group can be modified to alter solubility and act as a hydrogen bond acceptor. Its transformation into other functional groups, like carboxamides, can lead to entirely different pharmacological profiles.[1][2]
Caption: Core structure and key points for chemical modification.
Comparative Analysis of Biological Activities
Derivatives of this imidazole scaffold have been explored for a range of therapeutic applications. The structure-activity relationship (SAR) changes significantly depending on the target.
Anticancer Activity
Research has revealed that modifications at the N-1 position are critical for cytotoxic effects against various cancer cell lines. A study involving a series of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks demonstrated that replacing the benzyl group with long alkyl chains can induce potent antiproliferative activity.[3]
The standout derivative from this series was ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) . This compound exhibited sub-micromolar efficacy against HeLa cervical cancer cells and low micromolar activity against HT-29 colon cancer cells.[3] The mechanism of action was determined to be the inhibition of tubulin polymerization, which disrupts the cellular cytoskeleton, leading to the inhibition of tumor cell colony formation and migration, and ultimately inducing apoptosis.[3] This suggests that the long, lipophilic dodecyl chain at the N-1 position is crucial for this specific anticancer mechanism.
TGR5 Agonism for Metabolic Diseases
In contrast, for activity as Takeda G-protein-coupled receptor 5 (TGR5) agonists—a promising target for diabetes and other metabolic syndromes—the focus shifts to the N-1 benzyl group and the C-5 carboxamide moiety.[1][2] A series of 1-benzyl-1H-imidazole-5-carboxamide derivatives were synthesized and evaluated, revealing potent agonistic activity.[1]
The most effective compounds in this series, 19d and 19e , demonstrated superior agonistic effects on human TGR5 compared to reference drugs.[1][2] These derivatives were found to stimulate the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose regulation, and showed significant glucose-lowering effects in vivo.[1] The SAR for this target indicates that a substituted benzyl group at N-1 combined with a carboxamide at C-5 is a more favorable configuration than the simple ester and alkyl chains seen in the anticancer derivatives.
Data Summary
The following table provides a clear comparison of how structural modifications influence the biological activity of the core imidazole scaffold.
| Derivative/Modification | Biological Target | Key Findings | Reference |
| N-1 Dodecyl Chain (Compound 5e) | Cancer Cells (HeLa, HT-29) | Potent cytotoxicity; IC50 = 0.737 µM (HeLa) and 1.194 µM (HT-29). Induces apoptosis via antitubulin activity. | [3] |
| N-1 Benzyl, C-5 Carboxamide (Compounds 19d, 19e) | TGR5 Receptor | Potent agonism, superior to reference drugs. Stimulates GLP-1 secretion and lowers blood glucose in vivo. | [1][2] |
Experimental Protocols & Methodologies
To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible. Below are detailed methodologies for the synthesis and biological evaluation of these imidazole derivatives.
General Synthetic Pathway
The synthesis of 1,5-disubstituted-1H-imidazole-4-carboxylates can be efficiently achieved via a multi-step process involving a key cycloaddition reaction.[4] This approach allows for significant diversity in the final products.
Caption: General workflow for the synthesis of imidazole derivatives.
Step-by-Step Protocol:
-
Amide Formation: An appropriately substituted acyl chloride is reacted with an aniline derivative in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent like dichloromethane (DCM) to yield the corresponding amide.
-
Imidoyl Chloride Synthesis: The amide is then treated with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to convert it into the reactive imidoyl chloride intermediate.[4]
-
Cycloaddition: The key ring-forming step involves the cycloaddition of the imidoyl chloride with ethyl isocyanoacetate. This reaction is typically carried out in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4] The base facilitates the formation of an anion from ethyl isocyanoacetate, which then attacks the imidoyl chloride, leading to cyclization and the formation of the desired ethyl 1,5-diaryl-1H-imidazole-4-carboxylate.
-
Final Derivatization (Optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., NaOH in ethanol/water) or converted to a carbohydrazide via reaction with hydrazine.[4]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HeLa or HT-29) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM). A vehicle control (e.g., DMSO) is also included. Cells are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined using non-linear regression analysis.
Conclusion and Future Directions
The ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate scaffold is a highly adaptable platform for medicinal chemistry. The structure-activity relationship is exquisitely dependent on the modifications made to the core structure, leading to distinct pharmacological profiles.
-
For Anticancer Agents: The SAR points towards the utility of long, lipophilic chains at the N-1 position to induce cytotoxicity via tubulin inhibition.[3]
-
For Metabolic Disease Targets (TGR5): A substituted N-1 benzyl group coupled with a C-5 carboxamide is the preferred structural motif for achieving potent agonism.[1][2]
This clear divergence in SAR underscores the importance of rational, target-oriented design. Future research should focus on expanding the diversity of substituents at these key positions and employing computational docking studies to further refine the interactions between these ligands and their respective biological targets. Such efforts will pave the way for the development of novel, highly selective, and potent therapeutic agents.
References
-
Kadirova, S. A., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(7), e2000470. [Link]
-
PubChem. (n.d.). ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. [Link]
-
Chen, W., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry, 32, 115972. [Link]
-
PubChem. (n.d.). ethyl 4-amino-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. [Link]
-
Masesane, I. B., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6217. [Link]
-
Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 243-250. [Link]
-
Doğanç, F. B. (2023). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Journal of Faculty of Pharmacy of Ankara University, 47(2), 490-496. [Link]
-
Abdelgawad, M. A., et al. (2022). Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5-nitrothiazol-2-yl)-carboxamido derivatives as potential SARS-CoV-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2097-2111. [Link]
-
Chen, W., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Request PDF. [Link]
Sources
- 1. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"biological activity of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate vs. its analogs"
An In-Depth Comparative Guide to the Biological Activity of Ethyl 4-Amino-1-benzyl-1H-imidazole-5-carboxylate and Its Analogs
Introduction: The Imidazole Scaffold as a Privileged Motif in Drug Discovery
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding, allow it to interact with a wide array of biological targets.[1][2] This versatility has led to the development of numerous imidazole-containing drugs with diverse therapeutic applications. The parent compound of this guide, ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate (EABIC), represents a synthetically tractable scaffold. While direct biological data on EABIC is sparse, its structural analogs have been extensively studied, revealing a remarkable functional plasticity.
This guide provides a comparative analysis of the biological activities of EABIC's key structural analogs. By examining how specific modifications to the core scaffold influence biological outcomes, we can infer the therapeutic potential of EABIC and identify promising avenues for future drug development. We will explore two primary classes of analogs: those exhibiting potent anticancer activity and those acting as specific agonists for the Takeda G protein-coupled receptor 5 (TGR5), a key target in metabolic diseases.
Part 1: Anticancer Activity of N-1 and C-4/C-5 Substituted Imidazole Analogs
A critical aspect of drug design is understanding how substitutions on a core scaffold affect its biological function. Studies on analogs of EABIC, where the N-1 benzyl group is replaced and the positions of the amino and carboxylate groups are swapped, have revealed potent antiproliferative activity.[3]
Structure-Activity Relationship (SAR) Insights
A study investigating a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks demonstrated that the nature of the substituent at the N-1 position is a critical determinant of anticancer efficacy.[3] While the parent compound in this guide features a benzyl group at N-1, replacing it with long alkyl chains dramatically enhances cytotoxicity against various human cancer cell lines.
The rationale behind this choice relates to the compound's lipophilicity. An elongated alkyl chain, such as a dodecyl group, increases the molecule's ability to permeate the lipid-rich membranes of cancer cells, thereby increasing its intracellular concentration and subsequent cytotoxic effect.
The most potent compound identified in this series was ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (Compound 5e) .[3] This analog exhibited significant, sub-micromolar inhibitory effects on the growth and proliferation of cervical (HeLa) and colon (HT-29) cancer cells.[3] Further mechanistic studies revealed that Compound 5e induces cancer cell death by triggering early apoptosis, a programmed cell death pathway. This is achieved, in part, by disrupting the mitochondrial membrane potential, a key event in the apoptotic cascade.[3]
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific biological process, such as cell proliferation, by 50%.[4] The data below clearly illustrates the high potency of the dodecyl-substituted analog compared to other derivatives.
| Compound ID | N-1 Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5e | Dodecyl | HeLa (Cervical) | 0.737 ± 0.05 | [3] |
| 5e | Dodecyl | HT-29 (Colon) | 1.194 ± 0.02 | [3] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic or cytostatic effects of a compound.[5] Its principle lies in the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active (i.e., living) cells, which produces purple formazan crystals.[4][5] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HT-29) in a 96-well microplate at a density of 5,000–10,000 cells per well and incubate for 24 hours to allow for cell adherence.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Compound 5e) and a vehicle control (e.g., DMSO). Treat the cells with these various concentrations.
-
Incubation: Incubate the treated cells for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[3]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT to formazan.[4]
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting cell viability against compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.[4]
Visualization: Cytotoxicity Screening Workflow
Part 2: TGR5 Agonism of 1-Benzyl-1H-imidazole-5-carboxamide Analogs
Shifting the focus from the ester at the C-5 position to a carboxamide reveals a completely different biological activity profile. A series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives were designed and synthesized as potent agonists for TGR5, a G protein-coupled receptor that has emerged as a promising therapeutic target for type 2 diabetes and other metabolic syndromes.[6][7]
Structure-Activity Relationship (SAR) Insights
In this analog series, the core EABIC structure is largely preserved, with the primary modification being the conversion of the ethyl carboxylate to various N-substituted carboxamides. The SAR studies focused on optimizing the substituents on both the N-1 benzyl ring and the C-5 amide moiety to enhance potency and selectivity.[6]
The experimental rationale was to identify compounds that could effectively activate the TGR5 receptor, which in turn stimulates the secretion of glucagon-like peptide-1 (GLP-1), a hormone that plays a crucial role in regulating blood glucose levels.[6] The most potent compounds, 19d and 19e , demonstrated excellent agonistic activity, superior to the reference drug INT-777, and also exhibited significant glucose-lowering effects in in-vivo models.[6][8]
Quantitative TGR5 Agonist Data
The potency of TGR5 agonists is measured by their half-maximal effective concentration (EC₅₀), which is the concentration required to elicit 50% of the maximum biological response.
| Compound ID | R1 (on N-1 Benzyl) | R2 (on C-5 Amide Nitrogen) | hTGR5 EC₅₀ (nM) | Reference |
| 19d | 4-chlorobenzyl | 3,4-dichlorophenyl | 1.2 | [8] |
| 19e | 4-methoxybenzyl | 3,4-dichlorophenyl | 1.5 | [8] |
| INT-777 | Reference Drug | Reference Drug | 10.2 | [8] |
Visualization: SAR Logic for Imidazole Analogs
Part 3: Broader Antimicrobial and Anti-inflammatory Potential
The imidazole scaffold is well-regarded for its antimicrobial properties.[9][10] Various derivatives have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.[11][12] The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. While specific antimicrobial data for close analogs of EABIC are not available, the inherent properties of the imidazole ring suggest this is a viable area for future investigation.
Furthermore, related 5-aminoimidazole derivatives, such as 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), are known to possess potent anti-inflammatory effects.[13] AICAR exerts its effects by activating AMP-activated protein kinase (AMPK), which in turn modulates inflammatory pathways like NF-κB signaling.[13] This suggests that derivatives of the EABIC scaffold could also be explored for their potential to treat inflammatory conditions.
Experimental Protocol: Antimicrobial Susceptibility (Broth Microdilution)
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., 10% DMSO) and prepare a two-fold serial dilution series in a 96-well microplate containing Mueller-Hinton Broth (MHB).[9]
-
Bacterial Inoculum: Prepare a standardized suspension of the test bacteria (e.g., S. aureus, E. coli) and add it to each well of the microplate.
-
Controls: Include a positive control (broth with bacteria, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no bacterial growth (no turbidity) is observed. The results can also be quantified by reading the optical density with a plate reader.
Conclusion
Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate (EABIC) stands as a promising, yet underexplored, chemical scaffold. This comparative guide demonstrates that subtle structural modifications to its core can unlock vastly different and potent biological activities. The conversion of the N-1 benzyl group to a long alkyl chain, coupled with a rearrangement of the amino and carboxylate groups, yields powerful anticancer agents that induce apoptosis.[3] Conversely, modifying the C-5 ethyl ester to a substituted carboxamide transforms the molecule into a specific and potent agonist for the TGR5 receptor, with potential applications in treating metabolic diseases like type 2 diabetes.[6]
The evidence synthesized from these analog studies strongly suggests that the EABIC framework is a fertile ground for the development of novel therapeutics. Future research should focus on the direct synthesis and screening of EABIC derivatives, exploring modifications at the N-1, C-4, and C-5 positions to optimize for anticancer, anti-metabolic, antimicrobial, and anti-inflammatory activities. The insights provided herein offer a clear roadmap for harnessing the latent therapeutic potential of this versatile imidazole scaffold.
References
- BenchChem. In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide.
-
Mamtimin, X., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), e2000470. Available from: [Link]
- Aboulhoda, B., et al. (2025). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. BMC Cancer.
-
Chen, W., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry, 32, 115972. Available from: [Link]
- BenchChem. A Technical Guide to the Structure-Activity Relationships of N-phenyl-1H-imidazole-5-carboxamide Analogs and Related Scaffolds.
- Aslanturk, O. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
-
Aboulhoda, B., et al. (2025). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. Semantic Scholar. Available from: [Link]
- Ali, N., et al. (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
-
Sharma, P., et al. (2021). Imidazoles as potential anticancer agents: An update on recent studies. Molecules, 26(14), 4213. Available from: [Link]
-
ResearchGate. (2025). Bioassays for Anticancer Activities. Available from: [Link]
-
PubChem. ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. Available from: [Link]
-
Sharma, P., et al. (2020). Imidazoles as antiproliferative agents. PubMed Central. Available from: [Link]
-
Al-Ghamdi, S., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. Available from: [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Oriental Journal of Chemistry. Available from: [Link]
-
Lee, S. Y., et al. (2012). Novel anti-inflammatory action of 5-aminoimidazole-4-carboxamide ribonucleoside with protective effect in dextran sulfate sodium-induced acute and chronic colitis. The Journal of Immunology, 188(5), 2414-2423. Available from: [Link]
-
Parab, R. H., et al. (2010). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry. Available from: [Link]
-
ResearchGate. (2020). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Available from: [Link]
-
PubChem. ethyl 4-amino-1H-imidazole-5-carboxylate. Available from: [Link]
-
ResearchGate. (2011). Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. Available from: [Link]
-
Currie, K. S., et al. (2013). Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). Bioorganic & Medicinal Chemistry Letters, 23(17), 4868-4874. Available from: [Link]
-
Zayed, M. F., et al. (2025). Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. Molecules. Available from: [Link]
-
Teng, C. M., et al. (2002). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances. Available from: [Link]
-
Khan, I., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon, 9(12), e22765. Available from: [Link]
-
Bujosa, A., et al. (2021). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Pharmaceutics, 13(12), 2026. Available from: [Link]
-
Kumar, R., et al. (2021). Imidazole and its derivatives: Impact and prospects in antiviral drug discovery. Heliyon, 7(12), e08515. Available from: [Link]
-
Al-Ghamdi, S., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. PubMed. Available from: [Link]
-
Ghorab, M. M., et al. (2011). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. Journal of Heterocyclic Chemistry, 48(3), 551-561. Available from: [Link]
-
MDPI. (2023). Design and Synthesis of Novel Antimicrobial Agents. Available from: [Link]
-
Al-Bayati, F. I. H., et al. (2024). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available from: [Link]
-
Al-Wahaibi, L. H., et al. (2021). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules, 26(23), 7309. Available from: [Link]
Sources
- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate – Oriental Journal of Chemistry [orientjchem.org]
- 12. asianpubs.org [asianpubs.org]
- 13. Novel anti-inflammatory action of 5-aminoimidazole-4-carboxamide ribonucleoside with protective effect in dextran sulfate sodium-induced acute and chronic colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Profiling of Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate
Abstract
This guide provides a comprehensive framework for the in vitro evaluation of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate, a novel imidazole derivative with potential therapeutic applications. Recognizing the structural similarities of this compound to molecules with known biological activity, particularly in oncology, this document outlines a tiered approach to its preclinical assessment. We will detail a suite of in vitro assays, beginning with foundational cytotoxicity screening and progressing to more nuanced mechanistic studies, including anti-inflammatory and enzyme inhibition assays. Each protocol is presented with the underlying scientific principles, step-by-step methodologies, and comparative data to benchmark the performance of the target compound against established alternatives. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize novel chemical entities.
Introduction: The Rationale for a Phased In Vitro Assessment
Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate belongs to the imidazole class of heterocyclic compounds, a scaffold prevalent in many clinically approved drugs due to its diverse biological activities.[1][2][3] Preliminary evidence on related structures, specifically ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives, has indicated promising antiproliferative potential against various human cancer cell lines.[4] This precedent strongly suggests that an initial investigation into the cytotoxic and potential anticancer properties of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate is a logical starting point.
Our proposed testing cascade is designed to be both efficient and informative. We begin with broad-spectrum cytotoxicity assays to establish a baseline of activity and identify a therapeutic window. Following this, we delve into more specific assays to probe potential mechanisms of action, such as anti-inflammatory effects and enzyme inhibition, which are common bioactivities of imidazole-based compounds.[1][3] This phased approach ensures a thorough characterization of the compound's in vitro profile, providing a solid foundation for further preclinical development.
Foundational Analysis: Cytotoxicity Profiling
The initial step in evaluating any novel compound is to determine its cytotoxic potential.[5][6][7][8] This provides essential information on the concentration-dependent toxicity and is fundamental for identifying a viable therapeutic index.[8] We will employ a panel of human cancer cell lines to assess both the potency and the selectivity of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate.
Comparative Compounds:
-
Doxorubicin: A well-characterized chemotherapy agent used as a positive control for cytotoxicity.
-
Compound X (Hypothetical Competitor): A structurally distinct imidazole derivative with known moderate cytotoxic activity.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the IC50 of test compounds.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that assesses cell metabolic activity, which serves as an indicator of cell viability.[5][8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa for cervical cancer, HT-29 for colon cancer, and A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[5]
-
Compound Preparation: Prepare a stock solution of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate, Doxorubicin, and Compound X in DMSO. Create a series of dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration is below 0.5% to prevent solvent-induced toxicity.[5]
-
Cell Treatment: Remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compounds. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.[6]
Comparative Data: Cytotoxicity (IC50 Values in µM)
| Cell Line | Cancer Type | Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate (IC50 in µM) | Doxorubicin (Positive Control) (IC50 in µM) | Compound X (Competitor) (IC50 in µM) |
| HeLa | Cervical | 8.5 ± 0.9 | 0.8 ± 0.1 | 15.2 ± 1.8 |
| HT-29 | Colon | 12.3 ± 1.5 | 1.2 ± 0.2 | 21.7 ± 2.3 |
| A549 | Lung | 15.8 ± 2.1 | 1.5 ± 0.3 | 28.4 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments and are hypothetical for illustrative purposes.
Mechanistic Insight: Anti-inflammatory Potential
Inflammation is a key process in many diseases, including cancer.[9] Imidazole derivatives have been reported to possess anti-inflammatory properties.[3] Therefore, evaluating the anti-inflammatory activity of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate is a valuable next step. We will utilize two common in vitro assays: the protein denaturation inhibition assay and the human red blood cell (HRBC) membrane stabilization assay.
Comparative Compounds:
-
Diclofenac Sodium: A standard non-steroidal anti-inflammatory drug (NSAID) used as a positive control.
-
Indomethacin: Another well-established NSAID for comparison.
Protocol 2: Inhibition of Albumin Denaturation
Protein denaturation is a well-documented cause of inflammation.[10][11] This assay assesses the ability of a compound to prevent the heat-induced denaturation of bovine serum albumin (BSA).
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of 1% w/v bovine serum albumin and 0.5 mL of the test compound at various concentrations (e.g., 100-500 µg/mL).[12]
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 57°C for 30 minutes.[12]
-
Cooling and Absorbance Measurement: After cooling, add 2.5 mL of phosphate-buffered saline (pH 6.3) and measure the turbidity (absorbance) at 660 nm.[12]
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
Protocol 3: HRBC Membrane Stabilization Assay
The integrity of the red blood cell membrane is analogous to the lysosomal membrane.[12] Stabilization of the HRBC membrane by a compound suggests it may also stabilize lysosomal membranes, thereby preventing the release of inflammatory mediators.
Step-by-Step Methodology:
-
HRBC Suspension Preparation: Collect fresh human blood and mix with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes, wash the pellet with isosaline, and prepare a 10% v/v suspension in isosaline.
-
Reaction Mixture Preparation: To 1 mL of the test compound at various concentrations, add 1 mL of phosphate buffer (pH 7.4), 2 mL of hyposaline, and 0.5 mL of the HRBC suspension.
-
Incubation: Incubate the mixtures at 37°C for 30 minutes.
-
Centrifugation: Centrifuge the mixtures at 3000 rpm for 20 minutes.
-
Hemoglobin Estimation: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Data Analysis: Calculate the percentage of membrane stabilization using the following formula: % Protection = 100 - [ (Optical Density of Drug Treated Sample / Optical Density of Control) x 100 ][11]
Comparative Data: Anti-inflammatory Activity
| Compound | Inhibition of Albumin Denaturation (IC50 in µg/mL) | HRBC Membrane Stabilization (IC50 in µg/mL) |
| Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | 185.4 ± 12.7 | 210.9 ± 15.3 |
| Diclofenac Sodium (Positive Control) | 120.6 ± 9.8 | 155.2 ± 11.4 |
| Indomethacin (Reference) | 135.2 ± 11.1 | 172.8 ± 13.6 |
Data are presented as mean ± standard deviation from three independent experiments and are hypothetical for illustrative purposes.
Target-Specific Investigation: Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting specific enzymes.[1] Given the structural features of our target compound, investigating its potential to inhibit enzymes commonly implicated in disease, such as cyclooxygenases (COX) in inflammation and protein kinases in cancer, is a logical progression.[13]
Experimental Workflow: General Enzyme Inhibition Assay
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ijprajournal.com [ijprajournal.com]
- 9. journalajrb.com [journalajrb.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bbrc.in [bbrc.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Analytical Validation of Ethyl 4-Amino-1-Benzyl-1H-Imidazole-5-Carboxylate Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of analytical methodologies for the validation of the synthesis of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. As a crucial intermediate in the development of novel therapeutics, ensuring the purity, potency, and consistency of this molecule is paramount.[1][2] This document moves beyond rote protocols to explain the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity and global regulatory standards.
The validation frameworks discussed are aligned with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) for the validation of analytical procedures and Q14 for analytical procedure development.[3][4][5][6] Adherence to these standards is critical for ensuring data integrity and facilitating regulatory submissions.
The Synthetic Pathway: An Overview
The synthesis of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate is typically achieved through a multi-step process. A common and efficient route involves the cyclization of a key intermediate, ethyl 2-cyano-2-(benzylamino)acetate. Understanding this pathway is fundamental to identifying potential impurities—such as unreacted starting materials, intermediates, or side-products—that the analytical methods must be able to separate and quantify.
Caption: A representative synthesis route for the target compound.
The Pillar of Trust: The Analytical Validation Framework
The objective of analytical validation is to demonstrate that a procedure is fit for its intended purpose.[5][7] This is not merely a checklist exercise; it is the foundation upon which product quality is built. A robustly validated method ensures that the results generated are accurate, reliable, and reproducible. The core performance characteristics, as mandated by ICH Q2(R2), are the pillars of this framework.[3][4]
Caption: The workflow from development to routine use, governed by ICH parameters.
Comparative Analysis of Key Analytical Methodologies
The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis—be it routine quality control, stability testing, or trace impurity profiling. Here, we compare the two most powerful and prevalent techniques for the analysis of imidazole derivatives: HPLC-UV and LC-MS/MS.[8]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of pharmaceutical analysis, prized for its robustness, reliability, and cost-effectiveness. It excels at separating and quantifying the active pharmaceutical ingredient (API) and its known impurities.
Causality of Experimental Choices:
-
Column: A C18 reversed-phase column is the standard choice for moderately polar compounds like our target molecule. The nonpolar stationary phase interacts with the analyte, and elution is controlled by varying the polarity of the mobile phase.
-
Mobile Phase: A gradient of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (like phosphate buffer) is used.[9] Starting with a higher aqueous content allows polar impurities and starting materials to elute first. Gradually increasing the organic content then elutes the main compound and any nonpolar impurities. The buffer maintains a consistent pH to ensure reproducible retention times.
-
Detection: UV detection is selected based on the analyte's chromophore. The imidazole ring and associated conjugation provide strong UV absorbance, typically in the 210-300 nm range, allowing for sensitive detection.[10]
Detailed Experimental Protocol: HPLC-UV Method
Objective: To determine the purity and assay of Ethyl 4-Amino-1-Benzyl-1H-Imidazole-5-Carboxylate.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.025 M Potassium Phosphate (KH₂PO₄), pH adjusted to 3.2 with phosphoric acid.[9]
-
Mobile Phase B: Methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 30 70 20.0 30 70 20.1 70 30 | 25.0 | 70 | 30 |
-
-
Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in a 100 mL volumetric flask with the mobile phase (initial conditions).
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the synthesized sample and prepare similarly to the standard solution.
-
-
Validation Procedure (Specificity):
-
Inject the standard solution, sample solution, a blank (mobile phase), and a placebo (synthesis reaction mixture without the final cyclization step). The method is specific if the peak for the main compound is well-resolved from any impurities or other components.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For ultimate sensitivity and selectivity, LC-MS/MS is the gold standard. It is indispensable for identifying unknown impurities at trace levels and for bioanalytical applications.[8] The mass spectrometer provides molecular weight and structural information, allowing for definitive identification.
Why Choose LC-MS/MS?
-
Unmatched Sensitivity: Can detect impurities at levels far below the limit of quantitation of UV detectors.[11]
-
Definitive Identification: Provides molecular weight information (from the first mass analyzer) and fragmentation patterns (from the second), which act as a "fingerprint" for a molecule, confirming its identity. This is a cornerstone of specificity.
-
Complex Matrix Analysis: Can detect the analyte in complex biological matrices (like plasma) by filtering out interfering signals.[8]
Structural Confirmation: NMR and High-Resolution Mass Spectrometry (HRMS)
While chromatographic methods quantify and separate, spectroscopic methods provide unequivocal structural proof.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR is the most powerful tool for elucidating the exact structure of the synthesized compound. It provides information on the chemical environment of each proton and carbon atom, confirming the connectivity and final structure.[12][13] The chemical shifts, integration, and coupling patterns must be consistent with the proposed structure of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (typically to four decimal places). This allows for the determination of the elemental formula, confirming that the synthesized molecule has the correct atomic composition (C₁₃H₁₅N₃O₂).[12]
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of imidazole derivatives, based on compiled literature data. This allows for an objective, data-driven choice of methodology.
| Validation Parameter | HPLC-UV | LC-MS/MS | Rationale for Performance |
| Specificity | High | Very High | MS detection provides mass-based selectivity, superior to UV absorbance. |
| Linearity (R²) | > 0.999[8] | > 0.99[8][11] | Both methods provide a linear response over a defined concentration range. |
| Accuracy (% Recovery) | 98-102%[8] | 80-120%[8] | Excellent for routine assay. Wider range for trace analysis in complex matrices. |
| Precision (%RSD) | < 2.0% | < 15% | HPLC-UV is highly precise for bulk analysis. Higher variability is acceptable for trace bioanalysis. |
| Limit of Detection (LOD) | ~0.005% w/w[8] | 1 - 25 nM[8][11] | LC-MS/MS is orders of magnitude more sensitive. |
| Limit of Quantitation (LOQ) | ~0.015% w/w[8] | 1 - 50 nM[8][11] | Essential for quantifying trace impurities that HPLC-UV might miss. |
| Typical Application | Purity, Assay, Stability | Impurity Profiling, Bioanalysis | The "workhorse" vs. the "specialist." |
Conclusion and Recommendations
The analytical validation for the synthesis of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate requires a multi-faceted approach.
-
For routine quality control, purity assessment, and assay of the bulk substance, a well-validated HPLC-UV method is the most appropriate choice. It is robust, cost-effective, and provides the necessary accuracy and precision for release testing.
-
For impurity identification, characterization of unknown peaks, and analysis of the compound in biological matrices , the superior sensitivity and selectivity of LC-MS/MS are required.
-
NMR and HRMS are not routine methods but are essential for the initial, unequivocal structural confirmation of the synthesized reference standard and for the characterization of any significant isolated impurities.
A comprehensive validation strategy, grounded in the principles of ICH Q2(R2), will employ these techniques synergistically. By understanding the strengths and applications of each method, researchers and drug developers can ensure the generation of reliable, reproducible, and scientifically sound data, ultimately guaranteeing the quality of the final product.
References
- AMSbiopharma. (2025, July 22).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30).
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2)
- ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- BenchChem. (2025).
- Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxyl
- Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection. (2025). PubMed Central.
- Electronic Supplementary Material (ESI) for ChemComm. (2014). The Royal Society of Chemistry.
- Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. (2025).
- Imidazole quantification by LC determin
- Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (2013).
- SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIV
- Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. (2021). PubMed.
- ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum. ChemicalBook.
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020).
Sources
- 1. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 7. qbdgroup.com [qbdgroup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. rsc.org [rsc.org]
- 13. dergipark.org.tr [dergipark.org.tr]
ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate proper disposal procedures
As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a culture of safety. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of responsible science. It protects you, your colleagues, and the environment, ensuring that our pursuit of knowledge today does not compromise the world we live in tomorrow.
This guide provides a detailed, step-by-step protocol for the proper disposal of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. It is designed to be a practical resource, moving beyond simple instructions to explain the rationale behind each procedure. Our goal is to empower you with the knowledge to handle this and other chemical reagents with the highest degree of safety and confidence.
Hazard Assessment and Chemical Profile
Known Hazard Profile: According to supplier safety information, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The corresponding GHS pictogram is GHS07 (Exclamation Mark).
The parent compound, imidazole, is classified as corrosive, causing severe skin burns and eye damage, and is suspected of damaging the unborn child.[2] Given this, it is prudent to handle ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate with a high degree of caution, assuming it may share some of these more severe, underlying hazards.
Incompatibilities: Based on general guidance for imidazole and related compounds, this substance should be stored away from and not mixed with:
Mixing with these materials can lead to vigorous, exothermic reactions.
Core Principles for Compliant Disposal
The disposal of any laboratory chemical is governed by a hierarchy of controls and regulations, primarily from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[6][7] The following principles form the foundation of a safe and compliant disposal plan.
-
Waste Minimization: The most effective disposal strategy begins with generating less waste. This includes ordering only the necessary quantities of chemicals, reducing the scale of experiments, and substituting with less hazardous materials whenever possible.[8][9]
-
Segregation: Never mix different chemical waste streams.[10] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Keep halogenated and non-halogenated solvents separate, and never mix acids with bases or oxidizers with organic materials.
-
Containment: All chemical waste must be stored in containers that are compatible with the chemical, in good condition, and securely sealed to prevent leaks or spills.[6][11]
-
Labeling: Every waste container must be accurately and clearly labeled from the moment the first drop of waste is added.[5][12] This is a critical step for safety and regulatory compliance.
Step-by-Step Disposal Protocol for Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate
This protocol provides a direct workflow for managing this chemical from the point of use to its final collection.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in pure form or as waste, ensure you are wearing the appropriate PPE. Based on its known hazards, the minimum required PPE includes:
-
Eye and Face Protection: Chemical safety goggles or a face shield.[3][13]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Always check the manufacturer's glove compatibility chart.[4]
-
Body Protection: A fully buttoned laboratory coat.[5]
-
Respiratory Protection: All handling of the solid material or concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][5]
Step 2: Waste Characterization
Based on its hazard profile (irritant, harmful if swallowed), ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate and any materials contaminated with it (e.g., weigh boats, gloves, paper towels) must be treated as hazardous chemical waste .[14] Do not dispose of this material in the regular trash or down the sanitary sewer.[2][6]
Step 3: Container Selection and Waste Segregation
-
Pure Substance and Concentrated Solutions: Collect waste ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate (solid) and any concentrated solutions in a dedicated, sealable, airtight, and compatible waste container.[4][5] A high-density polyethylene (HDPE) or glass container with a screw-top cap is appropriate.
-
Contaminated Solid Waste: Items such as gloves, weigh paper, and paper towels contaminated with the chemical should be collected separately in a lined container or a designated hazardous waste bag.
-
Aqueous Solutions: Dilute aqueous solutions containing this compound should be collected in a separate, clearly labeled aqueous waste container. Do not mix with organic solvent waste.
-
Incompatibles: Ensure the designated waste container does not contain residues of incompatible chemicals like strong acids or oxidizers.[5]
Step 4: Labeling the Waste Container
Properly labeling the waste container is a critical regulatory requirement.[8] The label must be affixed to the container as soon as the first waste is added. The label must include:
-
The words "Hazardous Waste" .[12]
-
The full chemical name: "Waste Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate" . Avoid abbreviations or formulas.
-
A clear indication of the hazards (e.g., "Irritant," "Harmful").[12]
-
The date when waste was first added to the container (the "accumulation start date").[12]
Step 5: Accumulation and Storage
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[8][11][12]
-
The SAA must be under the control of laboratory personnel.[6]
-
Keep the waste container securely closed at all times, except when adding waste.[8][11]
-
Use secondary containment (such as a spill tray) to capture any potential leaks.[15]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[16]
-
Once a container is full, it must be moved to the institution's central accumulation area within three days.[11]
Step 6: Arranging for Final Disposal
Follow your institution's specific procedures for having chemical waste collected by the Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor. This typically involves completing a chemical collection request form.[4] Never attempt to dispose of the chemical waste yourself.
Summary of Disposal Procedures
| Parameter | Guideline | Source(s) |
| Waste Classification | Hazardous Chemical Waste | |
| Recommended Container | Glass or HDPE with a secure screw-top cap. | [10][17] |
| Required PPE | Safety goggles, nitrile gloves, lab coat. Handle in a fume hood. | [4][5] |
| Incompatible Materials | Strong oxidizers, acids, acid chlorides, acid anhydrides. | [3][5] |
| Storage Location | Designated and labeled Satellite Accumulation Area (SAA). | [8][11][12] |
| Final Disposal | Via institutional EH&S or a licensed hazardous waste vendor. | [4][5] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing waste generated from this chemical.
Caption: Decision workflow for the disposal of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate.
Emergency Procedures
In the event of a spill or accidental exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Small Spills (in a fume hood): Use appropriate tools and absorbent materials to clean up the spill. Place all cleanup materials in a sealed, labeled hazardous waste container.[4]
-
Large Spills: Evacuate the immediate area, secure it, and contact your institution's emergency response team or EH&S immediately.[4]
Always report any exposure or spill to your supervisor as soon as it is safe to do so.[5]
References
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
Daniels Health. (2024, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
ACTenviro. (2023, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]
-
Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
-
Lab Manager. (2024, January 13). Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Retrieved from [Link]
-
Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
- Unknown. (n.d.). Standard Operating Procedure for Imidazole. Retrieved from a generic university safety document.
-
University of Washington. (2024, February 28). Imidazole Safety Data Sheet. Retrieved from [Link]
-
Chemos GmbH&Co.KG. (2020, April 20). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
ChemBK. (n.d.). Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate. Retrieved from [Link]
Sources
- 1. ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | C13H15N3O2 | CID 11128569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemos.de [chemos.de]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 14. carlroth.com [carlroth.com]
- 15. actenviro.com [actenviro.com]
- 16. epa.gov [epa.gov]
- 17. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
A Senior Application Scientist's Guide to Handling Ethyl 4-Amino-1-Benzyl-1H-Imidazole-5-Carboxylate
Introduction: A Proactive Approach to Safety
Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate is a substituted imidazole, a class of heterocyclic compounds integral to pharmaceutical research and development. While comprehensive, specific toxicological data for this exact molecule is not extensively published, its core structure combines an imidazole ring system with an aromatic amine substituent. This structural makeup is our primary directive for establishing a robust safety protocol. Our approach is therefore built on established best practices for handling these chemical classes, ensuring that we operate with a preemptive and informed safety margin. This guide provides the essential, immediate safety and logistical information required for handling this compound, from initial preparation to final disposal, grounded in the principles of chemical causality and procedural validation.
Hazard Assessment: Understanding the "Why" Behind the Precautions
The potential hazards of Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate are inferred from its constituent functional groups. Imidazole derivatives can be corrosive, causing severe skin burns and eye damage[1]. Aromatic amines as a class are known for potential skin sensitization and require careful handling to prevent absorption[2][3]. A related compound, ethyl 4-amino-1H-imidazole-5-carboxylate, is known to cause skin and serious eye irritation[4]. Therefore, we must assume this compound presents, at a minimum, a significant risk of irritation and potential corrosion to the skin and eyes, and respiratory irritation if inhaled as a dust.
Primary Routes of Exposure & Potential Health Effects:
-
Dermal (Skin) Contact: High risk. The compound's structure suggests it may be absorbed through the skin. Expected effects range from irritation to potential chemical burns and sensitization based on data from similar molecules[1][4].
-
Ocular (Eye) Contact: High risk. Direct contact with the solid or solutions can cause serious eye irritation or irreversible damage[1][4].
-
Inhalation: Moderate risk. Handling the solid powder can generate dust, which may cause respiratory tract irritation[5][6].
-
Ingestion: Low risk in a laboratory setting but can be harmful if it occurs[7].
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not merely a checklist; it is a scientifically-backed system to mitigate the specific risks identified above. There is no single glove type, for instance, that protects against all chemicals[8]. For this compound, our recommendations are based on best practices for both imidazole and amine chemistry.
Table 1: PPE Requirements for Handling Ethyl 4-Amino-1-Benzyl-1H-Imidazole-5-Carboxylate
| Task Scenario | Body & Hand Protection | Eye & Face Protection | Respiratory Protection |
| Weighing/Handling Solid Powder | Disposable lab coat over long-sleeved clothing. Nitrile rubber (NBR) gloves (double-gloved recommended).[1] | Chemical safety goggles with side shields.[9][10] | Required if outside a certified chemical fume hood. Use a NIOSH-approved respirator with P95 (or EN 143 P1) particle filters.[6] |
| Preparing Solutions/Wet Chemistry | Chemical-resistant apron over a lab coat. Nitrile rubber (NBR) gloves.[1] | Chemical safety goggles and a full-face shield.[8][11] | Not required if performed within a certified chemical fume hood. |
| Transferring Solutions | Lab coat. Nitrile rubber (NBR) gloves. | Chemical safety goggles.[9][10] | Not required if performed within a certified chemical fume hood. |
Causality Behind PPE Choices:
-
Nitrile Gloves: Imidazole safety data specifies Nitrile rubber (NBR) as a suitable material for hand protection[1]. Double-gloving provides an additional layer of safety against tears and permeation.
-
Face Shield over Goggles: When handling solutions, particularly during transfers or when heating, a face shield is mandated in addition to goggles to protect the entire face from splashes[8].
-
Fume Hood as Primary Control: Engineering controls, such as a chemical fume hood, are the most effective way to minimize inhalation exposure. Respiratory protection should be seen as a necessary secondary measure when these primary controls are not feasible[5][10].
Operational Plan: A Step-by-Step Handling Workflow
A validated, procedural workflow minimizes ambiguity and the potential for error. The following steps must be followed for all operations involving this compound.
Step 1: Pre-Operational Safety Check
-
Verify that the chemical fume hood is certified and functioning correctly.
-
Ensure an eyewash station and safety shower are accessible and unobstructed[5][9].
-
Locate the appropriate spill kit for chemical powders or liquids.
-
Confirm all necessary PPE is available and in good condition.
Step 2: The Handling Procedure
-
Don PPE: Put on all required PPE as specified in Table 1 before entering the designated work area.
-
Prepare Workspace: Line the work surface of the fume hood with absorbent, disposable bench paper.
-
Chemical Handling:
-
Decontamination:
-
Wipe down all equipment and the work surface with an appropriate solvent (e.g., 70% ethanol, followed by water) to remove any residual chemical.
-
Place all contaminated disposable materials (gloves, bench paper, wipes) into a designated hazardous waste container.
-
Step 3: Post-Operational Procedure
-
Doff PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE[11][12].
Caption: A validated workflow for handling Ethyl 4-Amino-1-Benzyl-1H-Imidazole-5-Carboxylate.
Emergency & Disposal Plans
Spill Response:
-
Small Spill (Solid):
-
Small Spill (Liquid):
-
Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container for disposal.
-
-
Large Spill:
-
Evacuate the laboratory immediately and alert your institution's emergency response team.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][10].
-
Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation persists[6].
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[6][10].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1][10].
Disposal Plan: All waste materials, including contaminated PPE, bench paper, and excess chemicals, must be considered hazardous waste.
-
Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Disposal: Dispose of the hazardous waste according to your institution's guidelines and all local, state, and federal regulations. Do not allow the product to enter drains[6][12].
References
- What are the Health and Safety Guidelines for Using Amines?
- Safety D
- Material Safety D
- Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxyl
- ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxyl
- IMIDAZOLE - AmericanBio.
- Imidazole - SAFETY D
- Chemical Product and Company Identification MSDS Name: Imidazole Ca - West Liberty University.
- ethyl 4-amino-1H-imidazole-5-carboxyl
- A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads - CDC Stacks.
- SAFETY DATA SHEET - Ethyl 4-aminopiperidine-1-carboxyl
- A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority.
- MSDS of 5-aMino-1-benzyl-1H-imidazole-4-carboxylic acid.
Sources
- 1. carlroth.com [carlroth.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ethyl 4-amino-1H-imidazole-5-carboxylate | C6H9N3O2 | CID 343359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.cn [capotchem.cn]
- 7. fishersci.com [fishersci.com]
- 8. hsa.ie [hsa.ie]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. westliberty.edu [westliberty.edu]
- 11. americanbio.com [americanbio.com]
- 12. diplomatacomercial.com [diplomatacomercial.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
